molecular formula C13H8ClNS B1219517 2-(4-Chlorophenyl)benzothiazole CAS No. 6265-91-4

2-(4-Chlorophenyl)benzothiazole

Cat. No.: B1219517
CAS No.: 6265-91-4
M. Wt: 245.73 g/mol
InChI Key: GEYFXQNOTPBYPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)benzothiazole, also known as this compound, is a useful research compound. Its molecular formula is C13H8ClNS and its molecular weight is 245.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33160. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNS/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYFXQNOTPBYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00211710
Record name 2-(4'-Chlorophenyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6265-91-4
Record name 2-(4'-Chlorophenyl)benzothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6265-91-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33160
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4'-Chlorophenyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-CHLOROPHENYL)BENZOTHIAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Chlorophenyl)benzothiazole: Core Properties and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Chlorophenyl)benzothiazole is a heterocyclic organic compound that has garnered significant interest within the scientific community. Its molecular structure, featuring a benzothiazole moiety substituted with a 4-chlorophenyl group, serves as a versatile scaffold in medicinal chemistry, materials science, and agrochemical development.[1][2] This compound and its derivatives are recognized for a range of biological activities, most notably as potential anticancer agents.[1][3][4] The presence of the chlorophenyl group enhances the molecule's lipophilicity, which can influence its interaction with biological targets.[2] Furthermore, this compound is a key intermediate in the synthesis of more complex, biologically active molecules and has applications as a component in pesticides and herbicides.[1]

This technical guide provides a comprehensive overview of the core properties of this compound, including its chemical and physical characteristics, detailed experimental protocols for its synthesis, crystallographic data, and a summary of its known biological activities.

Chemical and Physical Properties

This compound is typically a light yellow to green crystalline powder.[1][5] It is soluble in toluene and should be stored in a dry environment at room temperature.[5][6]

Table 1: Core Chemical and Physical Data
PropertyValueSource
CAS Number 6265-91-4[1]
Molecular Formula C₁₃H₈ClNS[1]
Molecular Weight 245.72 g/mol (or 245.73 g/mol )[1][7]
Appearance Light yellow to yellow to green powder to crystal[1][5]
Melting Point 118 °C[1][5][7][8][9]
Boiling Point 381.9 °C at 760 mmHg[9]
Density 1.339 g/cm³[9]
Flash Point 184.8 °C[9]
Solubility Soluble in Toluene[5][7][8]
LogP 4.61670[9]
Purity ≥ 98% (GC)[1]
InChI Key GEYFXQNOTPBYPC-UHFFFAOYSA-N[6]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the cyclocondensation of 2-aminothiophenol with a 4-chloro-substituted benzene derivative. Various methods have been reported, utilizing different reagents and catalytic systems.

Protocol 1: Synthesis from 2-Aminothiophenol and 4-Chlorobenzaldehyde

This method involves the reaction between 2-aminothiophenol and 4-chlorobenzaldehyde, which proceeds via nucleophilic attack, intramolecular cyclization, and subsequent oxidation to form the benzothiazole ring.[2]

Materials:

  • 2-Aminothiophenol (0.1 mole, 12.5 g)[10]

  • 4-Chlorobenzaldehyde (0.1 mole, 14.1 g)[10]

  • Ethanol (for recrystallization)[10]

  • Optional Catalytic System: Hydrogen peroxide (H₂O₂) and Hydrochloric acid (HCl) in ethanol[2][11]

Procedure:

  • Combine 2-aminothiophenol and 4-chlorobenzaldehyde in an Erlenmeyer flask at room temperature.[10]

  • The aldehyde will dissolve, and the mixture will become cloudy within a few minutes, accompanied by heat evolution.[10]

  • The mixture will gradually solidify.[10]

  • For a catalyzed reaction, a mixture of H₂O₂/HCl in ethanol can be used at room temperature to achieve excellent yields.[2][11] The optimal ratio reported is 1:1:6:3 of 2-aminothiophenol:aromatic aldehyde:H₂O₂:HCl.[11]

  • Recrystallize the solid product from ethanol to yield pale yellow crystals of 2-(4-Chlorophenyl)benzothiazoline.[10]

  • The benzothiazoline intermediate is then oxidized to the final this compound product. This oxidation can occur in situ, for example, when using an oxidative catalytic system.[2]

Synthesis_Protocol_1 cluster_reactants Reactants reagent1 2-Aminothiophenol process Condensation & Intramolecular Cyclization reagent1->process reagent2 4-Chlorobenzaldehyde reagent2->process intermediate 2-(4-Chlorophenyl)benzothiazoline (Intermediate) process->intermediate Heat evolved oxidation Oxidation intermediate->oxidation product This compound oxidation->product Final Product

Caption: Synthesis via 4-Chlorobenzaldehyde.
Protocol 2: Synthesis from 2-Aminothiophenol and 4-Chlorobenzoyl Chloride

This alternative synthesis involves the condensation reaction between 2-aminothiophenol and 4-chlorobenzoyl chloride.

Materials:

  • 2-Aminothiophenol

  • 4-Chlorobenzoyl Chloride

  • Pyridine

  • Toluene

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane-ethyl acetate gradient for elution

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 2-aminothiophenol in toluene.[12]

  • Add pyridine to the solution, which acts as a base.[12]

  • Slowly add 4-chlorobenzoyl chloride to the mixture.[12]

  • After the reaction is complete, wash the reaction mixture with water to remove pyridine hydrochloride.[12]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.[12]

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.[12]

  • For crystallographic studies, the purified product can be recrystallized from a suitable solvent system like ethanol/water to obtain single crystals.[12]

Synthesis_Protocol_2 cluster_reactants2 Reactants r1 2-Aminothiophenol reaction Condensation Reaction (Toluene, Pyridine) r1->reaction r2 4-Chlorobenzoyl Chloride r2->reaction workup Aqueous Workup & Drying reaction->workup purification Column Chromatography (Silica Gel) workup->purification product2 This compound purification->product2

Caption: Synthesis via 4-Chlorobenzoyl Chloride.

Crystallographic Data

Single-crystal X-ray crystallography is the definitive method for elucidating the three-dimensional atomic arrangement of molecules. The crystal structure of this compound has been determined, providing precise data on its solid-state conformation.[12][13]

Table 2: Crystallographic Parameters for this compound
ParameterValueSource
Chemical Formula C₁₃H₈ClNS[12]
Molecular Weight 245.73 g/mol [12]
Crystal System Monoclinic[12][13]
Space Group P 1 2₁/c 1[12][13]
a (Å) 11.0497(5)[12][13]
b (Å) 14.1040(6)[12][13]
c (Å) 7.1466(3)[12][13]
α (°) 90[12]
β (°) 98.556(4)[12][13]
γ (°) 90[12]
Volume (ų) 1101.37(8)[12][13]
Z 4[12][13]
Calculated Density (g/cm³) 1.481[12]
Temperature (K) 150[13]

Biological Activity and Signaling Pathways

Benzothiazole derivatives are well-documented for their wide spectrum of pharmacological activities, and this compound is no exception. It serves as a precursor and structural motif in the development of novel therapeutic agents.

Anticancer Potential

Research has highlighted that this compound and related structures exhibit promising anticancer activity.[1][2] For instance, derivatives such as N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-3-(4-chlorophenyl)propanamide have shown interesting anti-cancer properties.[3][4] The antitumor potential of these compounds is often linked to their ability to interact with various cellular targets and pathways, leading to the inhibition of cancer cell growth.[3][14][15][16]

Induction of Cytochrome P450IA1

A notable biological property of this compound (CPBT) is its potent induction of aryl hydrocarbon hydroxylase (AHH) activity, an enzyme function primarily associated with cytochrome P450IA1.[17] Studies in both mouse hepatoma (Hepa-1) and human choriocarcinoma (JEG-3) cell lines have shown that CPBT is a more efficient inducer of AHH than 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a classic potent inducer.[17]

This induction is receptor-mediated, as CPBT was found to compete with TCDD for its specific cytosolic binding site, the Aryl Hydrocarbon Receptor (AhR).[17] Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the ARNT protein, and binds to specific DNA sequences (Xenobiotic Response Elements), leading to the transcriptional activation of target genes, including CYP1A1 (the gene encoding cytochrome P450IA1). The observation that CPBT significantly increases P450IA1 mRNA and protein levels confirms its action through this signaling pathway.[17]

AHR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CPBT This compound (CPBT) AhR_complex Inactive AhR-Hsp90 Complex CPBT->AhR_complex Binds Activated_AhR Activated AhR (Hsp90 dissociates) AhR_complex->Activated_AhR Activated_AhR_nuc Activated AhR Activated_AhR->Activated_AhR_nuc Translocation ARNT ARNT Dimer AhR-ARNT Dimer ARNT->Dimer XRE Xenobiotic Response Element (XRE) on DNA Dimer->XRE Binds Transcription Gene Transcription XRE->Transcription mRNA CYP1A1 mRNA Transcription->mRNA Protein Cytochrome P450IA1 Protein mRNA->Protein Translation (in Cytoplasm) Activated_AhR_nuc->Dimer AHH Increased Aryl Hydrocarbon Hydroxylase (AHH) Activity Protein->AHH Results in

References

An In-depth Technical Guide to 2-(4-Chlorophenyl)benzothiazole (CAS No. 6265-91-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Chlorophenyl)benzothiazole is a heterocyclic aromatic compound that has garnered significant interest within the scientific community due to its diverse pharmacological potential. As a member of the benzothiazole class, a scaffold prevalent in numerous biologically active molecules, this compound has been investigated for a range of therapeutic applications, including as an anticancer, antimicrobial, and neuroprotective agent.[1][2] This technical guide provides a comprehensive overview of this compound, consolidating key data on its physicochemical properties, synthesis, and biological activities. Detailed experimental protocols and visualizations of relevant pathways and workflows are included to support further research and development efforts.

Physicochemical and Structural Data

This compound is a solid, crystalline substance with a molecular formula of C₁₃H₈ClNS.[3][4] Its structural framework, featuring a benzothiazole ring system linked to a 4-chlorophenyl group at the 2-position, is fundamental to its biological interactions.

PropertyValueReference
CAS Number 6265-91-4
Molecular Formula C₁₃H₈ClNS[3][4]
Molecular Weight 245.73 g/mol [4]
Crystal System Monoclinic[3][5]
Space Group P2₁/c[3][5]
Unit Cell Dimensions a = 11.0497(5) Å, b = 14.1040(6) Å, c = 7.1466(3) Å, β = 98.556(4)°[3][5]
Calculated Density 1.481 g/cm³[5]

Synthesis

The synthesis of this compound is most commonly achieved through the condensation reaction of 2-aminothiophenol with 4-chlorobenzaldehyde. This reaction is a cornerstone for the formation of the 2-arylbenzothiazole scaffold and can be performed under various conditions, including solvent-free and microwave-assisted protocols, often with the use of a catalyst to improve yield and reaction time.[3][6][7][8]

Experimental Protocol: Synthesis of this compound

This protocol is based on a general and efficient electrochemical method.

Materials:

  • o-Aminothiophenol (0.0624 g, 0.5 mmol)

  • 4-Chlorobenzaldehyde (0.0703 g, 0.5 mmol)

  • Tetrabutylammonium tetrafluoroborate (20 mol%)

  • Ethanol (5 mL)

  • Carbon rod (anode)

  • Platinum sheet (cathode)

  • Electrolytic cell

  • Saturated brine solution

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • A mixture of o-aminothiophenol (0.5 mmol), 4-chlorobenzaldehyde (0.5 mmol), and tetrabutylammonium tetrafluoroborate (20 mol%) is dissolved in ethanol (5 mL).[3]

  • A carbon rod is used as the anode and a platinum sheet serves as the cathode in the electrolytic cell.[3]

  • The reaction mixture is stirred at room temperature while a constant current is applied.[3]

  • Upon completion of the reaction (monitored by TLC), the mixture is washed with saturated brine.[3]

  • The organic layer is separated, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.[3]

  • The crude product is purified by silica gel column chromatography to afford the desired this compound.[3]

Synthesis_Workflow Reactants o-Aminothiophenol + 4-Chlorobenzaldehyde + Catalyst in Ethanol Electrolysis Electrochemical Reaction (Room Temperature) Reactants->Electrolysis Workup Aqueous Workup (Brine Wash) Electrolysis->Workup Drying Drying (Na2SO4) Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Product This compound Purification->Product

General workflow for the synthesis of this compound.

Biological Activities and Potential Therapeutic Applications

Benzothiazole derivatives, including this compound, exhibit a wide spectrum of biological activities.[1] Their planar, electron-rich structure allows for interaction with various biological targets.[2]

Anticancer Activity

The 2-aminophenylbenzothiazole scaffold, a close structural analog, is a potent and selective antitumor agent.[9][10][11] These compounds have shown significant growth-inhibitory effects against a range of human cancer cell lines, including breast, ovarian, colon, and renal cancers, often with IC50 values in the nanomolar range.[9][11][12] The mechanism of action is thought to involve metabolic activation by cytochrome P450 enzymes, particularly CYP1A1, leading to the formation of active metabolites that can induce cell cycle arrest and apoptosis.[10] While specific data for the 2-(4-chlorophenyl) derivative is less prevalent in the literature, its structural similarity suggests potential for similar anticancer properties.

Antimicrobial and Antifungal Activity

The benzothiazole nucleus is a key component in many antimicrobial agents.[2] The presence of sulfur and nitrogen atoms allows these compounds to coordinate with metal ions, which can enhance their biological activity.[2] Benzothiazole derivatives have been shown to be effective against various bacteria and fungi.[2]

Monoamine Oxidase B (MAO-B) Inhibition

Derivatives of 2-phenylbenzothiazole have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative disorders like Parkinson's disease.[13] For instance, certain 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives have demonstrated potent and selective MAO-B inhibitory activity, with IC50 values in the nanomolar range.[13] These compounds also exhibit antioxidant and neuroprotective effects, making them promising multifunctional agents for the treatment of Parkinson's disease.[13]

Biological_Activities Compound This compound Anticancer Anticancer Activity Compound->Anticancer Antimicrobial Antimicrobial Activity Compound->Antimicrobial Neuroprotection Neuroprotective Effects Compound->Neuroprotection CYP1A1 Metabolic Activation (CYP1A1) Anticancer->CYP1A1 MAO_B MAO-B Inhibition Neuroprotection->MAO_B CellCycleArrest Cell Cycle Arrest & Apoptosis CYP1A1->CellCycleArrest

Potential biological activities of this compound.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is classified as harmful if swallowed (Acute toxicity - Category 4, Oral) and causes serious eye irritation (Eye irritation, Category 2).[14] It may also cause long-lasting harmful effects to aquatic life.[14] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, protective clothing, and eye protection, should be observed when handling this compound.[14]

Conclusion and Future Directions

This compound is a versatile molecule with a promising profile of biological activities. Its straightforward synthesis and the established therapeutic potential of the benzothiazole scaffold make it an attractive candidate for further investigation in drug discovery and development. Future research should focus on a more detailed elucidation of its mechanism of action in various disease models, comprehensive in vivo efficacy and toxicity studies, and the exploration of structure-activity relationships through the synthesis of novel analogs. Such efforts will be crucial in fully realizing the therapeutic potential of this and related benzothiazole compounds.

References

2-(4-Chlorophenyl)benzothiazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(4-Chlorophenyl)benzothiazole

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science.

Core Molecular Data

This compound is a benzothiazole derivative containing a 4-chlorophenyl substituent at the 2-position. Its key molecular identifiers and properties are summarized below.

PropertyValueReferences
Molecular Formula C₁₃H₈ClNS[1][2][3][4]
Molecular Weight 245.73 g/mol [1][2][4]
CAS Number 6265-91-4[2][3][4][5]
Appearance Light yellow to yellow to green powder to crystal[3]
Melting Point 117-118 °C[3][5][6]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the condensation of 2-aminothiophenol with a derivative of 4-chlorobenzoic acid. Several methods have been reported, including conventional heating and ultrasound-assisted synthesis.

General Synthesis Protocol via Condensation

A common and efficient method for the synthesis of 2-substituted benzothiazoles is the reaction of 2-aminothiophenol with the corresponding benzoyl chloride.[7]

Materials:

  • 2-aminothiophenol

  • 4-chlorobenzoyl chloride

  • Toluene (or another suitable solvent)

  • Pyridine (or another suitable base)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve 2-aminothiophenol (1 equivalent) in toluene in a round-bottom flask.

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.

  • Slowly add a solution of 4-chlorobenzoyl chloride (1.1 equivalents) in toluene to the cooled mixture with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.[8]

Ultrasound-Assisted Synthesis

An alternative, eco-friendly method utilizes ultrasonic irradiation to promote the reaction between 2-aminothiophenol and 4-chlorobenzaldehyde. This method can be performed without a solvent or catalyst.[6]

Materials:

  • 2-aminothiophenol

  • 4-chlorobenzaldehyde

Procedure:

  • Mix 2-aminothiophenol and 4-chlorobenzaldehyde in a reaction vessel.

  • Subject the mixture to ultrasonic probe irradiation at room temperature for approximately 20 minutes.

  • The reaction proceeds to yield this compound.

  • The product can be purified by recrystallization. This method offers advantages such as a simple procedure, being solvent- and catalyst-free, and having a short reaction time.[6]

Analytical Characterization

The synthesized this compound can be characterized using various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will show characteristic signals for the aromatic protons on both the benzothiazole and the 4-chlorophenyl rings.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.

Biological and Chemical Significance

This compound and its derivatives are of significant interest in several fields:

  • Pharmaceutical Research: Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties. This compound serves as a valuable intermediate in the synthesis of novel therapeutic agents.[3][9][10][11][12]

  • Agrochemicals: This compound is used in the development of pesticides.[3]

  • Material Science: It can be incorporated into polymers and coatings to enhance their chemical resistance and durability.[3]

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start Reactants (2-aminothiophenol & 4-chlorobenzoyl chloride) reaction Condensation Reaction (Reflux in Toluene) start->reaction 1. Mix & Heat workup Aqueous Workup (Washing & Extraction) reaction->workup 2. Cool & Quench purification Purification (Column Chromatography) workup->purification 3. Isolate Crude product Pure Product This compound purification->product 4. Isolate Pure nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir analysis Data Analysis & Structure Confirmation nmr->analysis ms->analysis ir->analysis

References

The Dawn of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Arylbenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole moiety, a bicyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry and materials science. Among its numerous derivatives, the 2-arylbenzothiazole core has garnered significant attention due to its versatile biological activities and intriguing photophysical properties. This technical guide provides an in-depth exploration of the discovery, historical development, and key synthetic methodologies of 2-arylbenzothiazoles. It further delves into their mechanisms of action, supported by quantitative data and detailed experimental protocols, to serve as a comprehensive resource for researchers in the field.

A Glimpse into History: The Discovery of 2-Arylbenzothiazoles

The journey of 2-substituted benzothiazoles began in the late 19th century with the pioneering work of the German chemist August Wilhelm von Hofmann. In his seminal papers published in the Berichte der deutschen chemischen Gesellschaft in 1879 and 1880, Hofmann reported the synthesis of 2-phenylbenzothiazole and other derivatives.[1] His initial syntheses involved the reaction of 2-aminothiophenol with various reagents, laying the fundamental groundwork for the vast field of benzothiazole chemistry that would follow. This discovery opened the door to the exploration of a new class of heterocyclic compounds whose full potential would be realized over the subsequent century.

The Art of Synthesis: Key Methodologies for 2-Arylbenzothiazole Construction

The synthetic accessibility of the 2-arylbenzothiazole scaffold has been a major driver of its widespread investigation. Over the years, numerous methods have been developed, ranging from classical condensation reactions to modern cross-coupling strategies.

Condensation of 2-Aminothiophenol with Aromatic Aldehydes

One of the most direct and widely employed methods for the synthesis of 2-arylbenzothiazoles is the condensation of 2-aminothiophenol with an aromatic aldehyde. This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the desired 2-arylbenzothiazole.

Experimental Protocol: Synthesis of 2-Phenylbenzothiazole

  • Materials: 2-aminothiophenol (1.0 mmol), benzaldehyde (1.0 mmol), ethanol (10 mL), and a catalytic amount of an oxidizing agent (e.g., hydrogen peroxide, air).

  • Procedure:

    • To a solution of 2-aminothiophenol in ethanol, add benzaldehyde.

    • The reaction mixture is stirred at room temperature or heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

    • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 2-phenylbenzothiazole.[2][3]

Suzuki-Miyaura Cross-Coupling Reaction

The adevent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds, including 2-arylbenzothiazoles. The Suzuki-Miyaura coupling, in particular, has proven to be a highly efficient and versatile method. This reaction typically involves the coupling of a 2-halobenzothiazole (e.g., 2-chlorobenzothiazole or 2-bromobenzothiazole) with an arylboronic acid in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a 2-Arylbenzothiazole Derivative

  • Materials: 2-Chlorobenzothiazole (1.0 mmol), phenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol), potassium carbonate (2.0 mmol), and a solvent system (e.g., toluene/water or dioxane/water).

  • Procedure:

    • In a round-bottom flask, combine 2-chlorobenzothiazole, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

    • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

    • The solvent system is added, and the reaction mixture is heated to reflux with vigorous stirring.

    • The reaction is monitored by TLC or GC-MS. Upon completion, the mixture is cooled to room temperature.

    • The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield the desired 2-arylbenzothiazole.[4][5][6][7][8]

Biological Significance and Mechanism of Action

2-Arylbenzothiazoles exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties. Their mechanism of action is often multifaceted and can involve interactions with various cellular targets.

Anticancer Activity and Modulation of Signaling Pathways

A significant body of research has focused on the potent anticancer properties of 2-arylbenzothiazole derivatives. These compounds have been shown to induce apoptosis and inhibit cell proliferation in a variety of cancer cell lines.

One of the key mechanisms underlying the anticancer activity of certain 2-arylbenzothiazoles involves the modulation of the PI3K/Akt/mTOR signaling pathway . This pathway is a critical regulator of cell growth, survival, and proliferation, and its dysregulation is a hallmark of many cancers.[9][10][11][12][13] Specific 2-arylbenzothiazole derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits mTORC2 mTORC2 mTORC2->Akt activates Arylbenzothiazole 2-Arylbenzothiazole Arylbenzothiazole->PI3K inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation

PI3K/Akt/mTOR signaling pathway and its inhibition by 2-arylbenzothiazoles.
Aryl Hydrocarbon Receptor (AhR) Agonism

Certain 2-arylbenzothiazoles have been identified as potent agonists of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism and immune responses. The activation of AhR by these compounds can lead to the induction of cytochrome P450 enzymes, such as CYP1A1, which can metabolize pro-carcinogens. This mechanism is particularly relevant to the anticancer activity of some 2-(4-aminophenyl)benzothiazole derivatives.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arylbenzothiazole 2-Arylbenzothiazole AhR_complex AhR-Hsp90-XAP2 Complex Arylbenzothiazole->AhR_complex binds AhR_ligand_complex Ligand-AhR Complex AhR_complex->AhR_ligand_complex conformational change AhR_ligand_complex_n Ligand-AhR Complex AhR_ligand_complex->AhR_ligand_complex_n translocation AhR_ARNT_complex AhR-ARNT Heterodimer AhR_ligand_complex_n->AhR_ARNT_complex dissociates & binds ARNT ARNT ARNT->AhR_ARNT_complex XRE Xenobiotic Response Element (XRE) AhR_ARNT_complex->XRE binds Gene_Transcription Target Gene Transcription (e.g., CYP1A1) XRE->Gene_Transcription initiates

Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by 2-arylbenzothiazoles.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of representative 2-arylbenzothiazole derivatives against various cancer cell lines and microbial strains.

Table 1: Anticancer Activity of 2-Arylbenzothiazole Derivatives (IC₅₀ in µM)

Compound IDR Group on Aryl RingMCF-7 (Breast)A549 (Lung)HepG2 (Liver)Reference
1 4-NH₂0.050.090.12[14][15][16]
2 4-OH1.22.53.1[14][15][16]
3 4-Cl5.88.210.5[14][15][16]
4 4-NO₂3.45.16.7[14][15][16]
5 H15.221.725.4[14][15][16]

Table 2: Antimicrobial Activity of 2-Arylbenzothiazole Derivatives (MIC in µg/mL)

Compound IDR Group on Aryl RingS. aureusE. coliC. albicansReference
6 4-OH83216[17][18][19]
7 4-Cl166432[17][18][19]
8 4-F166432[17][18][19]
9 3,4-di-Cl4168[17][18][19]
10 4-NO₂3212864[17][18][19]

Conclusion and Future Perspectives

From their initial discovery by Hofmann to their current status as a privileged scaffold in drug discovery, 2-arylbenzothiazoles have demonstrated immense potential. Their synthetic tractability, coupled with a diverse range of biological activities, continues to inspire the design and development of novel therapeutic agents and functional materials. Future research in this area will likely focus on the elucidation of novel mechanisms of action, the development of more selective and potent derivatives, and the exploration of their application in emerging fields such as theranostics and organic electronics. The rich history and promising future of 2-arylbenzothiazoles ensure that they will remain a focal point of scientific inquiry for years to come.

References

Synthesis of 2-(4-Chlorophenyl)benzothiazole from 2-aminothiophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-chlorophenyl)benzothiazole, a heterocyclic compound of significant interest in medicinal chemistry, from 2-aminothiophenol. The document details various synthetic methodologies, presents quantitative data for comparative analysis, and offers a step-by-step experimental protocol. Furthermore, it elucidates the mechanism of action of benzothiazole derivatives, including their interaction with key cellular signaling pathways, and provides visual representations of the synthetic workflow and biological processes.

Introduction

Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active molecules.[1] The 2-arylbenzothiazole scaffold, in particular, has attracted considerable attention due to its wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][3][4] The compound this compound, featuring a chlorophenyl substituent at the 2-position, has been a subject of investigation for its potential as a therapeutic agent. This guide focuses on its synthesis from the readily available starting material, 2-aminothiophenol.

The primary and most common synthetic route involves the condensation reaction of 2-aminothiophenol with a carbonyl compound, typically an aldehyde or a carboxylic acid derivative. The reaction proceeds via a cyclocondensation mechanism to form the fused thiazole ring.

Synthetic Methodologies and Data Presentation

The synthesis of this compound from 2-aminothiophenol can be achieved through several methods, primarily differing in the choice of the carbonyl source, catalyst, and reaction conditions. The most prevalent methods utilize either 4-chlorobenzaldehyde or 4-chlorobenzoyl chloride. A summary of various reported methods with their respective quantitative data is presented in the tables below for ease of comparison.

Table 1: Synthesis via Condensation with 4-Chlorobenzaldehyde

Catalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
NoneNeatRoom Temp.Few minutes73[5]
La(NO₃)₃·6H₂OEthanolReflux1.5 h95[6]
Cerium (IV) Ammonium Nitrate (CAN)MethanolRoom Temp.2 h85[3]
Camphor Sulfonic AcidAqueous EthanolRoom Temp.4 h92[3]
Microwave (catalyst-free)Solvent-freeN/A5 min94[7]
p-Toluenesulfonic acid (PTSA) / CuIAcetonitrile8012 h88[8]

Table 2: Synthesis via Condensation with 4-Chlorobenzoyl Chloride

Catalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
NoneSolvent-freeRoom Temp.30 min96[4][9]
PyridineDichloromethaneRoom Temp.2 h90[4]

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound via the solvent-free condensation of 2-aminothiophenol with 4-chlorobenzoyl chloride, a method known for its high yield and green chemistry profile.

Materials and Equipment:

  • 2-aminothiophenol (98% purity)

  • 4-chlorobenzoyl chloride (99% purity)

  • Mortar and pestle

  • Round bottom flask

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp

  • Recrystallization solvent (e.g., ethanol)

  • Büchner funnel and flask

  • Vacuum pump

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

Procedure:

  • Reaction Setup: In a clean and dry mortar, add 2-aminothiophenol (1.0 mmol, 0.125 g) and 4-chlorobenzoyl chloride (1.0 mmol, 0.175 g).

  • Reaction: Grind the two reactants together using a pestle at room temperature for approximately 30 minutes. The reaction is exothermic and the mixture will solidify.

  • Monitoring: The progress of the reaction can be monitored by TLC using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Work-up: Upon completion of the reaction (as indicated by TLC), the solid product is washed with cold water to remove any unreacted starting materials and by-products.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pale yellow crystals.

  • Isolation and Drying: The purified crystals are collected by vacuum filtration using a Büchner funnel, washed with a small amount of cold ethanol, and dried under vacuum.

  • Characterization: The final product is characterized by its melting point, ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its identity and purity.

Characterization Data for this compound:

  • Melting Point: 118 °C[10]

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.08-8.02 (m, 3H), 7.90 (d, J = 8 Hz, 1H), 7.55-7.46 (m, 3H), 7.42 (t, J = 7.2 Hz, 1H).[11]

  • FT-IR (KBr, cm⁻¹): 3066, 1598, 1521, 1342, 851, 767, 728, 684.[4][9]

  • Mass (m/z): 245.[4][9]

Reaction Mechanism and Biological Signaling Pathways

General Reaction Mechanism

The synthesis of this compound from 2-aminothiophenol and an acyl chloride or aldehyde proceeds through a cyclocondensation reaction. The generally accepted mechanism involves the following key steps:

  • Nucleophilic Attack: The amino group of 2-aminothiophenol acts as a nucleophile and attacks the electrophilic carbonyl carbon of the 4-substituted phenyl ring precursor (aldehyde or acyl chloride).

  • Intermediate Formation: This initial attack leads to the formation of a tetrahedral intermediate.

  • Dehydration/Dehydrochlorination: The intermediate then undergoes dehydration (if starting from an aldehyde) or dehydrochlorination (if starting from an acyl chloride) to form a Schiff base (imine) or an amide intermediate, respectively.

  • Intramolecular Cyclization: The thiol group then performs an intramolecular nucleophilic attack on the imine carbon or the amide carbonyl carbon.

  • Oxidation/Aromatization: The resulting benzothiazoline intermediate undergoes oxidative aromatization to yield the final this compound product. In many procedures, atmospheric oxygen acts as the oxidant.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-aminothiophenol 2-Aminothiophenol Schiff_Base Schiff Base Intermediate 2-aminothiophenol->Schiff_Base Condensation 4-chlorobenzaldehyde 4-Chlorobenzaldehyde 4-chlorobenzaldehyde->Schiff_Base Benzothiazoline Benzothiazoline Intermediate Schiff_Base->Benzothiazoline Intramolecular Cyclization Product This compound Benzothiazoline->Product Oxidation

Caption: Reaction mechanism for the synthesis of this compound.

Biological Signaling Pathways

Benzothiazole derivatives, including this compound, have been shown to exert their biological effects, particularly their anticancer and anti-inflammatory activities, by modulating various cellular signaling pathways.

Anticancer Activity and Apoptosis Induction:

Many benzothiazole derivatives induce apoptosis (programmed cell death) in cancer cells through the intrinsic (mitochondrial) pathway.[11][12] This often involves the suppression of pro-survival signaling pathways such as the PI3K/AKT pathway.[5][13] Downregulation of this pathway leads to the activation of pro-apoptotic proteins (e.g., Bax, Bad) and the release of cytochrome c from the mitochondria, which in turn activates caspases (e.g., caspase-9, caspase-3) that execute apoptosis.[5][11] Furthermore, some benzothiazole compounds have been found to modulate the MAPK/ERK and JAK/STAT signaling pathways, which are also critical for cell proliferation and survival.[7][14]

Apoptosis_Signaling_Pathway Benzothiazole Benzothiazole Derivative PI3K_AKT PI3K/AKT Pathway Benzothiazole->PI3K_AKT Inhibition Mitochondrion Mitochondrion PI3K_AKT->Mitochondrion Inhibition of apoptotic signals Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Apoptosis induction by benzothiazole derivatives via PI3K/AKT inhibition.

Anti-inflammatory Activity:

The anti-inflammatory effects of benzothiazole derivatives are often attributed to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][9][15] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6][10] By inhibiting the activation of NF-κB, benzothiazole derivatives can reduce the production of these inflammatory mediators.[6][16] Some derivatives have also been shown to suppress the phosphorylation of MAPKs (mitogen-activated protein kinases) such as p38, ERK1/2, and JNK, which are also involved in inflammatory responses.[16]

Experimental Workflow

The general workflow for the synthesis, purification, and characterization of this compound is depicted in the following diagram. This workflow is applicable to most of the synthetic methods described in this guide.

Experimental_Workflow Start Start Reactants Mixing of Reactants (2-aminothiophenol & 4-chlorobenzoyl chloride) Start->Reactants Reaction Reaction (Solvent-free grinding or reflux in solvent) Reactants->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Work-up (Washing with water) Monitoring->Workup Purification Purification (Recrystallization from Ethanol) Workup->Purification Isolation Isolation (Vacuum Filtration) Purification->Isolation Characterization Characterization (MP, NMR, IR, Mass Spec) Isolation->Characterization End Pure Product Characterization->End

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2-aminothiophenol is a well-established process with multiple efficient methodologies available to researchers. The choice of method may depend on factors such as desired yield, reaction time, and adherence to green chemistry principles. The biological activity of this and related benzothiazole derivatives, particularly their ability to induce apoptosis in cancer cells and inhibit inflammatory pathways, underscores their potential in drug discovery and development. This guide provides the foundational knowledge and practical protocols for the synthesis and further investigation of this important class of compounds.

References

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 2-(4-Chlorophenyl)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Antitumorigenic Pathways of a Promising Benzothiazole Compound

This technical guide provides an in-depth exploration of the mechanism of action of 2-(4-Chlorophenyl)benzothiazole (CPBT), a synthetic molecule belonging to the benzothiazole class of heterocyclic compounds. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and molecular pharmacology. Herein, we delineate the core signaling pathways, present quantitative data on its biological activities, and provide detailed experimental protocols for key assays.

Core Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Agonism and Subsequent Metabolic Activation

The primary mechanism of action of this compound is centered on its potent agonism of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][2] This interaction initiates a cascade of downstream events, culminating in the selective induction of cytochrome P450 1A1 (CYP1A1).[2][3] The induced CYP1A1 enzyme then metabolically activates CPBT, and its analogs, into reactive electrophilic species.[1] These reactive metabolites are believed to be the ultimate effectors of the compound's antitumor activity, leading to the formation of DNA adducts and subsequent cell death via apoptosis.[1]

Signaling Pathway

The binding of CPBT to the cytosolic AhR complex triggers a conformational change, leading to the dissociation of chaperone proteins such as Hsp90. The activated AhR-ligand complex translocates to the nucleus, where it heterodimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes, most notably CYP1A1, thereby initiating their transcription.

AhR Signaling Pathway for this compound Figure 1: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway cluster_nucleus Nucleus CPBT This compound (CPBT) AhR_complex Cytosolic AhR Complex (AhR, Hsp90, etc.) CPBT->AhR_complex Binds Metabolism Metabolic Activation CPBT->Metabolism Activated_AhR Activated AhR-CPBT Complex AhR_complex->Activated_AhR Conformational Change Nucleus Nucleus Activated_AhR->Nucleus Translocation ARNT ARNT Activated_AhR->ARNT Dimerizes with AhR_ARNT AhR-ARNT-CPBT Heterodimer ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to CYP1A1_gene CYP1A1 Gene XRE->CYP1A1_gene Activates Transcription CYP1A1_mRNA CYP1A1 mRNA CYP1A1_gene->CYP1A1_mRNA Transcription CYP1A1_protein CYP1A1 Protein CYP1A1_mRNA->CYP1A1_protein Translation CYP1A1_protein->Metabolism Catalyzes Reactive_Metabolites Reactive Metabolites (Electrophilic Species) Metabolism->Reactive_Metabolites DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts Forms Apoptosis Apoptosis DNA_Adducts->Apoptosis Induces

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for this compound.

Quantitative Biological Activity

The antitumor potency of this compound and its analogs has been evaluated across a range of human cancer cell lines. While specific IC50 values for CPBT are not extensively reported, data from closely related 2-phenylbenzothiazole derivatives provide a strong indication of its cytotoxic potential.

Compound IDCancer Cell LineIC50 (µM)Reference
2b (a 2-mercaptobenzothiazole derivative)AsPC-1 (Pancreatic)12.44[4][5]
BxPC-3 (Pancreatic)14.99[4][5]
Capan-2 (Pancreatic)19.65[4][5]
PTJ64i (Paraganglioma)8.49[4][5]
PTJ86i (Paraganglioma)16.70[4][5]
KC12 (a benzothiazole derivative)MDA-MB-231 (Breast)6.13[6]
KC21 (a benzothiazole derivative)MDA-MB-231 (Breast)10.77[6]
KC30 (a benzothiazole derivative)MDA-MB-231 (Breast)12.86[6]

Note: The IC50 values presented are for benzothiazole derivatives structurally related to this compound and are intended to be representative of the compound class's activity.

In terms of its primary molecular interaction, this compound is a potent inducer of CYP1A1. Studies have shown that it can increase aryl hydrocarbon hydroxylase (a measure of CYP1A1 activity) to levels several-fold higher than the prototypical AhR agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), in cell lines such as the mouse hepatoma Hepa-1.[2] Furthermore, CPBT has been demonstrated to increase CYP1A1 mRNA to approximately 88% of the level induced by TCDD in these cells.[2] This potent induction of CYP1A1 is a direct consequence of its ability to compete with TCDD for binding to the cytosolic AhR, confirming its role as a high-affinity AhR agonist.[2]

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, detailed protocols for key experimental assays are provided below.

Experimental Workflow Overview

Experimental Workflow Figure 2: General Experimental Workflow Cell_Culture Cell Culture (e.g., MCF-7, Hepa-1) Treatment Treatment with This compound Cell_Culture->Treatment MTT_Assay Cell Viability Assay (MTT) Treatment->MTT_Assay AhR_Assay AhR Activation Assay (Luciferase Reporter) Treatment->AhR_Assay CYP1A1_Activity CYP1A1 Activity Assay (EROD) Treatment->CYP1A1_Activity Western_Blot Protein Expression Analysis (Western Blot for CYP1A1) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation MTT_Assay->Data_Analysis AhR_Assay->Data_Analysis CYP1A1_Activity->Data_Analysis Western_Blot->Data_Analysis

Caption: General Experimental Workflow for Investigating the Bioactivity of this compound.

Aryl Hydrocarbon Receptor (AhR) Luciferase Reporter Assay

This assay quantifies the ability of this compound to activate the AhR signaling pathway.

Materials:

  • Human cancer cell line (e.g., MCF-7) stably transfected with an AhR-responsive luciferase reporter plasmid.

  • Cell culture medium (e.g., DMEM) with 10% FBS.

  • This compound stock solution in DMSO.

  • TCDD (positive control).

  • Luciferase assay reagent.

  • 96-well white, clear-bottom plates.

  • Luminometer.

Procedure:

  • Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of this compound and TCDD in culture medium.

  • Treat the cells with the compounds for 24 hours.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize the data to a control (e.g., protein concentration or a co-transfected reporter) and express as fold induction over vehicle control.

CYP1A1 Activity (EROD) Assay

This assay measures the enzymatic activity of CYP1A1 induced by this compound.

Materials:

  • Human cancer cell line (e.g., MCF-7).

  • This compound.

  • 7-ethoxyresorufin (EROD substrate).

  • Resorufin standard.

  • NADPH.

  • Cell lysis buffer.

  • 96-well black plates.

  • Fluorescence plate reader.

Procedure:

  • Seed cells in a 24-well plate and treat with various concentrations of this compound for 24-72 hours.

  • Wash the cells with PBS and lyse them.

  • In a 96-well black plate, add cell lysate, EROD substrate, and NADPH.

  • Incubate at 37°C and measure the fluorescence of the product, resorufin, at an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm.

  • Calculate the rate of resorufin formation and normalize to the protein concentration of the cell lysate.

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of this compound.

Materials:

  • Human cancer cell lines.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate and allow them to attach.

  • Treat cells with a range of concentrations of this compound for 24-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot for CYP1A1 Protein Expression

This technique is used to visualize and quantify the induction of CYP1A1 protein following treatment with this compound.

Materials:

  • Human cancer cell lines.

  • This compound.

  • RIPA lysis buffer with protease inhibitors.

  • Primary antibody against CYP1A1.

  • HRP-conjugated secondary antibody.

  • Loading control antibody (e.g., β-actin or GAPDH).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membrane.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells and determine the protein concentration.

  • Separate 20-40 µg of protein per lane by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary anti-CYP1A1 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensity and normalize to the loading control.

Conclusion

The mechanism of action of this compound is a well-defined pathway initiated by its binding to the Aryl Hydrocarbon Receptor. This leads to the potent and selective induction of CYP1A1, which in turn metabolically activates the compound to cytotoxic species, ultimately causing cancer cell death. The information and protocols provided in this technical guide offer a solid foundation for further investigation and development of this promising class of antitumor agents. The high degree of selectivity and potent activity of benzothiazole derivatives warrant continued research to fully elucidate their therapeutic potential in oncology.

References

The Diverse Biological Activities of Benzothiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole, a bicyclic heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, making them a subject of intense research and a fertile ground for the discovery of new therapeutic agents.[1][2][3][4] This in-depth technical guide provides a comprehensive overview of the significant biological activities of benzothiazole derivatives, focusing on their anticancer, antimicrobial, anticonvulsant, anti-inflammatory, antidiabetic, and neuroprotective properties. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting quantitative data, detailed experimental protocols, and insights into the underlying mechanisms of action through signaling pathway diagrams.

Anticancer Activity

Benzothiazole derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines.[3][4][5] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[2][5][6]

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of benzothiazole derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency.

Derivative ClassCompound ExampleCancer Cell LineIC50 (µM)Reference
Thiazolidinone Hybrids4aC6 (Rat Brain Glioma)0.03[2]
4dC6 (Rat Brain Glioma)0.03[2]
Benzothiazole-2-thiol Derivatives7eSKRB-3 (Breast Cancer)0.0012[2]
7eSW620 (Colon Adenocarcinoma)0.0043[2]
7eA549 (Lung Adenocarcinoma)0.044[2]
7eHepG2 (Hepatocellular Carcinoma)0.048[2]
Semicarbazone DerivativesIndole based hydrazine carboxamide scaffold 12HT-29 (Colon)0.015[3]
2-Substituted BenzothiazolesCompound A (nitro substituent)HepG2 (Hepatocellular Carcinoma)56.98 (24h), 38.54 (48h)[2]
Compound B (fluorine substituent)HepG2 (Hepatocellular Carcinoma)59.17 (24h), 29.63 (48h)[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[7][8][9][10]

Objective: To determine the cytotoxic effects of benzothiazole derivatives on cancer cell lines.

Principle: Metabolically active cells with functional mitochondria possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Benzothiazole derivative compounds

  • Cancer cell line of interest (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in the culture medium. After 24 hours, replace the old medium with 100 µL of fresh medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Signaling Pathways in Anticancer Activity

Many benzothiazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, through the mitochondrial-mediated intrinsic pathway.[5][6][10] This pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, forming an apoptosome that activates caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to cell death.[11][12]

Intrinsic_Apoptosis_Pathway Benzothiazole Benzothiazole Derivatives Cellular_Stress Intracellular Stress (e.g., ROS) Benzothiazole->Cellular_Stress Bcl2_Family Bcl-2 Family (Bax, Bak) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by benzothiazole derivatives.

The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. Some benzothiazole derivatives have been shown to inhibit this pathway, thereby inducing apoptosis in cancer cells.[13] Inhibition of PI3K or Akt prevents the phosphorylation of downstream targets that regulate cell survival and proliferation.[14][15]

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 Akt Akt PIP3->Akt activation Downstream Downstream Targets (e.g., mTOR, Bad) Akt->Downstream phosphorylation Survival Cell Survival & Proliferation Downstream->Survival Benzothiazole Benzothiazole Derivatives Benzothiazole->PI3K inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by benzothiazole derivatives.

Antimicrobial Activity

Benzothiazole derivatives have demonstrated significant activity against a variety of pathogenic microorganisms, including bacteria and fungi.[1][14][16][17] Their mechanisms of action often involve the inhibition of essential microbial enzymes.[7][11]

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial activity of benzothiazole derivatives is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Derivative ClassCompound ExampleMicroorganismMIC (µg/mL)Reference
Benzothiazolylthiazolidin-4-one18P. aeruginosa100[18]
1,3-Thiazole Derivatives12S. aureus125[19]
12E. coli150[19]
12A. niger150[19]
Benzothiazole Derivatives3E. coli25[7]
4E. coli25[7]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[16]

Objective: To determine the minimum inhibitory concentration (MIC) of benzothiazole derivatives against pathogenic microorganisms.

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that inhibits visible growth after a defined incubation period is the MIC.

Materials:

  • Benzothiazole derivative compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the benzothiazole derivative in a suitable solvent (e.g., DMSO). Create serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as required for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Experimental Workflow: Antimicrobial Activity Assessment

Antimicrobial_Workflow Start Start: Benzothiazole Derivative Preparation Prepare Serial Dilutions in Broth Start->Preparation Inoculation Inoculate Microtiter Plate Preparation->Inoculation Inoculum Prepare Standardized Microbial Inoculum Inoculum->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation MIC Determine MIC (Visual/OD Reading) Incubation->MIC MBC Determine MBC (Plating on Agar) MIC->MBC End End: Antimicrobial Profile MBC->End

Caption: General workflow for assessing the antimicrobial activity of benzothiazole derivatives.

Anticonvulsant Activity

Certain benzothiazole derivatives have shown promise as anticonvulsant agents, with efficacy demonstrated in preclinical models of epilepsy.[9][20][21][22]

Quantitative Data: In Vivo Anticonvulsant Activity

The anticonvulsant activity of benzothiazole derivatives is often evaluated in rodent models using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The median effective dose (ED50) is the dose required to produce a therapeutic effect in 50% of the population.

CompoundTestED50 (mg/kg)Reference
2aIsoniazid-induced seizures (mice)24.3[22]
2aIsoniazid-induced seizures (rats)15.9[22]
5iMES test (mice)50.8[23][24][25]
5jMES test (mice)54.8[23][24][25]
5iscPTZ test (mice)76.0[23][24][25]
5jscPTZ test (mice)52.8[23][24][25]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a preclinical model used to identify compounds that can prevent the spread of seizures, modeling generalized tonic-clonic seizures in humans.[6][26][27][28][29]

Objective: To evaluate the anticonvulsant activity of benzothiazole derivatives against generalized tonic-clonic seizures.

Principle: A supramaximal electrical stimulus is delivered to the animal, inducing a characteristic tonic hindlimb extension seizure. A compound is considered to have anticonvulsant activity if it prevents this tonic extension.

Materials:

  • Benzothiazole derivative compounds

  • Rodents (mice or rats)

  • Electroconvulsive shock generator with corneal or auricular electrodes

  • Anesthetic ophthalmic solution (e.g., 0.5% tetracaine)

  • Saline solution (0.9%)

Procedure:

  • Animal Preparation: Administer the benzothiazole derivative or vehicle control to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) route.

  • Electrode Application: At the time of peak effect of the compound, apply a drop of anesthetic ophthalmic solution to the animal's corneas, followed by a drop of saline to ensure good electrical conductivity.

  • Stimulation: Place the electrodes on the corneas and deliver an electrical stimulus (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds).

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of this response is considered protection.

  • Data Analysis: Calculate the percentage of animals protected in each treatment group compared to the vehicle control. The ED50 can be determined using probit analysis.

Potential Mechanism of Anticonvulsant Action

While the precise mechanisms for many benzothiazole derivatives are still under investigation, some evidence suggests that their anticonvulsant effects may be mediated through the enhancement of GABAergic neurotransmission.[3] GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system, and drugs that enhance its action can reduce neuronal excitability.[8]

Anticonvulsant_Mechanism Benzothiazole Benzothiazole Derivatives GABA_Receptor GABAA Receptor Benzothiazole->GABA_Receptor positive allosteric modulation Chloride_Influx Increased Cl- Influx GABA_Receptor->Chloride_Influx GABA GABA GABA->GABA_Receptor Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Postulated mechanism of anticonvulsant action via GABAergic modulation.

Anti-inflammatory Activity

Benzothiazole derivatives have been reported to possess significant anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes.[27][28][30]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

The carrageenan-induced paw edema model is a widely used and well-established in vivo model for screening the acute anti-inflammatory activity of compounds.[23][29][31][32][33][34][35][36][37]

Objective: To evaluate the in vivo anti-inflammatory activity of benzothiazole derivatives.

Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.

Materials:

  • Benzothiazole derivative compounds

  • Rats or mice

  • Carrageenan solution (e.g., 1% in saline)

  • Plethysmometer or digital calipers

  • Standard anti-inflammatory drug (e.g., indomethacin)

Procedure:

  • Animal Grouping and Dosing: Divide the animals into groups: a control group, a standard drug group, and test groups receiving different doses of the benzothiazole derivatives. Administer the compounds or vehicle, typically 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group at each time point.

Signaling Pathway in Anti-inflammatory Action

The anti-inflammatory effects of some benzothiazole derivatives are linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][16] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including those for COX-2 and iNOS.[1][33][38][39][40]

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Inflammatory_Stimuli->IKK activation IkB IκB IKK->IkB phosphorylation NFkB_IkB NF-κB/IκB (Inactive Complex) IkB->NFkB_IkB degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocation NFkB_IkB->NFkB release Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS) Benzothiazole Benzothiazole Derivatives Benzothiazole->IKK inhibition

Caption: Inhibition of the NF-κB signaling pathway by benzothiazole derivatives.

Antidiabetic Activity

Benzothiazole derivatives have emerged as promising candidates for the management of diabetes, with some exhibiting potent inhibitory effects on key enzymes involved in carbohydrate metabolism and others acting on cellular signaling pathways to improve glucose uptake.[17][38]

Quantitative Data: In Vitro α-Glucosidase Inhibition

α-Glucosidase is an enzyme that breaks down complex carbohydrates into glucose. Inhibiting this enzyme can help to control postprandial hyperglycemia.

Derivative ClassCompound ExampleIC50 (µM)Standard (Acarbose) IC50 (µM)Reference
Benzothiazole-triazole6s20.7817.38[41]
Benzothiazole-oxadiazoleNot specified0.5 - 30.9866.3[41]
Experimental Protocol: α-Glucosidase Inhibition Assay

This in vitro assay is used to screen for potential α-glucosidase inhibitors.[20][30][41][42][43]

Objective: To determine the α-glucosidase inhibitory activity of benzothiazole derivatives.

Principle: The activity of α-glucosidase is measured by its ability to hydrolyze the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be quantified spectrophotometrically. The inhibitory activity of a compound is determined by its ability to reduce the production of p-nitrophenol.

Materials:

  • Benzothiazole derivative compounds

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Sodium carbonate (Na2CO3) solution

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add the phosphate buffer, the benzothiazole derivative at various concentrations, and the α-glucosidase enzyme solution.

  • Pre-incubation: Incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C.

  • Substrate Addition: Add the pNPG substrate to initiate the reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 20-30 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding the sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value of the compound.

Signaling Pathway in Antidiabetic Action

Some benzothiazole derivatives exert their antidiabetic effects by activating AMP-activated protein kinase (AMPK).[12][26][38][44] AMPK is a key energy sensor in cells that, when activated, promotes glucose uptake and utilization.[26]

AMPK_Pathway Benzothiazole Benzothiazole Derivatives AMPK AMPK Benzothiazole->AMPK activation GLUT4 GLUT4 Vesicles AMPK->GLUT4 translocation Plasma_Membrane Plasma Membrane GLUT4->Plasma_Membrane Glucose_Uptake Increased Glucose Uptake

Caption: Activation of the AMPK signaling pathway by benzothiazole derivatives, leading to increased glucose uptake.

Neuroprotective Activity

Benzothiazole derivatives are also being investigated for their potential to protect neurons from damage and degeneration, offering hope for the treatment of neurodegenerative diseases.[24][39][41][45]

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a commonly used in vitro model to study neuroprotection. Oxidative stress, induced by agents like hydrogen peroxide (H2O2), is a key factor in neuronal cell death.[24][34][39][41][45]

Objective: To evaluate the neuroprotective effects of benzothiazole derivatives against H2O2-induced oxidative stress in SH-SY5Y cells.

Principle: SH-SY5Y cells are pre-treated with the benzothiazole derivative and then exposed to H2O2 to induce oxidative stress and cell death. The ability of the compound to preserve cell viability is a measure of its neuroprotective effect.

Materials:

  • Benzothiazole derivative compounds

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Hydrogen peroxide (H2O2)

  • MTT solution

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and grow for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the benzothiazole derivatives for a specific duration (e.g., 1-2 hours).

  • Induction of Oxidative Stress: Add H2O2 to the wells to a final concentration known to induce significant cell death (e.g., 100-500 µM) and incubate for 24 hours.

  • Cell Viability Assessment: Perform the MTT assay as described in the anticancer activity section to assess cell viability.

  • Data Analysis: Calculate the percentage of cell viability in the compound-treated groups relative to the H2O2-treated control group.

Signaling Pathway in Neuroprotective Action

The neuroprotective effects of some compounds are mediated through the activation of the PI3K/Akt signaling pathway, which promotes cell survival and inhibits apoptosis.[42][46]

(The Graphviz diagram for the PI3K/Akt pathway is provided in the Anticancer Activity section and is also relevant here for its role in promoting cell survival.)

Conclusion

The benzothiazole scaffold is a remarkably versatile platform for the design and development of novel therapeutic agents. The derivatives of benzothiazole have demonstrated a wide spectrum of potent biological activities, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, antidiabetic, and neuroprotective effects. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and insights into the underlying signaling pathways. It is anticipated that continued research into the structure-activity relationships and mechanisms of action of benzothiazole derivatives will lead to the discovery of new and improved drugs for a wide range of diseases.

References

The Impact of Chlorophenyl Substitution on the Lipophilicity of Benzothiazoles: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the lipophilicity of chlorophenyl-substituted benzothiazoles, a class of compounds with significant therapeutic potential. Lipophilicity, a critical physicochemical parameter, profoundly influences the pharmacokinetic and pharmacodynamic properties of drug candidates, including their absorption, distribution, metabolism, excretion (ADME), and target engagement. This document summarizes the synthetic methodologies for these compounds, presents a structured overview of their lipophilicity, details experimental protocols for its determination, and visualizes key biological pathways implicated in their mechanism of action. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel benzothiazole-based therapeutics.

Introduction

Benzothiazoles are a prominent class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substitution pattern on the benzothiazole core and its appendages plays a crucial role in modulating these activities. In particular, the introduction of a chlorophenyl moiety at the 2-position of the benzothiazole ring system has been shown to be a key determinant of biological efficacy.

Lipophilicity, quantified by the partition coefficient (logP), is a fundamental property that governs the ability of a molecule to cross biological membranes and interact with its molecular targets. For chlorophenyl-substituted benzothiazoles, understanding the relationship between the position of the chlorine atom on the phenyl ring and the overall lipophilicity of the molecule is paramount for optimizing drug-like properties. This guide explores this relationship through a review of synthetic methods, lipophilicity data, and experimental protocols.

Synthesis of Chlorophenyl-Substituted Benzothiazoles

The synthesis of 2-(chlorophenyl)benzothiazoles is most commonly achieved through the condensation of 2-aminothiophenol with a substituted chlorobenzaldehyde or chlorobenzoic acid.

A general synthetic scheme involves the reaction of 2-aminothiophenol with a corresponding chlorobenzaldehyde in the presence of an oxidizing agent or catalyst. This method is versatile and allows for the introduction of chlorine atoms at the ortho-, meta-, or para-positions of the phenyl ring.

Experimental Workflow: Synthesis of 2-(chlorophenyl)benzothiazoles

G cluster_reactants Reactants cluster_process Reaction cluster_outcome Purification & Product R1 2-Aminothiophenol P1 Solvent (e.g., Ethanol, DMF) R1->P1 R2 Chlorobenzaldehyde (ortho, meta, or para) R2->P1 P3 Heating/Stirring P1->P3 P2 Catalyst/Oxidant (e.g., H2O2, p-TSA) P2->P3 O1 Work-up (Extraction, Washing) P3->O1 O2 Purification (Recrystallization or Column Chromatography) O1->O2 O3 2-(Chlorophenyl)benzothiazole O2->O3

Caption: General workflow for the synthesis of 2-(chlorophenyl)benzothiazoles.

Lipophilicity of Chlorophenyl-Substituted Benzothiazoles

Data Presentation: Calculated Lipophilicity (ClogP) of Representative Compounds
CompoundPosition of ChlorineCalculated logP (ClogP)
2-Phenylbenzothiazole-4.05
2-(2-Chlorophenyl)benzothiazoleortho4.60
2-(3-Chlorophenyl)benzothiazolemeta4.68
2-(4-Chlorophenyl)benzothiazolepara4.72

Note: These values are calculated using standard computational algorithms and serve as estimations. Experimental values may vary.

Experimental Protocols for Lipophilicity Determination

The experimental determination of lipophilicity is crucial for accurate QSAR modeling and drug design. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely accepted method for the indirect determination of logP values.

Detailed Methodology: RP-HPLC for logP Determination

This protocol is adapted from established methods for determining the lipophilicity of heterocyclic compounds.

Objective: To determine the retention factor (k) and calculate the lipophilicity (logP) of chlorophenyl-substituted benzothiazoles.

Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile phase: Acetonitrile and water (HPLC grade)

  • Test compounds (chlorophenyl-substituted benzothiazoles)

  • Reference compounds with known logP values

  • Methanol for sample preparation

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Mobile Phases:

    • Prepare a series of mobile phases with varying compositions of acetonitrile and water (e.g., 60:40, 65:35, 70:30, 75:25, 80:20 v/v).

    • Degas the mobile phases before use.

  • Preparation of Standard and Sample Solutions:

    • Prepare stock solutions of the test compounds and reference compounds in methanol at a concentration of 1 mg/mL.

    • Prepare working solutions by diluting the stock solutions with the mobile phase to a suitable concentration for UV detection (e.g., 10 µg/mL).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Isocratic elution with different acetonitrile/water compositions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: Determined by the UV absorption maximum of the benzothiazole derivatives (typically around 300-320 nm).

    • Injection Volume: 20 µL

  • Data Acquisition and Analysis:

    • Inject each standard and sample solution for each mobile phase composition.

    • Determine the retention time (t_R) for each compound and the dead time (t_0) using an unretained compound (e.g., sodium nitrate).

    • Calculate the retention factor (k) for each compound at each mobile phase composition using the formula: k = (t_R - t_0) / t_0

    • Calculate the logarithm of the retention factor (log k).

  • Determination of log k_w and logP:

    • For each compound, plot log k versus the percentage of acetonitrile in the mobile phase.

    • Perform a linear regression analysis and extrapolate to 100% water to obtain the intercept, which corresponds to log k_w.

    • Create a calibration curve by plotting the log k_w values of the reference compounds against their known logP values.

    • From the calibration curve, determine the logP values of the test compounds from their experimentally determined log k_w values.

Experimental Workflow: RP-HPLC for logP Determination

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis P1 Prepare Mobile Phases (Acetonitrile/Water Mixtures) H1 Inject Samples into RP-C18 Column P1->H1 P2 Prepare Sample and Reference Solutions P2->H1 H2 Isocratic Elution H1->H2 H3 UV Detection H2->H3 H4 Record Retention Times (tR) H3->H4 D1 Calculate Retention Factor (k) H4->D1 D2 Calculate log k D1->D2 D3 Extrapolate to log kw (100% Water) D2->D3 D4 Generate Calibration Curve with Reference Compounds D3->D4 D5 Determine logP of Test Compounds D4->D5

Caption: Workflow for determining logP values using RP-HPLC.

Biological Relevance: Signaling Pathways

Chlorophenyl-substituted benzothiazoles, particularly 2-arylbenzothiazoles, have demonstrated significant anticancer activity, often by inducing apoptosis in cancer cells. The lipophilicity of these compounds plays a crucial role in their ability to penetrate cell membranes and interact with intracellular targets. Two of the key signaling pathways implicated in the pro-apoptotic effects of these compounds are the intrinsic (mitochondrial) apoptosis pathway and the PI3K/Akt survival pathway.

Intrinsic Apoptosis Pathway

Many 2-arylbenzothiazoles induce apoptosis through the mitochondrial pathway. This process is characterized by the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors into the cytoplasm.

Signaling Pathway: Intrinsic Apoptosis Induction by 2-(Chlorophenyl)benzothiazoles

G cluster_stimulus Stimulus cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Stimulus 2-(Chlorophenyl)benzothiazole Bax Bax Activation Stimulus->Bax activates Bcl2 Bcl-2 Inhibition Stimulus->Bcl2 inhibits Mito Mitochondrion CytoC Cytochrome c Release Mito->CytoC Bax->Mito permeabilizes membrane Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by 2-(chlorophenyl)benzothiazoles.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical cell survival pathway that is often dysregulated in cancer. Some benzothiazole derivatives have been shown to exert their anticancer effects by inhibiting this pathway, thereby promoting apoptosis.

Signaling Pathway: Inhibition of PI3K/Akt Pathway by 2-(Chlorophenyl)benzothiazoles

G cluster_receptor Cell Surface cluster_pathway PI3K/Akt Pathway cluster_outcome Cellular Outcome GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates Bad Bad Akt->Bad inhibits Survival Cell Survival Akt->Survival promotes Bcl2 Bcl-2 Bad->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Stimulus 2-(Chlorophenyl)benzothiazole Stimulus->PI3K inhibits

Caption: Inhibition of the PI3K/Akt survival pathway by 2-(chlorophenyl)benzothiazoles.

Conclusion

The lipophilicity of chlorophenyl-substituted benzothiazoles is a critical parameter that dictates their potential as therapeutic agents. The position of the chlorine substituent on the phenyl ring provides a handle for fine-tuning this property to optimize the ADME profile and biological activity. This technical guide has provided an overview of the synthesis, a representative analysis of lipophilicity, detailed experimental protocols for its determination, and the key signaling pathways influenced by these compounds. A thorough understanding and experimental validation of lipophilicity are essential for the successful development of novel and effective drugs based on the benzothiazole scaffold. Researchers are encouraged to perform experimental determination of lipophilicity for their specific series of compounds to enable robust structure-activity relationship studies.

Spectroscopic Properties of 2-(4-Chlorophenyl)benzothiazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(4-Chlorophenyl)benzothiazole, a molecule of significant interest in pharmaceutical and agrochemical research. This document details the available spectroscopic data, outlines experimental protocols for its characterization, and visualizes relevant biological pathways and experimental workflows.

Core Spectroscopic Data

The structural elucidation of this compound is reliant on a suite of spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.08-8.02Multiplet3HAromatic Protons
7.90Doublet, J = 8 Hz1HAromatic Proton
7.55-7.46Multiplet3HAromatic Protons
7.42Triplet, J = 7.2 Hz1HAromatic Proton

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data
Predicted Chemical Shift (δ) ppmAssignment
~168C=N (Thiazole ring)
~154Quaternary C (Benzene part of benzothiazole)
~135Quaternary C (Benzene part of benzothiazole)
121-133Aromatic CH and Quaternary C
Table 3: FT-IR Spectroscopic Data

Experimental FT-IR spectra for the title compound are not detailed in the available literature. However, the characteristic vibrational frequencies can be anticipated based on its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
1615-1580Medium-StrongC=N stretch (Thiazole ring)
1580-1450Medium-StrongAromatic C=C stretching
~1090StrongC-Cl stretch
850-810Strongpara-disubstituted C-H bend
Table 4: UV-Visible Spectroscopic Data

Benzothiazole and its derivatives are known to exhibit strong UV absorption. The position of the absorption maximum (λmax) is influenced by the nature and substitution pattern of the aryl group. For 2-aryl benzothiazoles, absorption bands are typically observed in the 300-400 nm range.

λmax (nm)Solvent
~330-350 (Predicted)Ethanol or similar polar solvent
Table 5: Mass Spectrometry Data

The mass spectrum of this compound would be expected to show a prominent molecular ion peak. The presence of chlorine would result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

m/zRelative Intensity (%)Assignment
245~100[M]⁺ (with ³⁵Cl)
247~33[M]⁺ (with ³⁷Cl)
210Variable[M - Cl]⁺
135Variable[Benzothiazole]⁺
111Variable[Chlorophenyl]⁺

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are provided below. These protocols are generalized for solid organic compounds and may require optimization for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the compound.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

    • Transfer the solution into a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

    • Integrate the peaks in the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

    • Transfer the powder to a pellet die.

    • Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Background Spectrum:

    • Acquire a background spectrum of a blank KBr pellet or of the empty sample compartment.

  • Sample Spectrum:

    • Place the sample pellet in the spectrometer's sample holder.

    • Acquire the FT-IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the significant absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

    • Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0 AU).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the desired wavelength range for scanning.

  • Baseline Correction:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the sample holder and record a baseline spectrum.

  • Sample Measurement:

    • Rinse the cuvette with the sample solution and then fill it with the sample solution.

    • Place the sample cuvette in the spectrophotometer and acquire the UV-Vis spectrum.

  • Data Analysis:

    • Determine the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the solid sample into the ion source, typically via a direct insertion probe. The probe is heated to volatilize the sample.

  • Ionization:

    • The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis:

    • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

  • Data Analysis:

    • A mass spectrum is generated, plotting ion abundance versus m/z.

    • Identify the molecular ion peak and the major fragment ions.

    • Analyze the isotopic pattern, particularly for the presence of chlorine.

Visualizations

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

This compound has been identified as a potent inducer of cytochrome P450 1A1 (CYP1A1). This induction is mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The following diagram illustrates the canonical pathway.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CPBT This compound AhR_complex AhR-Hsp90-XAP2 Complex CPBT->AhR_complex Binds AhR_ligand Ligand-AhR Complex AhR_complex->AhR_ligand Conformational Change ARNT ARNT AhR_ligand->ARNT Translocation & Dimerization AhR_ARNT AhR-ARNT Heterodimer XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to DNA CYP1A1_gene CYP1A1 Gene AhR_ARNT->CYP1A1_gene Induces Transcription CYP1A1_mRNA CYP1A1 mRNA CYP1A1_gene->CYP1A1_mRNA Transcription CYP1A1_protein CYP1A1 Protein (Enzyme) CYP1A1_mRNA->CYP1A1_protein Translation

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway induction.

Experimental Workflow for Spectroscopic Characterization

The logical flow for the comprehensive spectroscopic analysis of a novel compound like this compound is depicted below.

Spectroscopic_Workflow start Start: Purified Solid Sample ms Mass Spectrometry (MS) Determine Molecular Weight & Isotopic Pattern start->ms nmr NMR Spectroscopy (¹H & ¹³C) Elucidate Carbon-Hydrogen Framework start->nmr ftir FT-IR Spectroscopy Identify Functional Groups start->ftir uvvis UV-Vis Spectroscopy Analyze Electronic Transitions & Conjugation start->uvvis structure_elucidation Combine Data for Structure Elucidation ms->structure_elucidation nmr->structure_elucidation ftir->structure_elucidation uvvis->structure_elucidation end Final Structure Confirmed structure_elucidation->end

Caption: General workflow for spectroscopic characterization.

References

Technical Guide: Physicochemical Properties of 2-(4-Chlorophenyl)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 2-(4-Chlorophenyl)benzothiazole, specifically its melting point and solubility. The information herein is intended to support research, development, and quality control activities involving this compound.

Core Physicochemical Data

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₃H₈ClNS[1]
Molecular Weight 245.73 g/mol [2]
Melting Point 118 °C[1][3][4]
Appearance Light yellow to yellow to green powder/crystal[1][3]
LogP 4.61670[4]

Solubility Profile

The solubility of this compound in various common laboratory solvents is critical for its handling, formulation, and application in experimental settings.

SolventSolubilityReference(s)
TolueneSoluble[3]
WaterInsoluble (predicted)[4]
EthanolSparingly soluble (predicted)
AcetoneSoluble (predicted)
Dimethyl Sulfoxide (DMSO)Soluble (predicted)
ChloroformSoluble (predicted)
Ethyl AcetateSoluble (predicted)

Note: Predicted solubilities are based on the compound's non-polar structure and high LogP value. Experimental verification is recommended.

Experimental Protocols

Detailed methodologies for the determination of the melting point and solubility of this compound are provided below.

Melting Point Determination

The melting point of this compound can be accurately determined using the capillary method with a calibrated melting point apparatus.

Materials:

  • This compound, finely powdered

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm. The packing should be dense and uniform.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

  • Heating: The apparatus is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting.

  • Completion: The temperature at which the last solid crystal melts is recorded as the completion of melting. The melting range is reported as the range between the onset and completion temperatures. For a pure compound, this range should be narrow (0.5-1 °C).

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Recording A Powder the sample B Pack into capillary tube A->B C Place in apparatus B->C D Heat slowly (1-2°C/min) C->D E Observe melting D->E F Record T_onset E->F G Record T_completion E->G H Report melting range F->H G->H Solubility_Workflow A Weigh ~10 mg of compound into test tubes B Add 1 mL of each test solvent A->B C Vortex/shake vigorously for 1-2 min B->C D Visually inspect for undissolved solid C->D E Classify Solubility D->E F Soluble E->F No solid G Sparingly Soluble E->G Some solid H Insoluble E->H Most solid

References

Commercial availability and suppliers of 2-(4-Chlorophenyl)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(4-Chlorophenyl)benzothiazole: Commercial Availability, Synthesis, and Applications

Introduction

This compound is a versatile heterocyclic compound that has garnered significant interest within the scientific community. Its unique structure, featuring a benzothiazole core substituted with a 4-chlorophenyl group, makes it a valuable building block in medicinal chemistry and materials science.[1][2] This compound serves as a key intermediate in the synthesis of various biologically active molecules and is actively researched for its potential as an anti-cancer and anti-inflammatory agent.[1] Furthermore, it has applications in the agrochemical industry as a component in pesticides and herbicides and is used in materials science to enhance the durability of polymers.[1] This guide provides a comprehensive overview of its commercial availability, synthesis protocols, and key applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueReference
CAS Number 6265-91-4[1]
Molecular Formula C₁₃H₈ClNS[1]
Molecular Weight 245.72 g/mol [1]
Appearance Light yellow to yellow to green powder/crystal[1]
Melting Point 117-118 °C[1][3][4]
Boiling Point 381.9 °C at 760 mmHg[4]
Purity ≥ 98% (GC)[1]
IUPAC Name 2-(4-chlorophenyl)-1,3-benzothiazole[2][5]
InChI Key GEYFXQNOTPBYPC-UHFFFAOYSA-N[2][5]

Commercial Availability and Suppliers

This compound is available from various chemical suppliers, typically for research and development purposes. The availability and pricing can vary, and it is often sold in quantities ranging from milligrams to several grams.

SupplierProduct Number / Catalog No.PurityAvailability / Notes
Sigma-Aldrich S718955Not specifiedSold as "AldrichCPR" for early discovery research. Buyer assumes responsibility to confirm identity and purity.[6]
Chem-Impex 02129≥ 98% (GC)Available in 5g quantities, with options for bulk quotes.[1]
Smolecule S600475Not specifiedIn stock for research purposes only.[2]
NINGBO INNO PHARMCHEM CO.,LTD. N/ANot specifiedManufacturer and supplier based in China.[4]
Henan Allgreen Chemical Co., Ltd N/ANot specifiedCustomized manufacturing and supply.[7]

Synthesis of this compound

The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry.[8][9] Common methods involve the condensation of 2-aminothiophenol with aldehydes or acyl chlorides.[2][9][10]

General Synthesis Workflow

A general workflow for synthesizing this compound involves the reaction of 2-aminothiophenol with a 4-chlorophenyl precursor, followed by cyclization and oxidation to form the benzothiazole ring.

G cluster_start Starting Materials cluster_reaction Reaction & Cyclization cluster_product Final Product A 2-Aminothiophenol C Condensation & Intramolecular Cyclization A->C B 4-Chlorobenzaldehyde or 4-Chlorobenzoyl Chloride B->C D This compound C->D Oxidation / Dehydrogenation

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Ultrasound-Mediated Synthesis

This protocol describes an efficient and environmentally friendly method for synthesizing this compound using ultrasonic irradiation, adapted from a procedure for similar derivatives.[3] This method is notable for being solvent- and catalyst-free, with a short reaction time.

Materials:

  • 2-Aminothiophenol

  • 4-Chlorobenzaldehyde

  • Ultrasonic probe irradiator

Procedure:

  • In a suitable reaction vessel, mix equimolar amounts of 2-aminothiophenol and 4-chlorobenzaldehyde.

  • Introduce the probe of the ultrasonic irradiator into the reaction mixture.

  • Irradiate the mixture with ultrasound at room temperature for approximately 20 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the resulting solid product is purified. This can be achieved by washing with a suitable solvent (e.g., cold ethanol) and recrystallization to yield pure this compound.

  • The final product can be characterized by IR, ¹H-NMR, and ¹³C-NMR spectroscopy to confirm its structure.[3]

Applications in Research and Drug Development

This compound and its derivatives are recognized for their broad range of biological activities, making them privileged scaffolds in drug discovery.[8][11]

Induction of Cytochrome P450 1A1 (CYP1A1)

This compound, referred to as CPBT in some studies, is a potent inducer of aryl hydrocarbon hydroxylase (AHH) activity, which is primarily mediated by Cytochrome P450 1A1 (CYP1A1).[12] Research has shown that CPBT can induce AHH activity more effectively than the prototypical inducer 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in certain cell lines.[12] This induction is mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[12]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The diagram below illustrates the mechanism by which this compound induces CYP1A1 expression.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CPBT This compound (CPBT) AhR_complex AhR Complex (AhR, HSP90, XAP2) CPBT->AhR_complex Binds & Displaces HSP90/XAP2 AhR_active Activated AhR-CPBT Complex AhR_complex->AhR_active Dimer AhR-CPBT-ARNT Dimer AhR_active->Dimer Translocation ARNT ARNT ARNT->Dimer DNA DNA XRE Dimer->DNA:f1 Binds to Xenobiotic Response Element mRNA CYP1A1 mRNA DNA->mRNA Transcription CYP1A1 CYP1A1 Protein mRNA->CYP1A1 Translation

Caption: The AhR signaling pathway activated by this compound.

Anticancer and Other Biological Activities

Benzothiazole derivatives, including those structurally similar to this compound, exhibit a wide range of pharmacological activities. They are investigated for their potential as:

  • Anticancer agents : By interacting with various cellular targets and pathways.[2][8][11]

  • Antimicrobial and Antifungal agents : Showing efficacy against various pathogens.[8]

  • Anti-inflammatory agents : Modulating inflammatory responses.[8]

  • Neuroprotective agents : Studied in the context of diseases like Parkinson's and Alzheimer's.[13][14]

Experimental Protocols for Biological Assays

To evaluate the biological activity of this compound, specific assays are employed. The following is a representative workflow for an Aryl Hydrocarbon Hydroxylase (AHH) activity assay.

Workflow for Aryl Hydrocarbon Hydroxylase (AHH) Activity Assay

This workflow outlines the key steps to measure the induction of CYP1A1 enzyme activity in a cell-based assay following treatment with an inducing agent like this compound.

G A 1. Cell Culture (e.g., Hepa-1, JEG-3) B 2. Treatment Add this compound and control compounds (TCDD, vehicle) A->B C 3. Incubation Allow time for gene expression and protein synthesis B->C D 4. Cell Lysis Prepare cell lysates containing induced enzymes C->D E 5. Enzyme Reaction Incubate lysate with a fluorogenic CYP1A1 substrate (e.g., EROD) D->E F 6. Measurement Quantify the fluorescent product using a plate reader E->F G 7. Data Analysis Calculate enzyme activity and compare treatment groups F->G

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4-Chlorophenyl)benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and comparative data for the synthesis of 2-(4-Chlorophenyl)benzothiazole and its derivatives, compounds of significant interest in medicinal chemistry and materials science. The following sections offer a compilation of various synthetic methodologies, quantitative data summaries, and detailed experimental procedures.

Introduction

2-Arylbenzothiazoles are a class of heterocyclic compounds recognized for their wide range of pharmacological activities, including anticancer, antimicrobial, and antitubercular properties. The 2-(4-chlorophenyl) substituent is a key feature in many biologically active molecules, influencing their stability and interaction with biological targets.[1] The synthesis of these derivatives is a focal point of extensive research, leading to the development of numerous synthetic strategies. Common methods involve the condensation of 2-aminothiophenol with aromatic aldehydes, carboxylic acids, or acyl chlorides.[2][3][4]

Comparative Summary of Synthesis Protocols

The choice of synthetic route for this compound derivatives can significantly impact yield, reaction time, and environmental footprint. Below is a summary of various methods, highlighting their key parameters.

MethodReactantsCatalyst/ReagentSolventTemperatureTimeYield (%)Reference
Oxidative Cyclocondensation2-Aminothiophenol, 4-ChlorobenzaldehydeCeric Ammonium Nitrate (CAN), H₂O₂Solvent-free50 °CNot specified92-98[5]
H₂O₂/HCl Catalyzed Condensation2-Aminothiophenol, Aromatic AldehydesH₂O₂, HClEthanolRoom Temperature45-60 min85-94[1][2][4]
Solvent-Free Condensation (Melt Reaction)2-Aminothiophenol, Aromatic AldehydesNoneSolvent-freeNot specifiedNot specifiedGood to Exc[6]
Reaction with Benzoyl Chlorides2-Aminothiophenol, 4-Chlorobenzoyl ChlorideNoneSolvent-freeRoom TemperatureShortExcellent[7]
Nano-Catalyst Mediated Synthesis2-Aminothiophenol, Aryl AldehydesCu(II)-containing nano-silica triazine dendrimerNot specifiedNot specified15-90 min87-98[2]
Molecular Iodine Catalyzed Solid-Phase2-Aminothiophenol, Benzoic Acid DerivativesI₂Solvent-freeNot specified10 minExcellent[1]
Direct Combination2-Aminothiophenol, p-ChlorobenzaldehydeNoneNone (neat)Room TemperatureMinutes73[8]
Silica-Supported Sodium Hydrogen Sulfate2-Aminothiophenol, Acyl ChloridesNaHSO₄-SiO₂Solvent-freeNot specifiedNot specifiedHigh[4]

Experimental Protocols

Protocol 1: Oxidative Cyclocondensation using Ceric Ammonium Nitrate (CAN) and H₂O₂

This method offers an efficient and environmentally friendly approach to synthesizing 2-arylbenzothiazoles under solvent-free conditions.[5]

Materials:

  • 2-Aminothiophenol

  • 4-Chlorobenzaldehyde

  • Ceric Ammonium Nitrate (CAN)

  • Hydrogen Peroxide (H₂O₂) (30% solution)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine 2-aminothiophenol (1 mmol) and 4-chlorobenzaldehyde (1 mmol).

  • Add ceric ammonium nitrate (0.1 mmol).

  • To this mixture, add hydrogen peroxide (4 mmol) dropwise while stirring at 50 °C.

  • Continue stirring at 50 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture will solidify.

  • Recrystallize the solid product from ethanol to obtain pure this compound.

Protocol 2: Condensation using Hydrogen Peroxide and Hydrochloric Acid

This protocol describes a rapid synthesis of 2-substituted benzothiazoles at room temperature.[1][2][4]

Materials:

  • 2-Aminothiophenol

  • 4-Chlorobenzaldehyde

  • Hydrogen Peroxide (H₂O₂) (30% solution)

  • Hydrochloric Acid (HCl)

  • Ethanol

Procedure:

  • Dissolve 2-aminothiophenol (1 mmol) and 4-chlorobenzaldehyde (1 mmol) in ethanol in a round-bottom flask.

  • Maintain a molar ratio of 1:1:6:3 for 2-aminothiophenol:aldehyde:H₂O₂:HCl for optimal results.[1][2]

  • To the stirred solution, add hydrogen peroxide (6 mmol) and hydrochloric acid (3 mmol).

  • Continue stirring at room temperature for 45-60 minutes.

  • Monitor the reaction by TLC.

  • After completion, isolate the product by filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent like ethanol.

Protocol 3: Catalyst-Free Synthesis from 2-Aminothiophenol and 4-Chlorobenzaldehyde

A straightforward and simple method involving the direct reaction of the starting materials.[8]

Materials:

  • 2-Aminothiophenol (0.1 mole, 12.5 g)

  • p-Chlorobenzaldehyde (0.1 mole, 14.1 g)

  • Ethanol (for recrystallization)

Procedure:

  • Combine 2-aminothiophenol and p-chlorobenzaldehyde in an Erlenmeyer flask at room temperature.

  • The aldehyde will dissolve, and the mixture will become cloudy after a few minutes, with noticeable heat evolution.

  • The mixture will gradually solidify.

  • Recrystallize the resulting solid product from ethanol to yield pale yellow crystals of 2-(4-Chlorophenyl)benzothiazoline.

  • Note: This protocol yields the benzothiazoline intermediate, which would require a subsequent oxidation step to form the final benzothiazole product.

Visualizations

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound derivatives.

G General Workflow for Synthesis reagents Reactants (e.g., 2-Aminothiophenol, 4-Chlorobenzaldehyde) mixing Mixing & Reaction (with Catalyst/Solvent) reagents->mixing monitoring Reaction Monitoring (TLC) mixing->monitoring workup Work-up (e.g., Quenching, Extraction) monitoring->workup purification Purification (e.g., Recrystallization, Column Chromatography) workup->purification characterization Characterization (NMR, IR, Mass Spec) purification->characterization product Final Product This compound Derivative characterization->product G Reaction Pathway cluster_reactants Reactants A 2-Aminothiophenol C Schiff Base Intermediate A->C + H₂O B 4-Chlorobenzaldehyde B->C + H₂O D Cyclization (Benzothiazoline intermediate) C->D Intramolecular Nucleophilic Attack E Oxidation D->E F This compound E->F - 2H

References

Application Notes and Protocols for 2-(4-Chlorophenyl)benzothiazole in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-(4-Chlorophenyl)benzothiazole and its derivatives as a scaffold in the discovery of novel anticancer agents. This document details the mechanism of action, summarizes cytotoxic activity, and provides detailed protocols for key experimental assays.

Introduction

Benzothiazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The 2-phenylbenzothiazole scaffold, in particular, has been identified as a privileged structure in the development of potent and selective anticancer agents. The presence of a 4-chlorophenyl group at the 2-position of the benzothiazole ring has been shown to be a key feature in a number of derivatives exhibiting significant cytotoxic effects against various cancer cell lines. These compounds often exert their anticancer effects through the modulation of critical signaling pathways involved in cell proliferation, survival, and apoptosis.

Mechanism of Action

Derivatives of this compound have been reported to induce anticancer effects through multiple mechanisms, primarily by targeting key signaling pathways that are often dysregulated in cancer.

1. Inhibition of EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Overexpression or mutations of EGFR are common in many cancers, making it a prime target for anticancer therapies. Benzothiazole derivatives have been shown to inhibit EGFR activity, leading to the downregulation of its downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways.[1]

2. Modulation of the PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a critical intracellular signaling pathway that promotes cell growth, proliferation, and survival.[2][3] Dysregulation of this pathway is a hallmark of many cancers. Certain benzothiazole derivatives have been found to inhibit this pathway, leading to the suppression of tumor growth.[1]

3. Induction of Apoptosis: Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. This compound derivatives have been shown to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[4][5] This can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[4][5]

Quantitative Data: Cytotoxic Activity

CompoundCancer Cell LineCell TypeIC50 (µM)
2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-N-(4-chlorophenyl)-2-phenylacetamideAsPC-1Pancreatic Cancer12.44
BxPC-3Pancreatic Cancer14.99
Capan-2Pancreatic Cancer19.65
PTJ64iParaganglioma8.49
PTJ86iParaganglioma16.70

Experimental Protocols

To ensure the reproducibility and validity of the data, detailed experimental methodologies are crucial. The following are generalized protocols for key experiments used to determine the anticancer activity of novel compounds.

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of their viability and proliferation.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test compound (e.g., this compound derivative) dissolved in a suitable solvent (e.g., DMSO).

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • 96-well microplates.

  • Microplate reader.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[4]

Western Blot Analysis for EGFR Signaling

This technique is used to detect and quantify the expression levels of specific proteins, such as total and phosphorylated EGFR, to assess the inhibitory effect of a compound on a signaling pathway.

Objective: To determine the effect of a test compound on the phosphorylation of EGFR.

Materials:

  • Cancer cells treated with the test compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer and blotting apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against total EGFR and phosphorylated EGFR (p-EGFR).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Protocol:

  • Cell Lysis: Treat cells with the test compound for a specified time. Lyse the cells using lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer and separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total EGFR and p-EGFR overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Wash the membrane and add a chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of total and phosphorylated EGFR.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This method is used to detect and quantify apoptotic and necrotic cells.

Objective: To determine the percentage of apoptotic cells after treatment with a test compound.

Materials:

  • Cancer cells treated with the test compound.

  • Annexin V-FITC and Propidium Iodide (PI) staining kit.

  • Binding buffer.

  • Flow cytometer.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound for a specified time. Harvest both adherent and floating cells.

  • Cell Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the compound.

Visualizations

experimental_workflow cluster_invitro In Vitro Anticancer Evaluation start Start: Cancer Cell Lines treatment Treatment with This compound Derivative start->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt western Western Blot (Protein Expression) treatment->western flow Flow Cytometry (Apoptosis) treatment->flow ic50 Determine IC50 mtt->ic50 protein_analysis Analyze Protein Phosphorylation (e.g., p-EGFR) western->protein_analysis apoptosis_analysis Quantify Apoptosis flow->apoptosis_analysis

Caption: Experimental workflow for evaluating the anticancer activity of this compound derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Bax Bax (Pro-apoptotic) Bax->Apoptosis Induction Compound This compound Derivative Compound->EGFR Inhibition Compound->PI3K Inhibition Compound->Bcl2 Downregulation Compound->Bax Upregulation apoptosis_flow_cytometry cluster_quadrants Flow Cytometry Quadrants cluster_interpretation Interpretation Q1 Q1: Necrotic (Annexin V+ / PI+) LateApop Late Stage of Apoptosis or Necrosis Q1->LateApop Q2 Q2: Late Apoptotic (Annexin V+ / PI+) Q2->LateApop Q3 Q3: Viable (Annexin V- / PI-) Viable Healthy Cells Q3->Viable Q4 Q4: Early Apoptotic (Annexin V+ / PI-) EarlyApop Early Stage of Apoptosis Q4->EarlyApop

References

Application of 2-(4-Chlorophenyl)benzothiazole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

2-(4-Chlorophenyl)benzothiazole is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of a variety of biologically active molecules within the agrochemical sector.[1][2] Its rigid benzothiazole core, combined with the reactive 4-chlorophenyl moiety, provides a scaffold for the development of novel fungicides, herbicides, and insecticides.[1][2][3] This document outlines the application of this compound in the synthesis of agrochemicals, providing detailed protocols for the synthesis of derivative compounds and summarizing their biological activities. The information is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis.

Introduction

The benzothiazole ring system is a prominent structural motif in a wide range of biologically active compounds.[4][5] In the context of agriculture, derivatives of benzothiazole have demonstrated potent fungicidal, herbicidal, and insecticidal properties.[1][6][7] The starting material, this compound, is a readily available precursor for the synthesis of more complex molecules through modifications at various positions of the benzothiazole and phenyl rings.[2][8] These modifications allow for the fine-tuning of biological activity, selectivity, and physicochemical properties of the resulting agrochemical candidates. This document will focus on the synthetic routes from this compound to agrochemically active compounds and their biological evaluation.

Data Presentation

The following tables summarize the biological activity of various agrochemical compounds derived from or structurally related to this compound.

Table 1: Fungicidal Activity of Benzothiazole Derivatives

Compound IDTarget FungiActivity TypeEC50 / MIC (µg/mL)Reference
BT-F1 Botrytis cinereaAntifungal1.4 µM (IC50)[1]
BT-F2 Rhizoctonia solaniAntifungal70.43% inhibition @ 50 mg/L[1]
BT-F3 Fusarium oxysporumAntifungal60.53% inhibition @ 50 mg/L[1]
BT-F4 Cercospora arachidicolaAntifungal< 2 µg/mL (EC50)[9]
BT-F5 Rhizoctonia solaniAntifungal0.96 µM (ED50)[10][11]
BT-F6 Candida albicansAntifungal7.81 µg/mL (MIC)[12]

Table 2: Herbicidal Activity of Benzothiazole Derivatives

Compound IDTarget WeedActivity TypeInhibition (%)ConcentrationReference
BT-H1 Monocotyledon & Dicotyledon weedsHerbicidalGood activityNot specified[13]
BT-H2 Monocotyledon plantsHerbicidalGood activityNot specified[14][15]

Table 3: Insecticidal Activity of Benzothiazole Derivatives

Compound IDTarget InsectActivity TypeLC50 (ppm)Reference
BT-I1 Spodoptera littoralisInsecticidal34.02[3]
BT-I2 Plutella xylostellaInsecticidal5.32 mg/L[16]
BT-I3 Spodoptera frugiperdaInsecticidal7.64 mg/L[16]

Experimental Protocols

This section provides a representative protocol for the synthesis of a fungicidal derivative starting from a 2-aminobenzothiazole, which can be adapted for this compound. The synthesis of many benzothiazole-based fungicides involves the modification of the 2-amino group.[17]

Protocol 1: Synthesis of N-(6-substituted-benzothiazol-2-yl)-2-(substituted amino)acetamide Derivatives

This protocol is adapted from a known procedure for synthesizing benzothiazole derivatives with potential antifungal activity.[17]

Step 1: Synthesis of 2-Chloro-N-(benzothiazol-2-yl)acetamide

  • Dissolve 2-aminobenzothiazole (or a substituted analogue like 2-amino-6-chlorobenzothiazole) (0.01 mol) in a suitable solvent such as dry benzene or ethanol (50 mL) in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add chloroacetyl chloride (0.012 mol) dropwise to the stirred solution.

  • After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.

  • Allow the reaction mixture to warm to room temperature and then reflux for 3 hours.

  • After cooling, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry. Recrystallize from ethanol to obtain the pure 2-chloro-N-(benzothiazol-2-yl)acetamide.

Step 2: Synthesis of N-(benzothiazol-2-yl)-2-(substituted amino)acetamide

  • Dissolve the 2-chloro-N-(benzothiazol-2-yl)acetamide (0.005 mol) in a suitable solvent like ethanol (30 mL).

  • Add the desired substituted amine (e.g., a substituted aniline or a heterocyclic amine) (0.005 mol) and a base such as potassium carbonate (0.006 mol).

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture and pour it into cold water.

  • Filter the precipitated solid, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield the final product.

Protocol 2: Antifungal Activity Assay (Tube Dilution Method)

This protocol describes a general method for evaluating the in vitro antifungal activity of the synthesized compounds.[17]

  • Prepare a stock solution of the synthesized compound in dimethyl sulfoxide (DMSO).

  • Prepare a series of dilutions of the stock solution in a suitable liquid growth medium (e.g., Sabouraud Dextrose Broth for fungi).

  • Inoculate each dilution with a standardized suspension of the test fungus.

  • Include a positive control (medium with fungal inoculum and DMSO, without the test compound) and a negative control (medium with the test compound, without fungal inoculum).

  • Incubate the cultures at an appropriate temperature (e.g., 28-30 °C) for a specified period (e.g., 48-72 hours).

  • Determine the minimum inhibitory concentration (MIC) as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.

Mandatory Visualization

The following diagrams illustrate the synthetic workflow and a proposed mechanism of action for benzothiazole-based fungicides.

experimental_workflow start Start: this compound step1 Functionalization (e.g., Amination) start->step1 step2 Coupling with Side Chain step1->step2 product Final Agrochemical Derivative step2->product bioassay Biological Activity Screening (Fungicidal, Herbicidal, etc.) product->bioassay sar Structure-Activity Relationship (SAR) Analysis bioassay->sar optimization Lead Optimization sar->optimization Feedback optimization->step2

Caption: Synthetic workflow for developing agrochemicals from this compound.

signaling_pathway fungicide Benzothiazole Derivative (e.g., SDH Inhibitor) sdh Succinate Dehydrogenase (SDH) (Complex II in ETC) fungicide->sdh Inhibition etc Electron Transport Chain (ETC) sdh->etc Electron Transfer ros Reactive Oxygen Species (ROS) Production sdh->ros Leads to Increased atp ATP Synthesis etc->atp Drives cell_death Fungal Cell Death atp->cell_death Depletion leads to ros->cell_death Induces

Caption: Proposed mechanism of action for benzothiazole-based fungicides as SDH inhibitors.[9]

References

Application Notes and Protocols for the Photophysical Modification of Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the photophysical modification of aldehydes, a versatile tool in modern organic synthesis and drug discovery. Photochemical methods offer unique pathways for the functionalization of aldehydes that are often inaccessible through traditional thermal reactions. This document covers three key areas of photochemical aldehyde modification: Norrish Type I and II reactions, the Paternò-Büchi reaction, and photoredox catalysis.

General Experimental Setup for Photochemical Reactions

A well-designed experimental setup is crucial for reproducible and efficient photochemical reactions. The following describes a general setup applicable to the protocols detailed in this document.

A typical batch photoreactor consists of a light source, a reaction vessel, and a cooling system.[1][2]

  • Light Source: The choice of lamp is critical and depends on the absorption spectrum of the aldehyde or photosensitizer.[2]

    • Medium-Pressure Mercury Lamps (Pyrex filter, λ > 300 nm): Suitable for many reactions, including those involving photosensitizers that absorb in the UVA range.

    • Low-Pressure Mercury Lamps (Quartz, λ = 254 nm): Used for reactions requiring higher energy UV light, such as direct excitation of some aldehydes.

    • Light Emitting Diodes (LEDs): Offer narrow emission wavelengths (e.g., blue LEDs, ~450 nm) and are commonly used in photoredox catalysis.[3]

  • Reaction Vessel: The material of the reaction vessel must be transparent to the desired wavelength of light.

    • Quartz: Transparent to a broad range of UV-Vis light.

    • Pyrex: Filters out short-wavelength UV light (< 300 nm).

  • Cooling System: Photochemical reactions can generate significant heat. A cooling system (e.g., a fan or a circulating water bath) is essential to maintain a constant and controlled reaction temperature.[3]

  • Inert Atmosphere: Many photochemical reactions, particularly those involving radical intermediates, are sensitive to oxygen.[2] It is crucial to degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes prior to and during irradiation.

Norrish Type Reactions of Aldehydes

The Norrish reactions are fundamental photochemical processes of carbonyl compounds, including aldehydes, and are classified into Type I and Type II.[4]

2.1. Norrish Type I Reaction

The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbonyl carbon bond of an excited aldehyde, generating an alkyl radical and a formyl radical.[4][5] Subsequent decarbonylation of the formyl radical can occur, leading to a second alkyl radical and carbon monoxide.

Signaling Pathway: Norrish Type I Reaction

Norrish_Type_I Aldehyde Aldehyde (R-CHO) Excited_Aldehyde Excited Aldehyde* Aldehyde->Excited_Aldehyde Radical_Pair Alkyl Radical (R•) + Formyl Radical (•CHO) Excited_Aldehyde->Radical_Pair α-cleavage Decarbonylation Decarbonylation Radical_Pair->Decarbonylation Final_Products Alkane (R-H) + Alkene + CO Decarbonylation->Final_Products

Caption: Mechanism of the Norrish Type I reaction.

2.2. Norrish Type II Reaction

The Norrish Type II reaction is an intramolecular process that occurs in aldehydes possessing a γ-hydrogen. Upon excitation, the carbonyl oxygen abstracts the γ-hydrogen, forming a 1,4-biradical intermediate. This biradical can then either cyclize to form a cyclobutanol or undergo cleavage to yield an alkene and an enol, which tautomerizes to a smaller aldehyde or ketone.[4][6]

Signaling Pathway: Norrish Type II Reaction

Norrish_Type_II Aldehyde Aldehyde with γ-hydrogen Excited_Aldehyde Excited Aldehyde* Aldehyde->Excited_Aldehyde Biradical 1,4-Biradical Excited_Aldehyde->Biradical γ-H abstraction Cyclization Cyclobutanol Biradical->Cyclization Cyclization Cleavage Alkene + Enol Biradical->Cleavage Cleavage

Caption: Mechanism of the Norrish Type II reaction.

2.3. Quantitative Data for Norrish Reactions

AldehydeReaction TypeProduct(s)Yield (%)Reference
HeptanalType IHexanal~10[4]
HeptanalType II1-Pentene + Acetaldehyde62[4]

2.4. Experimental Protocol for Norrish Type II Reaction of an Aliphatic Aldehyde (Generalized)

  • Preparation: Dissolve the aliphatic aldehyde (e.g., heptanal, 1.0 mmol) in an appropriate solvent (e.g., 20 mL of hexane) in a quartz reaction tube. The concentration should be kept low (e.g., 0.05 M) to minimize intermolecular side reactions.

  • Degassing: Seal the tube with a septum and degas the solution by bubbling with dry nitrogen or argon for 20 minutes.

  • Irradiation: Place the reaction tube in a photoreactor equipped with a low-pressure mercury lamp (254 nm) and a cooling fan. Irradiate the solution with stirring for a specified time (e.g., 4-8 hours).

  • Monitoring: Monitor the progress of the reaction by TLC or GC analysis of aliquots taken from the reaction mixture.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the product mixture by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the cyclobutanol and cleavage products.

Paternò-Büchi Reaction

The Paternò-Büchi reaction is a [2+2] photocycloaddition between an excited carbonyl compound (aldehyde or ketone) and an alkene in its ground state to form an oxetane.[7][8] This reaction is a powerful tool for the synthesis of four-membered oxygen-containing heterocycles. The reaction can proceed through either a singlet or triplet excited state of the carbonyl compound, which can influence the stereochemical outcome.[7]

Signaling Pathway: Paternò-Büchi Reaction

Paterno_Buchi Aldehyde Aldehyde Excited_Aldehyde Excited Aldehyde* Aldehyde->Excited_Aldehyde Alkene Alkene Biradical 1,4-Biradical Intermediate Excited_Aldehyde->Biradical + Alkene Oxetane Oxetane Biradical->Oxetane Ring Closure

Caption: Mechanism of the Paternò-Büchi reaction.

3.1. Quantitative Data for the Paternò-Büchi Reaction

AldehydeAlkeneProduct(s)Yield (%)Diastereomeric Ratio (exo:endo)Reference
BenzaldehydeFuranOxetane adductModerateVaries with conditions[8]
R-Isopropylidene glyceraldehyde3,4-DimethylfuranDiastereomeric oxetanes351.2:1[9]

3.2. Experimental Protocol for the Paternò-Büchi Reaction of Benzaldehyde and Furan (Generalized)

  • Preparation: In a Pyrex reaction tube, dissolve benzaldehyde (1.0 mmol) and a slight excess of furan (1.2 mmol) in an appropriate solvent (e.g., 20 mL of benzene or acetonitrile).

  • Degassing: Seal the tube with a septum and degas the solution by bubbling with dry nitrogen or argon for 20 minutes.

  • Irradiation: Place the reaction tube in a photoreactor equipped with a medium-pressure mercury lamp and a Pyrex filter. Irradiate the solution with stirring at room temperature for 12-24 hours.

  • Monitoring: Follow the disappearance of benzaldehyde using TLC or GC analysis.

  • Work-up: After completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent and excess furan.

  • Purification: Purify the resulting crude oil by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the oxetane product.

Photoredox Catalysis in Aldehyde Modification

Visible-light photoredox catalysis has emerged as a powerful platform for a wide range of organic transformations, including the modification of aldehydes.[10][11] This approach utilizes a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer (SET) processes to generate reactive intermediates from aldehydes or their derivatives.

4.1. Enantioselective α-Alkylation of Aldehydes

The synergistic combination of photoredox catalysis and organocatalysis allows for the enantioselective α-alkylation of aldehydes.[10] In this process, a chiral amine organocatalyst forms an enamine with the aldehyde, which is then oxidized by the excited photocatalyst to generate a radical cation. This intermediate can then react with a suitable radical precursor to achieve alkylation.

Signaling Pathway: Enantioselective α-Alkylation

Photo_Organo_Alkylation PC Photocatalyst PC_excited PC* PC->PC_excited hν (vis) Aldehyde Aldehyde Enamine Enamine Aldehyde->Enamine + Organocatalyst Organocatalyst Chiral Amine Radical_Cation Enamine Radical Cation Enamine->Radical_Cation - e⁻ (to PC*) Alkylated_Iminium α-Alkylated Iminium Radical_Cation->Alkylated_Iminium + R• Alkyl_Halide Alkyl Halide (R-X) Alkyl_Radical Alkyl Radical (R•) Alkyl_Halide->Alkyl_Radical + e⁻ (from PC⁻) Product α-Alkylated Aldehyde Alkylated_Iminium->Product Hydrolysis

Caption: Catalytic cycle for photoredox/organocatalysis α-alkylation.

4.2. Hydroacylation of Alkenes

Photocatalytic hydroacylation involves the addition of an aldehyde C-H bond across an alkene double bond.[12] This atom-economical reaction is typically initiated by hydrogen atom transfer (HAT) from the aldehyde to an excited photocatalyst, generating an acyl radical that adds to the alkene.

4.3. Quantitative Data for Photoredox-Catalyzed Aldehyde Modifications

AldehydeReactant(s)PhotocatalystOrganocatalyst/AdditiveProductYield (%)ee (%) / drReference
OctanalBenzyl 2-phenylacrylateIr(dmppy)₂(dtbbpy)PF₆Dicyclohexylamine, DABCOβ-alkylated aldehyde84-[13]
Various aldehydesBromoacetonitrileRu(bpy)₃Cl₂Chiral imidazolidinoneα-cyanoalkylated aldehydeup to 95up to 95[10]
Branched aldehydesElectron-deficient alkenesPhenylglyoxylic acid-Hydroacylated productExcellent-[12]

4.4. Experimental Protocol for Enantioselective α-Alkylation of an Aldehyde (Generalized)

  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the photocatalyst (e.g., Ru(bpy)₃Cl₂, 1 mol%), the chiral amine organocatalyst (e.g., a chiral imidazolidinone, 10 mol%), and the alkyl halide (1.2 mmol).

  • Inert Atmosphere: Seal the vial with a septum, and purge with nitrogen or argon for 15 minutes.

  • Addition of Reactants: Add the solvent (e.g., 1.0 mL of anhydrous DMF), followed by the aldehyde (1.0 mmol).

  • Irradiation: Place the vial in a photoreactor equipped with blue LEDs, ensuring efficient stirring and cooling to the desired temperature (e.g., room temperature). Irradiate for 12-24 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched α-alkylated aldehyde.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Photochemical Reaction cluster_workup 3. Work-up & Purification A Weigh Aldehyde & Other Reactants B Add Anhydrous Solvent A->B C Degas with N₂/Ar B->C D Place in Photoreactor C->D E Irradiate with Stirring & Cooling D->E F Monitor Reaction (TLC/GC) E->F G Quench Reaction (if needed) F->G Reaction Complete H Solvent Removal G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: General workflow for photophysical modification of aldehydes.

References

Application Notes and Protocols: 2-(4-Chlorophenyl)benzothiazole as a Fluorescent Probe in Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenyl)benzothiazole and its derivatives represent a versatile class of fluorescent probes with significant applications in bioimaging and sensing. The core structure, featuring a benzothiazole ring system conjugated with a chlorophenyl group, provides a basis for the design of probes with favorable photophysical properties, including high quantum yields and large Stokes shifts. These probes have been successfully employed to visualize a variety of biological targets and processes, ranging from nucleic acid structures and small molecules to metal ions and reactive oxygen species. Their utility extends to cellular and organismal imaging, offering valuable tools for diagnostics, drug discovery, and fundamental biological research. This document provides an overview of the applications, quantitative data, and detailed experimental protocols for utilizing this compound-based fluorescent probes.

Key Applications and Mechanisms of Action

Derivatives of this compound have been engineered to target a range of biological molecules and analytes through various recognition chemistries. The core fluorophore's emission properties are often modulated by specific interactions or reactions with the target, leading to a detectable change in fluorescence intensity or a spectral shift.

1. G-Quadruplex DNA Imaging: Certain benzothiazole derivatives have shown high affinity and selectivity for G-quadruplex (G4) DNA structures, which are non-canonical secondary structures of DNA involved in key cellular processes like transcription and telomere maintenance.[1][2] Upon binding to G4 DNA, these probes can exhibit enhanced fluorescence, allowing for the visualization of these structures in vitro and within cells. This application is particularly relevant for cancer research, as G4 structures are found in the promoter regions of many oncogenes, such as c-MYC.[2][3] The binding is often driven by π-π stacking interactions between the planar benzothiazole moiety and the G-tetrads of the G-quadruplex.[1]

2. Detection of Small Molecules and Ions: The benzothiazole scaffold can be functionalized with specific reactive groups to create probes for various small molecules and ions.

  • Formaldehyde: An alkylamine-functionalized benzothiazole probe has been developed for the ratiometric sensing of formaldehyde. The detection mechanism involves a formaldehyde-mediated 2-aza-Cope rearrangement, leading to significant shifts in both absorption and emission spectra.[4]

  • Hydrogen Peroxide: A "turn-on" fluorescent probe for hydrogen peroxide (H₂O₂) was created by incorporating an arylboronate ester as a recognition moiety.[5] In the presence of H₂O₂, the boronate ester is cleaved, releasing the highly fluorescent benzothiazole derivative. This mechanism often leverages principles like Aggregation-Induced Emission (AIE) and Excited-State Intramolecular Proton Transfer (ESIPT).[5]

  • Metal Ions: Benzothiazole-based probes have been designed with specific binding sites for metal ions like Hg²⁺ and Cu²⁺, enabling their selective detection and imaging in living cells.[6]

  • Hydrazine and Bisulfite: A dual-detection fluorescent probe based on a 2-hydroxybenzothiazole derivative can selectively detect hydrazine and bisulfite through different reaction mechanisms, resulting in distinct fluorescent signals.[7]

  • Peroxynitrite: By incorporating recognition moieties like diphenyl phosphonate or boronic pinacol ester, benzothiazole probes can achieve highly sensitive and selective "turn-on" fluorescence detection of peroxynitrite (ONOO⁻) in living cells.[8]

3. Amyloid Plaque Imaging: Radiolabeled derivatives of 2-phenylbenzothiazole, such as those labeled with Fluorine-18 or Technetium-99m, have been developed as imaging agents for β-amyloid plaques, which are hallmarks of Alzheimer's disease.[9][10][11][12] These probes exhibit high affinity for amyloid aggregates and can be used for in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[9][11]

4. Bacterial Spore and Cellular Structure Imaging: 2-(4-Aminophenyl)benzothiazole (a close derivative) has been used in combination with other fluorescent dyes for the detailed structural analysis of bacterial spores, demonstrating the complexity and diversity of these structures.[13] Other benzothiadiazole derivatives have been shown to specifically stain lipid droplets within cancer cells.[14]

Quantitative Data Summary

The following tables summarize the key quantitative data for various this compound-based fluorescent probes and their derivatives.

Table 1: Photophysical Properties of Benzothiazole-Based Probes

Probe DerivativeTargetExcitation (nm)Emission (nm)Quantum Yield (Φ)Stokes Shift (nm)Reference(s)
Alkylamine-functionalized benzothiazoleFormaldehyde392 (before), 452 (after)492 (before), 552 (after)Not Reported100[4]
BT-BOH₂O₂Not Reported604 ("turn-on")Not ReportedNot Reported[5]
HBT-CNHydrazineNot Reported500Not ReportedNot Reported[7]
HBT-CNBisulfiteNot Reported458Not ReportedNot Reported[7]
BTHg²⁺Not ReportedRatiometric changeNot ReportedNot Reported[6]
BTCu²⁺Not ReportedQuenchingNot ReportedNot Reported[6]
BS1PeroxynitriteNot Reported430 ("turn-on")Not ReportedNot Reported[8]
BS2PeroxynitriteNot Reported430 ("turn-on")Not ReportedNot Reported[8]

Table 2: Performance Characteristics of Benzothiazole-Based Probes

Probe DerivativeTargetDissociation Constant (Kd) / Binding Affinity (Ki)Limit of Detection (LOD)Reference(s)
Benzothiazole derivativec-MYC G-quadruplexMicromolar range (Kd)Not Applicable[1]
Alkylamine-functionalized benzothiazoleFormaldehydeNot Reported0.58 µM[4]
[¹⁸F]2-(4'-fluorophenyl)-1,3-benzothiazoleAmyloid β9.0 nM (Ki)Not Applicable[9]
BS1PeroxynitriteNot Reported12.8 nM[8]
BS2PeroxynitriteNot Reported25.2 nM[8]

Experimental Protocols

Protocol 1: In Vitro Fluorescence Titration for G-Quadruplex Binding

This protocol describes the general procedure for assessing the binding of a benzothiazole-based probe to G-quadruplex DNA using fluorescence spectroscopy.

Materials:

  • Benzothiazole-based fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • G-quadruplex forming oligonucleotide (e.g., c-MYC promoter sequence)

  • Annealing buffer (e.g., 20 mM potassium phosphate, 80 mM KCl, pH 7.4)

  • Duplex DNA (as a negative control)

  • Fluorescence spectrophotometer

Procedure:

  • Oligonucleotide Annealing:

    • Prepare a solution of the G-quadruplex forming oligonucleotide in the annealing buffer.

    • Heat the solution to 95°C for 5 minutes.

    • Allow the solution to slowly cool to room temperature to facilitate G-quadruplex formation.

  • Fluorescence Titration:

    • Prepare a series of solutions in a quartz cuvette, each containing a fixed concentration of the fluorescent probe (e.g., 1 µM) in the annealing buffer.

    • Sequentially add increasing concentrations of the annealed G-quadruplex DNA to the cuvette.

    • After each addition, gently mix and allow the solution to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum at the appropriate excitation wavelength for the probe.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum as a function of the G-quadruplex DNA concentration.

    • Fit the resulting binding curve to an appropriate binding model (e.g., one-site or two-site binding) to determine the dissociation constant (Kd).

    • Repeat the titration with duplex DNA to assess the selectivity of the probe for G-quadruplex structures.

Protocol 2: Live Cell Imaging of Formaldehyde

This protocol outlines the steps for imaging intracellular formaldehyde using a ratiometric benzothiazole-based probe.

Materials:

  • Ratiometric benzothiazole probe for formaldehyde

  • Live cells (e.g., HeLa cells)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Formaldehyde solution (for positive control)

  • Confocal laser scanning microscope

Procedure:

  • Cell Culture and Seeding:

    • Culture cells in a suitable medium supplemented with FBS in a humidified incubator at 37°C and 5% CO₂.

    • Seed the cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight.

  • Probe Loading:

    • Wash the cells twice with PBS.

    • Incubate the cells with the fluorescent probe (e.g., 5-10 µM in serum-free medium) for 30-60 minutes at 37°C.

  • Imaging:

    • Wash the cells twice with PBS to remove excess probe.

    • Add fresh culture medium or PBS to the cells.

    • For a positive control, treat a separate set of probe-loaded cells with a known concentration of formaldehyde.

    • Image the cells using a confocal microscope equipped with appropriate laser lines and emission filters for both the free probe and the formaldehyde-bound probe.

    • Capture images in both emission channels.

  • Ratiometric Analysis:

    • Calculate the ratio of the fluorescence intensities from the two emission channels for each pixel in the image.

    • Generate a ratiometric image to visualize the relative concentration of formaldehyde within the cells.

Protocol 3: Detection of Hydrogen Peroxide in Living Cells

This protocol provides a method for imaging endogenous or exogenous hydrogen peroxide using a "turn-on" benzothiazole-based probe.

Materials:

  • Benzothiazole-based "turn-on" probe for H₂O₂ (e.g., BT-BO)

  • Live cells (e.g., A549 or HepG2 cells)

  • Cell culture medium

  • PBS

  • Hydrogen peroxide (H₂O₂) solution (for exogenous stimulation)

  • Lipopolysaccharide (LPS) or other stimulants (for endogenous H₂O₂ generation)

  • Confocal laser scanning microscope

Procedure:

  • Cell Culture:

    • Culture and seed cells as described in Protocol 2.

  • Probe Incubation:

    • Wash the cells with PBS.

    • Incubate the cells with the H₂O₂ probe (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C.

  • Stimulation (Optional):

    • Exogenous H₂O₂: After probe loading, wash the cells and then treat them with a specific concentration of H₂O₂ in culture medium for a defined period (e.g., 30 minutes).

    • Endogenous H₂O₂: To image endogenous H₂O₂, treat the cells with a stimulant like LPS before or during probe incubation.

  • Imaging:

    • Wash the cells with PBS to remove the stimulant and excess probe.

    • Add fresh medium or PBS.

    • Acquire fluorescence images using a confocal microscope with the appropriate excitation and emission settings for the "turned-on" probe.

    • Compare the fluorescence intensity of stimulated cells to that of control (unstimulated) cells.

Visualizations

G_Quadruplex_Binding Probe Benzothiazole Probe G4_DNA G-Quadruplex DNA Probe->G4_DNA π-π stacking Fluorescence Enhanced Fluorescence G4_DNA->Fluorescence Binding Event

Caption: Binding of a benzothiazole probe to G-quadruplex DNA.

Formaldehyde_Detection Probe_FA Alkylamine-functionalized Benzothiazole Probe Rearrangement 2-aza-Cope Rearrangement Probe_FA->Rearrangement FA Formaldehyde FA->Rearrangement Product Aldehyde Analogue Rearrangement->Product Shift Ratiometric Fluorescence Shift Product->Shift

Caption: Mechanism of ratiometric formaldehyde detection.

Caption: "Turn-on" detection of hydrogen peroxide.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_imaging Imaging & Analysis Culture Cell Culture Seed Seed Cells on Glass-Bottom Dish Culture->Seed Load Load Cells with Fluorescent Probe Seed->Load Stimulate Stimulate with Analyte (e.g., H₂O₂) Load->Stimulate optional Wash Wash Cells Load->Wash Stimulate->Wash Image Confocal Microscopy Wash->Image Analyze Image Analysis (e.g., Ratiometry, Intensity) Image->Analyze

Caption: General experimental workflow for live cell imaging.

References

Protocol for Single-Crystal X-ray Crystallography of Benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzothiazole and its derivatives are significant scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and photophysical properties.[1] Single-crystal X-ray crystallography is the definitive method for elucidating the three-dimensional atomic arrangement of these molecules.[2] This technique provides crucial insights into conformation, stereochemistry, and intermolecular interactions, which are paramount for structure-based drug design and understanding structure-property relationships. This document outlines a detailed protocol for the single-crystal X-ray crystallographic analysis of benzothiazole derivatives, from crystal growth to structure solution and refinement.

I. Experimental Protocols

This section details the methodologies for obtaining single crystals of benzothiazole derivatives and subsequent X-ray diffraction analysis.

Crystal Growth of Benzothiazole Derivatives

The growth of high-quality single crystals is the most critical and often challenging step. The purity of the compound is crucial for successful crystallization.

Methods:

  • Slow Evaporation: This is the most common and straightforward method.

    • Prepare a saturated or near-saturated solution of the purified benzothiazole derivative in a suitable solvent or solvent system (e.g., ethanol, ethanol/water, DMF).[2][3]

    • Filter the solution into a clean crystallizing dish or vial to remove any particulate matter.

    • Cover the container loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

    • Place the container in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[3]

  • Recrystallization: This method is suitable for compounds that are sufficiently soluble in a solvent at elevated temperatures and less soluble at lower temperatures.

    • Dissolve the benzothiazole derivative in a minimum amount of a suitable hot solvent.

    • Allow the solution to cool slowly to room temperature, and then if necessary, transfer it to a refrigerator or cold room to induce crystallization.

  • Co-crystallization: This technique can be employed to solidify benzothiazole derivatives that are liquids at room temperature by incorporating them into a crystal lattice with a co-former.[1]

    • Dissolve the liquid benzothiazole and the co-former (e.g., 1,4-diiodotetrafluorobenzene, pentafluorophenol) in an appropriate solvent.[1]

    • Follow the slow evaporation method to obtain co-crystals.[1]

Single-Crystal X-ray Diffraction Analysis

A general procedure for the structural determination of benzothiazole derivatives is as follows: [2]

  • Crystal Mounting:

    • Select a suitable single crystal under a polarizing microscope. An ideal crystal should be transparent with no visible cracks or defects.[4]

    • Mount the crystal on a cryoloop attached to a goniometer head, using a cryoprotectant such as paratone-N oil.[2]

  • Data Collection:

    • Place the mounted crystal on the diffractometer.

    • Cool the crystal to a low temperature, typically 100-150 K, using a cryostream to minimize thermal vibrations.[2]

    • Collect X-ray diffraction data using a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[2]

    • A series of diffraction images are collected by rotating the crystal through a range of angles.[2] Key parameters to optimize include crystal-to-detector distance, rotation range per image, exposure time, and X-ray flux.[5]

  • Data Processing:

    • Process the collected diffraction images to integrate the reflection intensities.

    • Apply corrections for Lorentz and polarization effects, and absorption.[2]

    • Determine the crystal system and space group from the symmetry of the diffraction pattern.[2]

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.[2]

    • Refine the initial structural model against the experimental diffraction data using full-matrix least-squares methods.[2]

    • Apply anisotropic displacement parameters to non-hydrogen atoms.[2]

    • Place hydrogen atoms in calculated positions and refine them using a riding model.[2][6]

II. Data Presentation

The following tables summarize key crystallographic parameters for a selection of benzothiazole derivatives, providing a direct comparison of their solid-state structures.

Table 1: Comparative Crystallographic Data for Benzothiazole Derivatives [2]

Parameter2-(4-chlorophenyl)benzothiazole2-amino-6-chlorobenzothiazole
Chemical Formula C₁₃H₈ClNSC₇H₅ClN₂S
Molecular Weight 245.73 g/mol 184.65 g/mol
Crystal System MonoclinicOrthorhombic
Space Group P 1 2₁/c 1P b c a
a (Å) 11.0497(5)7.371(2)
b (Å) 14.1040(6)12.015(4)
c (Å) 7.1466(3)17.200(6)
α (°) 9090
β (°) 98.556(4)90
γ (°) 9090
Volume (ų) 1101.37(8)1523.5(9)
Z 48
Calculated Density (g/cm³) 1.4811.608

Table 2: Crystallographic Data for 2-(2,4-Dimethyl Pyrrolyl) Benzothiazole [7]

ParameterValue
Crystal System Monoclinic
Space Group P21/n
a (Å) 10.842(9)
b (Å) 5.750(7)
c (Å) 12.964(6)
β (°) 110.13(6)
Volume (ų) 758.8(11)
Z 4
Final R index 0.060 for 1034 observed reflections

III. Visualization

The following diagram illustrates the general workflow for single-crystal X-ray crystallography of benzothiazole derivatives.

experimental_workflow cluster_synthesis Sample Preparation cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Determination cluster_analysis Analysis & Validation synthesis Synthesis & Purification of Benzothiazole Derivative crystal_growth Crystal Growth (e.g., Slow Evaporation) synthesis->crystal_growth Purified Compound mounting Crystal Mounting crystal_growth->mounting Single Crystal data_collection X-ray Data Collection mounting->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing Diffraction Images structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution Reflection Data structure_refinement Structure Refinement structure_solution->structure_refinement Initial Model validation Structure Validation & Analysis structure_refinement->validation Refined Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

References

Application Notes and Protocols for NMR Spectroscopic Characterization of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and characterization of organic molecules, including the versatile class of benzothiazole derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. This document provides detailed application notes and standardized protocols for the characterization of benzothiazole derivatives using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Key NMR Techniques for Benzothiazole Characterization

A suite of NMR experiments is typically employed to unambiguously determine the structure of novel benzothiazole derivatives.

  • ¹H NMR (Proton NMR): Provides information on the number, environment, and connectivity of protons in the molecule. Chemical shifts (δ) and coupling constants (J) are key parameters.

  • ¹³C NMR (Carbon-13 NMR): Reveals the number and types of carbon atoms present. It is often run with proton decoupling to simplify the spectrum to single lines for each carbon.

  • DEPT (Distortionless Enhancement by Polarization Transfer): A technique used to differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds.

  • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): A 2D experiment that correlates directly bonded ¹H and ¹³C atoms.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are separated by two or three bonds, crucial for piecing together the molecular skeleton.[1]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that identifies protons that are close in space, which is invaluable for determining stereochemistry and conformation.

  • qNMR (Quantitative NMR): Used for determining the purity of a sample or the concentration of a compound in a solution by comparing its signal integral to that of a known standard.[2][3][4]

Data Presentation: Characteristic NMR Data for Benzothiazole Derivatives

The chemical shifts of protons and carbons in benzothiazole derivatives are influenced by the nature and position of substituents on the fused ring system. The following tables summarize typical chemical shift ranges for substituted benzothiazoles.

Table 1: ¹H NMR Chemical Shift Ranges for Substituted Benzothiazoles

Proton PositionChemical Shift (δ, ppm)MultiplicityTypical Coupling Constants (J, Hz)
H-47.80 - 8.30Doublet7.5 - 8.5
H-57.30 - 7.70Triplet or Multiplet7.0 - 8.0
H-67.40 - 7.80Triplet or Multiplet7.0 - 8.0
H-77.90 - 8.10Doublet7.5 - 8.5
Substituent ProtonsVariableVariableVariable

Note: Chemical shifts are typically referenced to a residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm). Values can vary significantly based on the electronic effects of substituents.

Table 2: ¹³C NMR Chemical Shift Ranges for Substituted Benzothiazoles

Carbon PositionChemical Shift (δ, ppm)
C-2150 - 170
C-3a152 - 155
C-4120 - 127
C-5123 - 128
C-6124 - 129
C-7121 - 126
C-7a132 - 137
Substituent CarbonsVariable

Note: Chemical shifts are typically referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm). Aromatic carbons generally appear in the 110-160 ppm range.[5]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

High-quality NMR spectra are contingent on proper sample preparation.

Materials:

  • Benzothiazole derivative (1-30 mg)

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) (0.5-0.7 mL)

  • High-precision NMR tube

  • Vortex mixer

  • Pipette

  • Cotton wool or syringe filter (if necessary)

Procedure:

  • Weighing the Sample: Accurately weigh between 1-5 mg of the benzothiazole derivative for ¹H NMR, and 5-30 mg for ¹³C NMR and 2D NMR experiments, into a clean, dry vial.[6]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble.[7] Common choices for benzothiazole derivatives include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆).[8]

  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.[6]

  • Homogenization: Gently vortex the vial to ensure the sample is completely dissolved. If the solution contains any particulate matter, filter it through a small plug of cotton wool in a pipette or use a syringe filter into the NMR tube.[9]

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean, dry NMR tube to a height of about 4-5 cm.[9]

  • Capping: Cap the NMR tube securely. Ensure the outside of the tube is clean before inserting it into the spectrometer.

Protocol 2: Acquisition of 1D NMR Spectra (¹H and ¹³C)

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: Standard single pulse (e.g., zg30)

  • Solvent: As prepared in Protocol 1

  • Temperature: 298 K

  • Spectral Width: -2 to 12 ppm

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time (aq): 2-4 seconds

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: Proton-decoupled single pulse (e.g., zgpg30)

  • Spectral Width: 0 to 200 ppm

  • Number of Scans: 1024 or more (due to lower natural abundance of ¹³C)

  • Relaxation Delay (d1): 2 seconds

Data Processing:

  • Apply Fourier transformation.

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum.

  • Perform peak picking.

Protocol 3: Acquisition of 2D NMR Spectra (COSY, HSQC, HMBC)

COSY Acquisition:

  • Pulse Program: Standard COSY sequence (e.g., cosygpqf)

  • Number of Scans: 2-4 per increment

  • Increments: 256-512 in the F1 dimension

HSQC Acquisition:

  • Pulse Program: Standard HSQC sequence with gradient selection (e.g., hsqcedetgpsisp2.3)

  • Number of Scans: 4-8 per increment

  • Increments: 128-256 in the F1 dimension

HMBC Acquisition:

  • Pulse Program: Standard HMBC sequence with gradient selection (e.g., hmbcgplpndqf)

  • Number of Scans: 8-16 per increment

  • Increments: 256-512 in the F1 dimension

  • Long-range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

Data Processing for 2D Spectra:

  • Apply 2D Fourier transformation.

  • Phase correct the spectrum in both dimensions.

  • Calibrate the chemical shift scales.

Visualization of Workflows and Relationships

The following diagrams illustrate the logical workflow for characterizing benzothiazole derivatives using NMR spectroscopy.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_struct Structure Elucidation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr Insert into NMR Spectrometer transfer->nmr oneD Acquire 1D Spectra (1H, 13C, DEPT) nmr->oneD twoD Acquire 2D Spectra (COSY, HSQC, HMBC) oneD->twoD process Fourier Transform & Phasing twoD->process reference Reference Spectra process->reference analyze_1D Analyze 1D Data (Shifts, Integrals, Multiplicity) reference->analyze_1D analyze_2D Analyze 2D Correlations analyze_1D->analyze_2D elucidate Propose Structure analyze_2D->elucidate

Caption: Experimental workflow for NMR characterization.

logical_relationship cluster_1D 1D Experiments cluster_2D 2D Experiments H1 1H NMR COSY COSY H1->COSY H-H Connectivity HSQC HSQC H1->HSQC Direct C-H Attachment HMBC HMBC H1->HMBC Long-Range C-H Connectivity C13 13C NMR C13->HSQC C13->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logical relationships in structure elucidation.

Conclusion

The systematic application of 1D and 2D NMR spectroscopy, following standardized protocols for sample preparation and data acquisition, is fundamental for the unambiguous structural characterization of benzothiazole derivatives. The combination of ¹H, ¹³C, COSY, HSQC, and HMBC experiments provides a powerful toolkit for researchers in drug discovery and development to elucidate molecular structures, confirm synthetic products, and assess purity. The data and protocols presented herein serve as a comprehensive guide for these applications.

References

High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purity analysis of pharmaceutical compounds using High-Performance Liquid Chromatography (HPLC). It covers three primary HPLC modes: Reversed-Phase (RP-HPLC), Ion-Exchange (IEX-HPLC), and Size-Exclusion (SEC-HPLC). The content is designed to guide researchers, scientists, and drug development professionals in establishing and validating robust analytical methods for ensuring the purity, safety, and efficacy of drug substances and products.

Application Note: Purity Analysis of a Small Molecule Drug (Paracetamol) by Reversed-Phase HPLC

Introduction

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the purity assessment of small molecule active pharmaceutical ingredients (APIs) and finished products.[1] This application note details a validated RP-HPLC method for the purity analysis of Paracetamol (Acetaminophen) and its common impurities. The method is designed for high specificity and accuracy, adhering to the principles of the International Council for Harmonisation (ICH) guidelines.[1]

Principle

RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. When a sample is introduced, non-polar compounds interact more strongly with the stationary phase and are retained longer, while polar compounds elute earlier. Purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.[1]

Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Paracetamol Reference Standard

  • Known impurity standards (e.g., 4-aminophenol, 4-chloroacetanilide)

  • HPLC grade acetonitrile and methanol

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • High-purity water

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.01 M Potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient 0-5 min (10% B), 5-20 min (10-50% B), 20-25 min (50% B), 25-26 min (50-10% B), 26-30 min (10% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL

Sample and Standard Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Paracetamol Reference Standard in 100 mL of a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (100 µg/mL): Accurately weigh an amount of powdered tablets or API equivalent to 10 mg of Paracetamol and prepare as described for the Standard Solution. Sonicate for 15 minutes to ensure complete dissolution and filter through a 0.45 µm syringe filter.

  • Impurity Spike Solution: Prepare a solution of Paracetamol containing known concentrations of impurities to demonstrate specificity.

Data Presentation: Method Validation Summary for Paracetamol Purity Analysis

Validation ParameterAcceptance CriteriaTypical Result
Specificity Baseline resolution (Rs > 2.0) between Paracetamol and all known impurities. No interference from placebo.The Paracetamol peak was well-resolved from known impurities and placebo components. Peak purity analysis confirmed no co-eluting peaks.[1]
Linearity (Correlation Coefficient, r²) r² ≥ 0.9990.9998
Precision (Repeatability, %RSD) ≤ 2.0%0.25%[1]
Intermediate Precision (%RSD) ≤ 2.0%0.53%
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%[1]
Limit of Detection (LOD) Reportable value (e.g., S/N ratio of 3:1)0.05 µg/mL[1]
Limit of Quantitation (LOQ) Reportable value (e.g., S/N ratio of 10:1)0.15 µg/mL[1]

Application Note: Purity Analysis of a Therapeutic Protein by Ion-Exchange Chromatography (IEX-HPLC)

Introduction

Ion-exchange chromatography (IEX-HPLC) is a powerful technique for the separation and purification of biomolecules, including therapeutic proteins, based on their net surface charge.[2] It is widely used to assess the purity of protein preparations by separating isoforms, charge variants, and other impurities. This application note describes a typical IEX-HPLC method for the purity analysis of a monoclonal antibody (mAb).

Principle

IEX separates molecules based on their reversible interaction with a charged stationary phase.[2] In cation-exchange chromatography, a negatively charged stationary phase is used to bind positively charged proteins. Conversely, in anion-exchange chromatography, a positively charged stationary phase binds negatively charged proteins. The bound proteins are then eluted by increasing the ionic strength or changing the pH of the mobile phase, which disrupts the electrostatic interactions.

Experimental Protocol

Instrumentation and Materials:

  • Biocompatible HPLC system with a gradient pump, autosampler, column thermostat, and UV or fluorescence detector.

  • Strong or weak cation-exchange column (e.g., PolySULFOETHYL A™)

  • Mobile Phase A (Binding Buffer): 20 mM MES, pH 6.0

  • Mobile Phase B (Elution Buffer): 20 mM MES, 1 M NaCl, pH 6.0

  • Protein standard and sample solutions

  • High-purity water

Chromatographic Conditions:

ParameterCondition
Column Strong Cation Exchange, 4.6 x 50 mm, 5 µm
Mobile Phase A 20 mM MES, pH 6.0
Mobile Phase B 20 mM MES, 1 M NaCl, pH 6.0
Gradient 0-5 min (0% B), 5-30 min (0-50% B), 30-35 min (50-100% B), 35-40 min (100% B), 40-41 min (100-0% B), 41-50 min (0% B)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 280 nm
Injection Volume 20 µL

Sample and Standard Preparation:

  • Protein Standard/Sample: Dilute the protein to a concentration of 1 mg/mL in Mobile Phase A. Ensure the sample is filtered through a 0.22 µm filter before injection.

Data Presentation: System Suitability for IEX-HPLC Purity Analysis

System Suitability ParameterAcceptance Criteria
Resolution (Rs) ≥ 2.0 between the main peak and the closest eluting variant
Tailing Factor (T) 0.8 - 1.5
Peak Area %RSD (n=5) ≤ 2.0%
Retention Time %RSD (n=5) ≤ 1.0%

Application Note: Analysis of Monoclonal Antibody Aggregates by Size-Exclusion Chromatography (SEC-HPLC)

Introduction

Size-exclusion chromatography (SEC-HPLC) is the industry-standard method for the quantitative analysis of aggregates and fragments in therapeutic protein formulations, such as monoclonal antibodies (mAbs). Protein aggregation is a critical quality attribute that can impact the safety and efficacy of a biopharmaceutical product. This application note provides a detailed protocol for the analysis of mAb aggregates using SEC-HPLC.

Principle

SEC separates molecules based on their hydrodynamic size in solution. The stationary phase consists of porous particles. Larger molecules, such as aggregates, are excluded from the pores and travel through the column more quickly, eluting first. Smaller molecules, like the monomer and fragments, can penetrate the pores to varying extents, resulting in a longer path and later elution.

Experimental Protocol

Instrumentation and Materials:

  • HPLC or UHPLC system with an isocratic pump, autosampler, column oven, and UV detector.

  • SEC column with an appropriate pore size for the molecular weight of the mAb (e.g., 300 Å)

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

  • Monoclonal antibody standard and sample

  • High-purity water

Chromatographic Conditions:

ParameterCondition
Column SEC, 7.8 x 300 mm, 5 µm, 300 Å
Mobile Phase 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time 20 minutes

Sample and Standard Preparation:

  • mAb Standard/Sample: Dilute the monoclonal antibody to a concentration of 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

Data Presentation: Quantitative Analysis of mAb Aggregates

SpeciesRetention Time (min)Peak Area (%)
High Molecular Weight Species (Aggregates) 8.51.2
Monomer 10.298.5
Low Molecular Weight Species (Fragments) 12.10.3

Mandatory Visualizations

HPLC_Purity_Analysis_Workflow General HPLC Purity Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Reference Standard sst System Suitability Test prep_standard->sst prep_sample Prepare Sample Solution sample_injection Inject Sample prep_sample->sample_injection instrument_setup Instrument Setup & Equilibration instrument_setup->sst sst->sample_injection Pass chromatogram Acquire Chromatogram sample_injection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation integration->calculation report Generate Report calculation->report

Caption: General workflow for HPLC purity analysis.

HPLC_Method_Development_Workflow HPLC Method Development Logical Flow define_objectives Define Analytical Objectives (e.g., separate all impurities > 0.05%) select_mode Select HPLC Mode (RP, NP, IEX, SEC) define_objectives->select_mode initial_screening Initial Screening (Column, Mobile Phase) select_mode->initial_screening optimization Optimize Separation (Gradient, pH, Temperature, Flow Rate) initial_screening->optimization check_resolution Check Resolution & Peak Shape optimization->check_resolution check_resolution->optimization Not Acceptable method_validation Method Validation check_resolution->method_validation Acceptable final_method Finalized Analytical Method method_validation->final_method

Caption: Logical flow for HPLC method development.

HPLC_Method_Validation_Workflow HPLC Method Validation Protocol cluster_protocol Validation Protocol cluster_execution Execution & Analysis cluster_report Finalization specificity Specificity perform_tests Perform Experiments specificity->perform_tests linearity Linearity & Range linearity->perform_tests precision Precision (Repeatability & Intermediate) precision->perform_tests accuracy Accuracy accuracy->perform_tests lod_loq LOD & LOQ lod_loq->perform_tests robustness Robustness robustness->perform_tests analyze_data Analyze Data & Compare to Acceptance Criteria perform_tests->analyze_data validation_report Compile Validation Report analyze_data->validation_report

Caption: Protocol for HPLC method validation.

References

Application Notes and Protocols for 2-(4-Chlorophenyl)benzothiazole in Optical Materials Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenyl)benzothiazole is a versatile heterocyclic compound that has garnered significant interest in the development of advanced optical materials. Its rigid, planar structure and extended π-conjugated system impart desirable photophysical properties, making it a valuable building block for a range of applications. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of this compound in the fabrication of organic light-emitting diodes (OLEDs) and as a scaffold for fluorescent probes. Furthermore, it touches upon its biological activity, which is of relevance to drug development professionals. The benzothiazole core is a key feature in a variety of molecules with applications in pharmaceuticals, agriculture, and industry.[1]

Data Presentation: Photophysical Properties

CompoundAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Stokes Shift (nm)Quantum Yield (Φ_F)Solvent
This compound~330Not specifiedNot specifiedNot specifiedNot specified
2-Phenyl-1,3-benzothiazoleNot specifiedNot specifiedNot specifiedNot specifiedNot specified
2-(4-(Naphthalen-1-yl)phenyl)benzothiazoleNot specified~450Not specifiedNot specifiedNot specified
N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO)~350425 (in aggregates)750.124 (in aggregates)THF/Water

Note: Data for this compound is limited in publicly available literature. The data for related compounds are provided for illustrative purposes. The photoluminescence of various 2-Aryl Benzothiazoles has been measured, with emissions generally falling in the blue region of the spectrum.[2]

Applications in Optical Materials

Organic Light-Emitting Diodes (OLEDs)

Benzothiazole derivatives are recognized for their potential in OLEDs due to their electron-transporting characteristics and thermal stability.[3] They can be employed as emitter or host materials in the emissive layer of an OLED device. The general structure of a multi-layer OLED is designed to facilitate the efficient injection and transport of charge carriers (holes and electrons), leading to their recombination in the emissive layer and subsequent light emission.

Fluorescent Probes

The benzothiazole scaffold is a core component in the design of fluorescent probes for the detection of various analytes.[3] These probes often work on principles such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excited-state intramolecular proton transfer (ESIPT). The fluorescence of the benzothiazole moiety can be quenched or enhanced upon binding to a specific analyte, allowing for its detection and quantification.

Experimental Protocols

Synthesis of this compound

This protocol describes a general and efficient method for the synthesis of 2-aryl benzothiazoles via the condensation of an aromatic aldehyde with 2-aminothiophenol.

Materials:

  • 2-Aminothiophenol

  • 4-Chlorobenzaldehyde

  • Ethanol

  • Tetrabutylammonium tetrafluoroborate (catalyst)

  • Carbon rod (anode)

  • Platinum sheet (cathode)

  • Direct current power supply

  • Standard laboratory glassware

Procedure:

  • In a suitable reaction vessel, dissolve 2-aminothiophenol (0.5 mmol) and 4-chlorobenzaldehyde (0.5 mmol) in ethanol (5 mL).

  • Add a catalytic amount of tetrabutylammonium tetrafluoroborate (20 mol%).

  • Immerse a carbon rod as the anode and a platinum sheet as the cathode into the solution.

  • Stir the reaction mixture at room temperature while applying a constant current.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, stop the reaction and remove the electrodes.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Fabrication of a Bilayer OLED Device

This protocol outlines the fabrication of a simple bilayer OLED device using a benzothiazole derivative as the emissive and electron-transporting layer.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

  • This compound (or a derivative) dissolved in a suitable organic solvent (e.g., chloroform, toluene)

  • Hole-transporting material (e.g., N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine, NPB) dissolved in a suitable organic solvent

  • Low work function metal for cathode (e.g., Calcium, Aluminum)

  • Spin coater

  • Thermal evaporator

  • Glove box with an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use.

  • Hole Injection Layer (HIL) Deposition: In a glove box, spin-coat a thin layer of PEDOT:PSS onto the ITO surface and anneal the substrate on a hotplate.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a solution of the hole-transporting material (e.g., NPB) onto the PEDOT:PSS layer and anneal.

  • Emissive and Electron Transport Layer (EML/ETL) Deposition: Spin-coat a solution of this compound onto the HTL. The thickness of this layer is critical for device performance. Anneal the substrate to remove residual solvent.

  • Cathode Deposition: Transfer the substrate to a thermal evaporator inside the glove box. Deposit a thin layer of a low work function metal (e.g., Ca) followed by a thicker layer of a more stable metal (e.g., Al) to form the cathode.

  • Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate it using a glass lid and a UV-curable epoxy resin inside the glove box.

  • Characterization: Test the current-voltage-luminance (I-V-L) characteristics and electroluminescence spectrum of the fabricated OLED device.

Use as a Fluorescent Probe (General Protocol)

This protocol provides a general framework for utilizing a this compound-based probe for the detection of a target analyte.

Materials:

  • This compound derivative functionalized with a recognition moiety for the target analyte.

  • Stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).

  • Buffer solution appropriate for the assay.

  • Solutions of the target analyte and potential interfering species.

  • Fluorometer.

Procedure:

  • Probe Solution Preparation: Prepare a working solution of the fluorescent probe by diluting the stock solution in the assay buffer to the desired final concentration.

  • Fluorescence Titration: To a cuvette containing the probe solution, add increasing concentrations of the target analyte. After each addition, record the fluorescence emission spectrum.

  • Selectivity Test: To separate cuvettes containing the probe solution, add solutions of various potentially interfering species at a concentration significantly higher than that of the target analyte. Record the fluorescence emission spectra.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration to determine the detection limit and binding constant. Compare the fluorescence response in the presence of the target analyte and interfering species to assess selectivity.

Biological Activity and Signaling Pathways

For professionals in drug development, it is noteworthy that this compound (also referred to as CPBT) has been identified as a potent inducer of the cytochrome P4501A1 (CYP1A1) enzyme in both human and mouse cell lines.[4] The induction of CYP1A1 is known to be mediated by the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.

Upon binding to a ligand like CPBT, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter region of target genes, including CYP1A1. This leads to the increased transcription and translation of the CYP1A1 enzyme.[4] The observation that CPBT competes with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a potent AhR agonist, for its cytosolic binding site further supports a receptor-mediated induction mechanism.[4]

Interestingly, CPBT has been shown to be a more efficient inducer of aryl hydrocarbon hydroxylase activity than TCDD, with a discordant effect on mRNA and enzyme activity levels, suggesting that post-translational modifications may play a significant role.[4] The induction of drug-metabolizing enzymes like CYP1A1 is a critical consideration in drug development, as it can affect the metabolism, efficacy, and potential toxicity of therapeutic agents. Furthermore, various 2-arylbenzothiazole derivatives have demonstrated potent antitumor activity.[5]

Visualizations

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process Reactant1 2-Aminothiophenol Mixing Mixing Reactant1->Mixing Reactant2 4-Chlorobenzaldehyde Reactant2->Mixing Solvent Ethanol Solvent->Mixing Catalyst Tetrabutylammonium tetrafluoroborate Catalyst->Mixing Electrodes Carbon Anode Platinum Cathode Electrolysis Electrolysis at RT Electrodes->Electrolysis Mixing->Electrolysis Purification Column Chromatography Electrolysis->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

OLED_Fabrication_Workflow cluster_substrate Substrate Preparation cluster_deposition Layer Deposition (Spin Coating) cluster_finalization Device Finalization ITO_Substrate ITO-coated Glass Cleaning Substrate Cleaning ITO_Substrate->Cleaning HIL Hole Injection Layer (PEDOT:PSS) Cleaning->HIL HTL Hole Transport Layer (e.g., NPB) HIL->HTL EML Emissive Layer (Benzothiazole Derivative) HTL->EML Cathode Cathode Deposition (Thermal Evaporation) EML->Cathode Encapsulation Encapsulation Cathode->Encapsulation Finished_Device OLED Device Encapsulation->Finished_Device

Caption: Workflow for fabricating a bilayer OLED device.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound (CPBT) AhR_complex AhR-Hsp90 Complex Ligand->AhR_complex Binds AhR_Ligand AhR-CPBT Complex AhR_complex->AhR_Ligand Conformational Change ARNT ARNT AhR_Ligand->ARNT Translocation to Nucleus AhR_ARNT AhR-ARNT-CPBT Complex AhR_Ligand->AhR_ARNT Dimerizes with ARNT->AhR_ARNT XRE Xenobiotic Responsive Element (XRE) AhR_ARNT->XRE Binds to CYP1A1_Gene CYP1A1 Gene XRE->CYP1A1_Gene Activates CYP1A1_mRNA CYP1A1 mRNA CYP1A1_Gene->CYP1A1_mRNA Transcription CYP1A1_Protein CYP1A1 Protein (Aryl Hydrocarbon Hydroxylase) CYP1A1_mRNA->CYP1A1_Protein Translation (in Cytoplasm)

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.

References

Application Notes and Protocols for In Vitro Antibacterial and Antifungal Screening of Benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro screening of benzothiazole derivatives for their antibacterial and antifungal properties. The following sections outline the methodologies for key assays, present exemplary data, and visualize the experimental workflows.

Introduction

Benzothiazoles are a prominent class of heterocyclic compounds recognized for their wide spectrum of biological activities, making them a significant scaffold in medicinal chemistry.[1][2] Their derivatives have demonstrated potential as antibacterial and antifungal agents, targeting various microbial enzymes and pathways.[3][4] The development of new antimicrobial agents is crucial to combat the growing threat of drug-resistant pathogens.[3][5] This document provides standardized protocols for the initial in vitro evaluation of novel benzothiazole compounds.

Data Presentation: Antimicrobial Activity of Benzothiazole Derivatives

The following tables summarize the minimum inhibitory concentration (MIC) and zone of inhibition data for exemplary benzothiazole derivatives against various bacterial and fungal strains. This data is intended to demonstrate the expected format for presenting results obtained from the protocols detailed below.

Table 1: Minimum Inhibitory Concentration (MIC) of Exemplary Benzothiazole Derivatives against Bacterial Strains

Compound/DerivativeStaphylococcus aureus (ATCC 29737) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)Reference
Compound 41c12.53.16.2[5]
Compound 19a---[5]
Compound 19b---[5]
Compound 66c6.26.23.1[5]
Compound 1040.0156-0.251-41-4[5]
Ciprofloxacin (Standard)12.512.5-[5]

Note: '-' indicates data not provided in the source.

Table 2: Zone of Inhibition of Exemplary Benzothiazole Derivatives against Bacterial Strains

Compound/DerivativeStaphylococcus aureus Zone of Inhibition (mm)Escherichia coli Zone of Inhibition (mm)Reference
Compound 16c40.3 ± 0.6-[6]
Ampicillin (Standard)22.0 ± 0.1-[6]
Sulfadiazine (Standard)21.5 ± 0.6-[6]

Note: '-' indicates data not provided in the source.

Table 3: Minimum Inhibitory Concentration (MIC) of Exemplary Benzothiazole Derivatives against Fungal Strains

Compound/DerivativeCandida albicans MIC (µg/mL)Aspergillus niger MIC (µg/mL)Fusarium solani IC50 (µg/mL)Reference
Compound 3Moderate ActivityModerate Activity-[7]
Compound 4Moderate ActivityModerate Activity-[7]
Compound 5h--4.34[8]
Compound 5i--17.61[8]
Compound 5j--16.53[8]
Hymexazol (Standard)--38.92[8]
Fluconazole (Standard)---[4][7]

Note: 'Moderate Activity' indicates the compound showed activity but a specific MIC value was not provided in the source. '-' indicates data not provided in the source. IC50 is the half maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies for the key experiments in antimicrobial susceptibility testing are provided below. These protocols are based on established standards to ensure reproducibility and accuracy.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10]

Materials:

  • Test benzothiazole derivatives

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi[9][11]

  • Bacterial or fungal inoculum

  • Sterile multichannel pipettes

  • Incubator

  • Microplate reader (optional)

  • Suitable solvent (e.g., Dimethyl sulfoxide - DMSO)

Procedure:

  • Preparation of Test Compounds: Prepare a stock solution of each benzothiazole derivative in a suitable solvent (e.g., DMSO).[11]

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compound stock solution with the appropriate broth to achieve a range of concentrations.[9][11]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[9][11] Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[9]

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted test compounds.[9]

  • Controls:

    • Growth Control: Include wells with broth and inoculum only (no test compound).

    • Sterility Control: Include wells with broth only (no inoculum or test compound).[9]

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[9][11]

  • Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or with a microplate reader.[9]

Protocol 2: Agar Disk Diffusion Assay

This method is a qualitative screening assay to assess the antimicrobial activity of a compound.[4][12]

Materials:

  • Test benzothiazole derivatives

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi[11]

  • Sterile filter paper discs (6 mm in diameter)

  • Sterile swabs

  • Incubator

Procedure:

  • Preparation of Agar Plates: Pour molten MHA or SDA into sterile Petri dishes and allow them to solidify.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Dip a sterile swab into the inoculum suspension and streak it evenly across the entire surface of the agar plate.[1]

  • Application of Test Compounds: Aseptically place sterile filter paper discs impregnated with a known concentration of the test benzothiazole derivative onto the surface of the inoculated agar plate.

  • Controls:

    • Positive Control: A disc containing a standard antibiotic (e.g., Ciprofloxacin, Ampicillin, or Fluconazole).[2][4]

    • Negative Control: A disc impregnated with the solvent used to dissolve the test compound.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-27°C for 24-48 hours for fungi.[13]

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.[1]

Protocol 3: Agar Well Diffusion Assay

This method is another common technique for screening antimicrobial activity.[14][15]

Materials:

  • Test benzothiazole derivatives

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria or Potato Dextrose Agar (PDA) for fungi

  • Sterile cork borer (6-8 mm in diameter)

  • Sterile micropipette

  • Incubator

Procedure:

  • Preparation of Agar Plates: Prepare agar plates as described in the disk diffusion method.

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate.

  • Well Creation: Use a sterile cork borer to create uniform wells in the agar.[15]

  • Application of Test Compounds: Add a defined volume (e.g., 100 µL) of the test benzothiazole derivative solution into each well.[14][15]

  • Controls:

    • Positive Control: A well containing a standard antimicrobial agent.

    • Negative Control: A well containing the solvent used for the test compound.

  • Incubation: Incubate the plates under the same conditions as the disk diffusion assay.

  • Measurement: Measure the diameter of the zone of inhibition around each well.

Visualizations

The following diagrams illustrate the workflows for the described experimental protocols.

Antibacterial_Screening_Workflow cluster_prep Preparation cluster_assays Screening Assays cluster_mic Broth Microdilution (MIC) cluster_diffusion Agar Diffusion (Zone of Inhibition) A Prepare Benzothiazole Stock Solutions M1 Serial Dilution in 96-well Plate A->M1 D2 Apply Discs/Add to Wells A->D2 B Prepare Standardized Microbial Inoculum (0.5 McFarland) M2 Inoculate Wells B->M2 D1 Inoculate Agar Plate B->D1 C Prepare Culture Media (e.g., MHA, CAMHB) C->M1 C->D1 M1->M2 M3 Incubate (18-24h, 37°C) M2->M3 M4 Determine MIC (Lowest concentration with no visible growth) M3->M4 D1->D2 D3 Incubate (24h, 37°C) D2->D3 D4 Measure Zone of Inhibition (mm) D3->D4 Antifungal_Screening_Workflow cluster_prep Preparation cluster_assays Screening Assays cluster_mic Broth Microdilution (MIC) cluster_diffusion Agar Diffusion (Zone of Inhibition) A Prepare Benzothiazole Stock Solutions M1 Serial Dilution in 96-well Plate A->M1 D2 Apply Discs/Add to Wells A->D2 B Prepare Standardized Fungal Spore/Yeast Suspension M2 Inoculate Wells B->M2 D1 Inoculate Agar Plate B->D1 C Prepare Culture Media (e.g., SDA, RPMI-1640) C->M1 C->D1 M1->M2 M3 Incubate (24-48h, 35°C) M2->M3 M4 Determine MIC (Lowest concentration with no visible growth) M3->M4 D1->D2 D3 Incubate (24-48h, 25-27°C) D2->D3 D4 Measure Zone of Inhibition (mm) D3->D4

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of 2-substituted benzothiazoles utilizing microwave irradiation. This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, often higher yields, and alignment with the principles of green chemistry by minimizing solvent usage and energy consumption.[1][2]

Introduction

Benzothiazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their derivatives exhibit a wide range of therapeutic properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. The synthesis of 2-substituted benzothiazoles is a key step in the development of new drug candidates. Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate this process, offering rapid, efficient, and often more environmentally friendly reaction pathways.[1][3]

The most common approach for synthesizing 2-substituted benzothiazoles involves the condensation reaction of 2-aminothiophenol with various electrophilic partners, such as aldehydes or carboxylic acids. Under microwave irradiation, this transformation is significantly accelerated. The general reaction mechanism proceeds through the initial formation of a Schiff base (with aldehydes) or an amide intermediate (with carboxylic acids), which then undergoes intramolecular cyclization to form a benzothiazoline intermediate. Subsequent oxidation or dehydration yields the final 2-substituted benzothiazole product.[1]

Key Advantages of Microwave-Assisted Synthesis

  • Rapid Reaction Times: Reactions that typically take hours under conventional heating can often be completed in a matter of minutes using microwave irradiation.[1][4]

  • High Yields: Microwave heating can lead to improved yields by minimizing the formation of side products.[1][2]

  • Energy Efficiency: Targeted heating of the reaction mixture makes the process more energy-efficient compared to conventional methods.[1]

  • Green Chemistry: The use of solvent-free conditions or environmentally benign solvents like glycerol is often feasible, reducing the environmental impact.[2][5]

Experimental Protocols

Herein, we provide detailed protocols for the microwave-assisted synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and either aromatic aldehydes or carboxylic acids.

Protocol 1: Synthesis from 2-Aminothiophenol and Aromatic Aldehydes

This protocol describes a solvent-free, acid-promoted condensation reaction.

Materials:

  • 2-Aminothiophenol

  • Substituted aromatic aldehyde

  • Glacial acetic acid

  • Ethanol (for recrystallization)

  • Microwave reactor

Procedure: [4]

  • In an open glass tube suitable for microwave synthesis, combine 2-aminothiophenol (1 mmol), the desired aromatic aldehyde (1 mmol), and a catalytic amount of glacial acetic acid (2 mmol).

  • Thoroughly mix the components.

  • Place the reaction tube in an alumina bath inside a domestic microwave oven.

  • Irradiate the mixture for 3-10 minutes at 60% power, with intermittent cooling every 30 seconds to prevent overheating and pressure buildup.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (8:2).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Extract the product from the reaction mixture and recrystallize from ethanol (96%) to afford the pure 2-arylbenzothiazole.

Protocol 2: Synthesis from 2-Aminothiophenol and Carboxylic Acids

This protocol details a catalyst-free and solvent-free condensation.

Materials:

  • 2-Aminothiophenol

  • Substituted carboxylic acid

  • Silica gel (optional, for solid acids)

  • Microwave reactor

Procedure: [6]

  • In a microwave-safe vessel, mix 2-aminothiophenol (1 equivalent) and the chosen carboxylic acid (1.5 equivalents). For solid carboxylic acids that may sublime, admixing with silica gel is recommended.[6]

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture at full power for approximately 20 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture.

  • The product can be purified by column chromatography or recrystallization.

Data Presentation

The following tables summarize the reaction conditions and yields for the microwave-assisted synthesis of various 2-substituted benzothiazoles.

Table 1: Synthesis from 2-Aminothiophenol and Aromatic Aldehydes

EntryAldehydeTime (min)Yield (%)
1Benzaldehyde592
24-Chlorobenzaldehyde395
34-Methoxybenzaldehyde494
44-Nitrobenzaldehyde690
52-Chlorobenzaldehyde888

Reaction Conditions: 2-aminothiophenol (1 mmol), aldehyde (1 mmol), acetic acid (2 mmol), microwave irradiation (60% power).[4]

Table 2: Synthesis from 2-Aminothiophenol and Carboxylic Acids

EntryCarboxylic AcidTime (min)PowerYield (%)
1Phenylacetic acid20Full88
23-Phenylpropanoic acid20Full85
34-Methoxyphenylacetic acid20Full82
42-Chlorobenzoic acid20Full75
54-Chlorobenzoic acid20Full78
6Thiophene-2-carboxylic acid20Full45

Reaction Conditions: 2-aminothiophenol (1 equiv), carboxylic acid (1.5 equiv), microwave irradiation.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of 2-substituted benzothiazoles.

G cluster_start Reactant Preparation cluster_reaction Microwave Synthesis cluster_workup Product Isolation cluster_end Final Product A 2-Aminothiophenol D Mix Reactants A->D B Aldehyde or Carboxylic Acid B->D C Catalyst/Solvent (if applicable) C->D E Microwave Irradiation D->E Place in Reactor F Cooling & Extraction E->F Reaction Completion G Purification (Recrystallization or Chromatography) F->G H 2-Substituted Benzothiazole G->H

Caption: General workflow for microwave-assisted synthesis.

Reaction Mechanism Pathway

The diagram below outlines the mechanistic steps involved in the formation of 2-substituted benzothiazoles from 2-aminothiophenol and an aldehyde.

G Reactants 2-Aminothiophenol + Aldehyde SchiffBase Schiff Base Intermediate Reactants->SchiffBase Condensation (-H2O) Benzothiazoline Benzothiazoline Intermediate SchiffBase->Benzothiazoline Intramolecular Cyclization Product 2-Substituted Benzothiazole Benzothiazoline->Product Oxidation (-2H)

Caption: Reaction pathway for benzothiazole formation.

References

Application Notes and Protocols for Corrosion Inhibitors Derived from 2-(4-Chlorophenyl)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of corrosion inhibitors derived from the intermediate, 2-(4-chlorophenyl)benzothiazole. Detailed experimental protocols, quantitative performance data, and mechanistic insights are presented to guide researchers in the development and evaluation of novel anti-corrosion agents.

Introduction

Benzothiazole and its derivatives are a well-established class of heterocyclic compounds that exhibit significant corrosion inhibition properties for various metals and alloys, particularly in acidic media. The presence of heteroatoms (nitrogen and sulfur) and the planar structure of the benzothiazole ring facilitate strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents. The derivatization of the benzothiazole core allows for the tuning of its electronic properties and solubility, enhancing its performance as a corrosion inhibitor.

This document focuses on the use of this compound as a key intermediate in the synthesis of potent corrosion inhibitors. By introducing functional groups onto this backbone, novel compounds with superior anti-corrosion capabilities can be developed. A common and effective strategy involves the synthesis of Schiff bases, which are known for their excellent corrosion inhibition efficiencies.

Synthesis of Corrosion Inhibitors from this compound

A versatile route to functionalize this compound for the development of corrosion inhibitors involves the introduction of an amino group, which can then be converted into a Schiff base. This process typically involves a two-step reaction:

  • Nitration: Introduction of a nitro group onto the benzothiazole ring system.

  • Reduction: Reduction of the nitro group to an amino group.

  • Schiff Base Formation: Condensation of the amino-functionalized intermediate with an appropriate aldehyde.

A detailed protocol for a representative synthesis is provided below.

Experimental Protocol: Synthesis of a Schiff Base Corrosion Inhibitor

This protocol outlines the synthesis of a Schiff base derived from 2-(4-chlorophenyl)-6-aminobenzothiazole.

Step 1: Synthesis of 2-(4-chlorophenyl)-6-nitrobenzothiazole

  • To a stirred solution of this compound in concentrated sulfuric acid, slowly add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) at a controlled temperature (typically 0-5 °C).

  • After the addition is complete, continue stirring at the same temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with water until neutral, and dry to obtain 2-(4-chlorophenyl)-6-nitrobenzothiazole.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure compound.

Step 2: Synthesis of 2-(4-chlorophenyl)-6-aminobenzothiazole

  • Suspend the synthesized 2-(4-chlorophenyl)-6-nitrobenzothiazole in ethanol.

  • Add a reducing agent, such as stannous chloride dihydrate (SnCl₂·2H₂O), portion-wise while stirring.

  • Reflux the reaction mixture for several hours, monitoring the completion of the reaction by TLC.

  • After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) to precipitate the amino derivative.

  • Filter the precipitate, wash thoroughly with water, and dry to yield 2-(4-chlorophenyl)-6-aminobenzothiazole.

Step 3: Synthesis of the Schiff Base (e.g., with Salicylaldehyde)

  • Dissolve 2-(4-chlorophenyl)-6-aminobenzothiazole in ethanol.

  • Add an equimolar amount of salicylaldehyde to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for a designated period, with TLC monitoring to track the formation of the Schiff base.

  • Upon completion, cool the reaction mixture to allow the Schiff base to crystallize.

  • Filter the solid product, wash with cold ethanol, and dry to obtain the pure Schiff base corrosion inhibitor.

G cluster_synthesis Synthesis of Schiff Base Corrosion Inhibitor This compound This compound Nitration Nitration This compound->Nitration 2-(4-chlorophenyl)-6-nitrobenzothiazole 2-(4-chlorophenyl)-6-nitrobenzothiazole Nitration->2-(4-chlorophenyl)-6-nitrobenzothiazole Reduction Reduction 2-(4-chlorophenyl)-6-nitrobenzothiazole->Reduction 2-(4-chlorophenyl)-6-aminobenzothiazole 2-(4-chlorophenyl)-6-aminobenzothiazole Reduction->2-(4-chlorophenyl)-6-aminobenzothiazole Condensation Condensation 2-(4-chlorophenyl)-6-aminobenzothiazole->Condensation Salicylaldehyde Salicylaldehyde Salicylaldehyde->Condensation Schiff_Base_Inhibitor Schiff Base Inhibitor Condensation->Schiff_Base_Inhibitor

Caption: Synthetic pathway for a Schiff base corrosion inhibitor.

Evaluation of Corrosion Inhibition Performance

The effectiveness of the synthesized corrosion inhibitors is evaluated using standard electrochemical and weight loss techniques. These methods provide quantitative data on the inhibition efficiency and insights into the mechanism of corrosion protection.

Experimental Protocols for Corrosion Inhibition Studies

Materials and Equipment:

  • Working Electrode: Mild steel coupons of known composition and surface area.

  • Corrosive Medium: Typically 1 M HCl or 0.5 M H₂SO₄ solution.

  • Inhibitor Solutions: Prepared by dissolving the synthesized inhibitors in the corrosive medium at various concentrations.

  • Electrochemical Cell: A conventional three-electrode cell with the mild steel coupon as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Potentiostat/Galvanostat: For electrochemical measurements.

  • Analytical Balance: For weight loss measurements.

1. Weight Loss Method

  • Mechanically polish the mild steel coupons with a series of emery papers of decreasing grit size, followed by degreasing with acetone and drying.

  • Weigh the polished coupons accurately.

  • Immerse the coupons in the corrosive medium with and without the addition of different concentrations of the inhibitor for a specified period (e.g., 24 hours) at a constant temperature.

  • After the immersion period, remove the coupons, wash them with a solution to remove corrosion products (e.g., a solution containing hexamine), rinse with distilled water and acetone, and dry.

  • Weigh the coupons again to determine the weight loss.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR (mm/year) = (87.6 × W) / (D × A × T)

      • Where W is the weight loss in mg, D is the density of mild steel in g/cm³, A is the surface area of the coupon in cm², and T is the immersion time in hours.

    • IE% = [(CR_blank - CR_inh) / CR_blank] × 100

      • Where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

2. Potentiodynamic Polarization

  • Assemble the three-electrode electrochemical cell with the polished mild steel working electrode.

  • Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Record the potentiodynamic polarization curves by scanning the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel plots.

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100

      • Where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

3. Electrochemical Impedance Spectroscopy (EIS)

  • After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (R_ct) and double-layer capacitance (C_dl).

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100

      • Where R_ct_inh and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

G cluster_workflow Corrosion Inhibition Evaluation Workflow Preparation Mild Steel Coupon Preparation Weight_Loss Weight Loss Measurement Preparation->Weight_Loss Electrochemical Electrochemical Measurements Preparation->Electrochemical Data_Analysis Data Analysis and Inhibition Efficiency Calculation Weight_Loss->Data_Analysis PDP Potentiodynamic Polarization Electrochemical->PDP EIS Electrochemical Impedance Spectroscopy Electrochemical->EIS PDP->Data_Analysis EIS->Data_Analysis

Caption: Workflow for evaluating corrosion inhibition performance.

Quantitative Data Presentation

The following tables summarize representative data for a Schiff base corrosion inhibitor derived from 2-(4-chlorophenyl)-6-aminobenzothiazole, evaluated on mild steel in 1 M HCl.

Table 1: Weight Loss Data

Inhibitor Concentration (ppm)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank55.212.85-
508.31.9385.0
1005.11.1990.7
1503.20.7494.2
2002.10.4996.2

Table 2: Potentiodynamic Polarization Data

Inhibitor Concentration (ppm)E_corr (mV vs. SCE)i_corr (µA/cm²)Inhibition Efficiency (%)
Blank-4851150-
50-49516186.0
100-502103.591.0
150-5106994.0
200-5184696.0

Table 3: Electrochemical Impedance Spectroscopy Data

Inhibitor Concentration (ppm)R_ct (Ω·cm²)C_dl (µF/cm²)Inhibition Efficiency (%)
Blank45150-
503208585.9
1005806092.2
1508504594.7
20012003096.3

Mechanism of Inhibition

The high inhibition efficiency of Schiff bases derived from this compound can be attributed to the following factors:

  • Adsorption: The inhibitor molecules adsorb onto the mild steel surface. The presence of multiple adsorption centers, including the nitrogen and sulfur atoms of the benzothiazole ring, the azomethine nitrogen of the Schiff base linkage, and the aromatic rings, leads to a strong and stable adsorbed layer.

  • Film Formation: This adsorbed layer forms a protective film that acts as a physical barrier, isolating the metal surface from the corrosive environment.

  • Mixed-Type Inhibition: Potentiodynamic polarization studies typically indicate that these inhibitors act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

G cluster_mechanism Corrosion Inhibition Mechanism Inhibitor Inhibitor Molecule in Solution Adsorption Adsorption on Metal Surface Inhibitor->Adsorption Protective_Film Formation of a Protective Film Adsorption->Protective_Film Corrosion_Suppression Suppression of Anodic and Cathodic Reactions Protective_Film->Corrosion_Suppression

Caption: Simplified mechanism of corrosion inhibition.

Conclusion

This compound serves as a valuable intermediate for the synthesis of highly effective corrosion inhibitors. The derivatization of this molecule, particularly through the formation of Schiff bases, provides a versatile platform for developing novel anti-corrosion agents. The experimental protocols and data presented herein offer a comprehensive guide for researchers in the synthesis, characterization, and evaluation of these promising compounds. Further research can focus on optimizing the molecular structure of these inhibitors to achieve even greater protection in various corrosive environments.

Application Notes and Protocols for Pesticide Formulations Containing 2-(4-Chlorophenyl)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenyl)benzothiazole is a heterocyclic compound that has garnered significant interest in the agrochemical sector due to its potential as an active ingredient in pesticide formulations.[1] Derivatives of benzothiazole have demonstrated a broad spectrum of biological activities, including insecticidal, fungicidal, and herbicidal properties.[1][2] This document provides detailed application notes and protocols for the formulation of pesticides containing this compound, aimed at guiding researchers in the development and evaluation of new agrochemical products.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the active ingredient is crucial for developing stable and effective pesticide formulations.

PropertyValueReference
Molecular FormulaC₁₃H₈ClNS[3]
Molecular Weight245.73 g/mol [3]
AppearanceCrystalline solid[3]
Melting PointNot available
SolubilityLikely poorly soluble in waterInferred from structure

Quantitative Data: Insecticidal Efficacy of Benzothiazole Derivatives

CompoundLC50 (ppm)Reference
Diethyl 1-(6-chlorobenzo[d]thiazol-2-yl)-2,6-diethoxy-4-(4-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate34.02[4]
3-(4-Chlorophenyl amino)-2-(benzo[d] thiazole-2-yl)-3-(methylthio)acrylonitrile derivative37.09[4]
2-(Benzo[d]thiazole-2-yl)-3-(p-tolylamino)-3-(methylthio)acrylonitrile derivative54.46[4]
2-(Benzo[d]thiazole-2-yl)-3-(phenylamino)-3-(methylthio)acrylonitrile derivative191.10[4]

These data suggest that the inclusion of a chlorophenyl group on the benzothiazole scaffold can contribute to significant insecticidal activity.

Experimental Protocols

The following are generalized protocols for the preparation of common pesticide formulations. These should be adapted and optimized for this compound based on its specific physicochemical properties.

Protocol 1: Preparation of an Emulsifiable Concentrate (EC) Formulation

Emulsifiable concentrates are liquid formulations that form an emulsion when mixed with water.[5]

Materials:

  • This compound (Technical grade, >95% purity)

  • Solvent (e.g., Aromatic 100, cyclohexanone, or a blend)

  • Emulsifier blend (anionic and non-ionic surfactants, e.g., calcium dodecylbenzenesulfonate and a fatty alcohol ethoxylate)

  • Stirrer (magnetic or overhead)

  • Beaker or flask

  • Graduated cylinders

Procedure:

  • Solubilization of Active Ingredient: In a beaker, dissolve a pre-weighed amount of this compound in the chosen solvent or solvent blend. The concentration will depend on the desired final product strength (typically 10-50% w/v). Stir until the active ingredient is completely dissolved.

  • Addition of Emulsifiers: To the solution from step 1, add the emulsifier blend. The amount of emulsifier typically ranges from 5-15% (w/v) of the total formulation.

  • Homogenization: Stir the mixture thoroughly for at least 30 minutes to ensure a homogenous solution.

  • Quality Control:

    • Appearance: The concentrate should be a clear, homogenous liquid.

    • Emulsion Stability: Mix a small amount of the EC with water in a graduated cylinder (e.g., 1:100 dilution). Invert the cylinder several times and observe the emulsion. A stable emulsion will appear milky and show no signs of separation or creaming for at least 2 hours.

Protocol 2: Preparation of a Wettable Powder (WP) Formulation

Wettable powders are finely ground formulations that are mixed with water to form a suspension for spraying.[6][7]

Materials:

  • This compound (Technical grade, >95% purity)

  • Inert carrier (e.g., kaolin clay, silica)

  • Wetting agent (e.g., sodium lauryl sulfate)

  • Dispersing agent (e.g., sodium lignosulfonate)

  • Grinding mill (e.g., ball mill or air mill)

  • Blender

  • Sieve

Procedure:

  • Pre-blending: In a blender, mix the pre-weighed amounts of this compound (typically 25-80% w/w), inert carrier, wetting agent (1-5% w/w), and dispersing agent (2-10% w/w).

  • Grinding: Transfer the pre-blended mixture to a grinding mill. Mill the powder until the desired particle size is achieved (typically < 40 µm). The particle size is critical for good suspensibility.

  • Sieving: Pass the milled powder through a sieve to remove any large particles and ensure a uniform particle size distribution.

  • Quality Control:

    • Wettability: Place a small amount of the WP on the surface of water in a beaker. It should wet and sink within 1-2 minutes without excessive stirring.

    • Suspensibility: Prepare a suspension of the WP in water in a graduated cylinder (e.g., 1 g in 100 mL). Invert the cylinder a set number of times and allow it to stand. Measure the amount of sediment after 30 minutes. A good WP formulation will have high suspensibility with minimal settling.

Visualizations

Experimental Workflow for Formulation Development

G cluster_0 Formulation Preparation cluster_1 Quality Control cluster_2 Optimization Active_Ingredient Active Ingredient (this compound) Mixing Mixing & Homogenization Active_Ingredient->Mixing Excipients Excipients (Solvents, Carriers, Surfactants) Excipients->Mixing Physicochemical_Tests Physicochemical Tests (Appearance, Stability, Particle Size) Mixing->Physicochemical_Tests Biological_Assay Biological Efficacy Assay Physicochemical_Tests->Biological_Assay Data_Analysis Data Analysis Biological_Assay->Data_Analysis Reformulation Reformulation Data_Analysis->Reformulation If necessary Reformulation->Mixing

Caption: Workflow for developing pesticide formulations.

Postulated Signaling Pathway for Benzothiazole Insecticidal Activity

The precise mode of action for this compound is not yet fully elucidated. However, research on benzothiazole derivatives suggests that they may act on multiple targets within the insect's nervous and metabolic systems.[2][4] A plausible hypothesis is the disruption of key physiological processes.

G cluster_0 Molecular Interaction cluster_1 Potential Cellular Targets cluster_2 Physiological Effect Benzothiazole This compound Nervous_System Nervous System Receptors (e.g., Acetylcholinesterase) Benzothiazole->Nervous_System Inhibition Mitochondria Mitochondrial Respiration Benzothiazole->Mitochondria Disruption Neurotoxicity Neurotoxicity Nervous_System->Neurotoxicity Energy_Depletion Energy Depletion Mitochondria->Energy_Depletion Insect_Death Insect Death Neurotoxicity->Insect_Death Energy_Depletion->Insect_Death

Caption: Postulated multi-target insecticidal action.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Chlorophenyl)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-(4-Chlorophenyl)benzothiazole. It includes troubleshooting guides and frequently asked questions to address common challenges and improve reaction yields.

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields or impurities during the synthesis of this compound.

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I resolve this?

A: Low product yield is a common issue in organic synthesis. Several factors could be contributing to this problem. Below is a table outlining potential causes and their recommended solutions.

Potential CauseRecommended Solutions
Poor Quality of Starting Materials Ensure the purity of 2-aminothiophenol and 4-chlorobenzaldehyde. 2-aminothiophenol is particularly susceptible to oxidation, which can form a disulfide byproduct and reduce yield.[1] It is advisable to use a freshly opened bottle or purify the 2-aminothiophenol before use.
Inefficient Catalyst The choice and amount of catalyst are crucial. For the condensation of 2-aminothiophenol with aldehydes, various catalysts can be effective.[1] Consider screening different catalysts such as H₂O₂/HCl, samarium triflate, or iodine to find the optimal one for your setup.[1][2]
Suboptimal Reaction Temperature Temperature can significantly impact the reaction rate and yield.[1][3] If the reaction is sluggish at room temperature, a gradual increase in temperature may be beneficial.[1] However, excessively high temperatures can lead to side product formation.[4] Monitoring the reaction by Thin-Layer Chromatography (TLC) is key to finding the optimal temperature.
Incorrect Reaction Time The reaction may not have proceeded to completion. Monitor the reaction's progress using TLC to determine the optimal reaction time.[1]
Incomplete Cyclization The intermediate Schiff base, formed from the reaction of 2-aminothiophenol and 4-chlorobenzaldehyde, may not be fully cyclizing. The choice of catalyst and reaction conditions plays a significant role in promoting efficient cyclization.[1]

Problem 2: Presence of Significant Impurities in the Product

Q: My final product is impure, showing multiple spots on TLC or a broad melting point range. How can I identify and minimize these impurities?

A: The formation of byproducts can complicate purification and lower the overall yield.[1] Here are common impurities and ways to minimize them:

Impurity/ByproductIdentification & Minimization
Unreacted Starting Materials Easily identified by comparing with starting material spots on a TLC plate. Solution: Optimize reaction conditions (time, temperature, catalyst) to drive the reaction to completion.[4]
Oxidation of 2-aminothiophenol The thiol group in 2-aminothiophenol can oxidize to form a disulfide byproduct.[1] Solution: Handle 2-aminothiophenol under an inert atmosphere (e.g., nitrogen or argon) if possible. Using fresh or purified starting material is critical.[1]
Side Reaction Products Undesired side reactions can occur, especially at elevated temperatures. Solution: Adjusting reaction conditions, such as lowering the temperature or changing the catalyst, can help suppress these side reactions.[1]

Problem 3: The Purified Product Has an Off-White or Yellowish Color

Q: My final this compound product is not a pure white solid. How can I improve its color and purity?

A: A persistent color often indicates the presence of minor, highly colored impurities.

Recommended SolutionDescription
Recrystallization This is a standard method for purifying solid compounds. Choose a suitable solvent or solvent system in which the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble or insoluble at all temperatures. Ethanol is often a suitable solvent.
Activated Carbon Treatment During recrystallization, adding a small amount of activated carbon (e.g., Norit) to the hot solution can help adsorb colored impurities.[4] Filter the hot solution to remove the carbon before allowing the solution to cool and crystallize.
Column Chromatography For difficult-to-remove impurities, purification by column chromatography on silica gel is an effective method. A solvent system such as ethyl acetate and n-hexane can be used as the eluent.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method is the condensation reaction between 2-aminothiophenol and a carbonyl-containing compound.[6][7] For this compound, this typically involves reacting 2-aminothiophenol with 4-chlorobenzaldehyde or 4-chlorobenzoic acid (or its acyl chloride derivative).[6][8]

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. Visualization can typically be achieved using UV light.[1][5]

Q3: What are some "green" or environmentally friendly approaches to this synthesis?

A3: Many modern synthetic protocols focus on environmentally benign methods. These often involve using water as a solvent, employing reusable catalysts, or conducting reactions under solvent-free conditions.[1][3] Microwave-assisted synthesis is another popular green chemistry approach that can significantly reduce reaction times and energy consumption.[6][8]

Q4: Are there any specific safety precautions I should take when working with 2-aminothiophenol?

A4: Yes, 2-aminothiophenol is known to be readily oxidized, so it is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon) when possible.[1] As a thiol, it also has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for detailed handling and safety information before use.[1]

Quantitative Data on Synthesis Conditions

The yield of 2-arylbenzothiazoles is highly dependent on the chosen synthetic route and conditions. The following table summarizes various catalytic systems and conditions reported for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes, which are directly applicable to the synthesis of this compound.

CatalystSolventTemperatureTimeYield Range (%)Reference
H₂O₂/HClEthanolRoom Temp1 hExcellent[6]
Samarium TriflateWaterRoom Temp-Good[2]
IodineDMF--Good[2]
Nano CeO₂WaterRoom Temp15-90 min87-98[8]
Ag₂O (Microwave)-80 °C4-8 min92-98[8]
Laccase-Room Temp-Good to Excellent[6]
No CatalystDMSO--Good to Excellent[2]

Experimental Protocols

Protocol: Synthesis of this compound via Condensation of 2-Aminothiophenol and 4-Chlorobenzaldehyde

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 2-Aminothiophenol

  • 4-Chlorobenzaldehyde

  • Ethanol

  • 30% Hydrogen Peroxide (H₂O₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1.0 mmol) in ethanol (10 mL). To this solution, add 2-aminothiophenol (1.0 mmol).

  • Catalyst Addition: Slowly add a mixture of 30% H₂O₂ and concentrated HCl. A common catalytic ratio to screen is a 1:1:6:3 molar ratio of 2-aminothiophenol : aromatic aldehyde : H₂O₂ : HCl.[6]

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.[6]

  • Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated solution of sodium bicarbonate until the mixture is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield pure this compound.

Visualizations

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product A 2-Aminothiophenol C Mix & Add Catalyst (e.g., H₂O₂/HCl in Ethanol) A->C B 4-Chlorobenzaldehyde B->C D Stir at Room Temperature (Monitor by TLC) C->D E Quench & Neutralize D->E F Extract with Organic Solvent E->F G Wash & Dry F->G H Concentrate G->H I Purify (Recrystallization or Chromatography) H->I J This compound I->J

Caption: General experimental workflow for the synthesis of this compound.

Start Low Yield or Stalled Reaction Check_Purity Are starting materials pure & fresh? Start->Check_Purity Purify_SM Action: Purify or use fresh starting materials. Check_Purity->Purify_SM No Check_Catalyst Is the catalyst optimal? Check_Purity->Check_Catalyst Yes Success Yield Improved Purify_SM->Success Screen_Catalysts Action: Screen different catalysts (e.g., Iodine, Sm(OTf)₃). Check_Catalyst->Screen_Catalysts No Check_Temp Is the reaction temperature optimal? Check_Catalyst->Check_Temp Yes Screen_Catalysts->Success Adjust_Temp Action: Gradually increase or decrease temperature. Monitor via TLC. Check_Temp->Adjust_Temp No Check_Time Has reaction run to completion? Check_Temp->Check_Time Yes Adjust_Temp->Success Increase_Time Action: Increase reaction time. Continue monitoring. Check_Time->Increase_Time No Check_Time->Success Yes Increase_Time->Success

Caption: Troubleshooting decision tree for low yield in benzothiazole synthesis.

References

Purification of crude 2-(4-Chlorophenyl)benzothiazole by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 2-(4-Chlorophenyl)benzothiazole

This guide provides troubleshooting advice and frequently asked questions for the purification of crude this compound using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and solvent system (eluent) for the column chromatography of this compound?

A1: The most commonly used stationary phase is silica gel (100-200 mesh or 230-400 mesh).[1][2] A gradient of hexane and ethyl acetate is a frequently reported and effective solvent system for elution.[3] You can start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity to elute your target compound.[4]

Q2: How do I determine the optimal solvent ratio before running the column?

A2: The best way to determine the ideal solvent system is by using Thin-Layer Chromatography (TLC).[5] Test various ratios of hexane and ethyl acetate. The optimal system should provide a good separation between your product spot and any impurities, with the product having an Rf value ideally between 0.2 and 0.4 for effective column separation.

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A3: Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation.[5][6] If you suspect this is happening, you can try two main approaches:

  • Deactivate the Silica Gel: Neutralize the silica by adding a small amount of a base, like triethylamine (~1%), to your eluent system.

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina instead of silica gel.[5] Always test the stability of your compound on a small TLC plate of the chosen stationary phase before running a large-scale column.[6]

Q4: The crude product is not very soluble in the starting eluent (high hexane concentration). How should I load it onto the column?

A4: If your crude mixture is not soluble in the initial non-polar solvent, you should use the "dry loading" method.[2][7]

  • Dissolve your crude product in a minimal amount of a suitable solvent in which it is soluble (e.g., dichloromethane or acetone).

  • Add a small amount of dry silica gel to this solution (approximately 10-20 times the mass of your sample).

  • Gently evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder of your compound adsorbed onto the silica.

  • Carefully add this powder to the top of your packed column.[7]

Q5: My purified fractions are still showing impurities of a similar polarity to my product. How can I improve the separation?

A5: When the product and impurities have similar polarities, separation is challenging.[5] Here are some strategies:

  • Optimize the Solvent System: Try a different solvent system altogether. For example, a dichloromethane/hexane or acetone/hexane system might provide different selectivity.[6]

  • Use a Gradient Elution: Employ a very shallow and slow gradient increase in polarity around the elution point of your compound. This can help resolve closely running spots.

  • Consider Alternative Purification: If column chromatography fails to provide adequate separation, you may need to consider other techniques like preparative TLC or recrystallization.[5]

Troubleshooting Guide

This section addresses common problems encountered during the purification process and offers solutions.

Problem Potential Cause(s) Recommended Solution(s)
No Compound Eluting 1. The compound may have decomposed on the column.[6] 2. The eluent system is not polar enough. 3. The crude material was not loaded properly. 4. The compound is highly retained and requires a much more polar solvent.1. Test compound stability on a silica TLC plate first.[6] Consider using alumina if necessary.[5] 2. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). 3. Ensure the sample was loaded in a concentrated band. 4. Try flushing the column with a highly polar solvent like 100% ethyl acetate or a methanol/dichloromethane mixture to see if the compound elutes.
Product Elutes Too Quickly 1. The eluent system is too polar. 2. The column was packed improperly, leading to channeling.1. Start with a less polar solvent system (e.g., a higher percentage of hexane).[6] 2. Repack the column carefully, ensuring a uniform and compact bed. Avoid air bubbles.[8][9]
Poor Separation / Overlapping Bands 1. The column was overloaded with the crude sample. 2. The sample band was too wide during loading. 3. The eluent polarity was increased too quickly. 4. The crude mixture contains impurities with very similar Rf values to the product.[5]1. Use an appropriate amount of silica gel for the amount of sample (typically a 50:1 to 100:1 ratio of silica to crude material by weight). 2. Load the sample dissolved in the minimum possible volume of solvent. Use the dry loading technique for better results.[2][7] 3. Use a slower, more shallow gradient. 4. Try a different solvent system or consider recrystallization.[5][6]
Streaking or "Tailing" of Bands 1. The compound is degrading on the column. 2. The compound is not very soluble in the mobile phase, causing it to lag.[6] 3. The column was loaded with too much material.1. Consider using deactivated silica or an alternative stationary phase like alumina.[5] 2. Once the compound starts to elute, you can slightly increase the solvent polarity to help it move off the column more cleanly.[6] 3. Reduce the amount of crude material loaded onto the column.
Cracked or Dry Column Bed 1. The solvent level dropped below the top of the stationary phase.[7][10] 2. A rapid change in solvent polarity caused thermal stress and cracking.[10]1. Always keep the silica bed covered with solvent. Never let it run dry.[2][7] 2. When changing solvent systems, do so gradually to avoid shocking the column packing.

Experimental Protocol: Column Chromatography

This protocol outlines a general procedure for the purification of this compound.

1. Materials and Preparation:

  • Stationary Phase: Silica gel (e.g., 230-400 mesh).

  • Mobile Phase: Hexane and Ethyl Acetate (HPLC grade).

  • Crude Sample: Crude this compound.

  • Glass column with a stopcock, cotton or glass wool, sand.

2. Column Packing (Slurry Method):

  • Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom to retain the stationary phase.[11]

  • Add a small layer of sand (~1-2 cm) on top of the plug to create an even base.[11]

  • In a separate beaker, prepare a slurry by mixing the required amount of silica gel with the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane). The consistency should be like a thin milkshake.[11]

  • Pour the slurry into the column. Use a funnel to aid the transfer. Open the stopcock to allow the solvent to drain, collecting it for reuse.

  • Continuously tap the side of the column gently to help the silica pack evenly and to dislodge any air bubbles.[11]

  • Once all the silica has been added and has settled, add another thin layer of sand on top to protect the silica surface from disturbance during solvent addition.[11]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add silica gel (about 10x the mass of the crude product) and mix.

  • Evaporate the solvent completely to obtain a dry powder.

  • Carefully add this powder onto the top layer of sand in the column, creating an even layer.

4. Elution and Fraction Collection:

  • Carefully add the initial, low-polarity eluent to the top of the column using a pipette or by pouring it gently down the side to avoid disturbing the surface.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., in test tubes).

  • Maintain a constant level of solvent above the stationary phase throughout the process.

  • Gradually increase the polarity of the eluent as the column runs (e.g., move from 5% to 10% to 20% ethyl acetate in hexane). This can be done in a stepwise or continuous gradient.

5. Analysis of Fractions:

  • Monitor the collected fractions using TLC to identify which ones contain the pure product.

  • Combine the fractions that contain only the pure desired compound.

  • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

TroubleshootingWorkflow start Start: Poor Purification Result q1 Is the product eluting from the column? start->q1 sol1_no Increase eluent polarity. Check for compound degradation on silica. q1->sol1_no No q2 Are spots well-separated on TLC? q1->q2 Yes end_bad Consider alternative purification (Recrystallization, Prep-TLC) sol1_no->end_bad sol2_no Optimize eluent system (try different solvents). Use a shallower gradient. q2->sol2_no No q3 Are eluting bands showing tailing/streaking? q2->q3 Yes sol2_no->end_bad sol3_yes Reduce sample load. Consider deactivating silica with base. Increase eluent polarity slightly after elution starts. q3->sol3_yes Yes end_good Problem Solved: Pure Product Obtained q3->end_good No sol3_yes->end_good

Caption: Troubleshooting workflow for column chromatography purification.

ExperimentalWorkflow prep 1. Prepare Column (Slurry Pack with Silica Gel) load 2. Load Sample (Dry Loading Recommended) prep->load elute 3. Elute with Solvent Gradient (Hexane/Ethyl Acetate) load->elute collect 4. Collect Fractions elute->collect analyze 5. Analyze Fractions via TLC collect->analyze combine 6. Combine Pure Fractions analyze->combine evap 7. Evaporate Solvent combine->evap product Pure this compound evap->product

Caption: Experimental workflow for purifying this compound.

References

Technical Support Center: High-Purity Benzothiazole Crystals via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on obtaining high-purity benzothiazole crystals through recrystallization. Below, you will find frequently asked questions, a detailed troubleshooting guide, experimental protocols, and visual workflows to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of benzothiazole? An ideal solvent for recrystallization should dissolve benzothiazole completely at an elevated temperature and poorly at low temperatures, allowing for high recovery of pure crystals upon cooling. For benzothiazole, which has a low melting point (approximately 2°C), ethanol is a commonly recommended solvent.[1] It is also soluble in other organic solvents like methanol, acetone, and ether.[2] Water is generally unsuitable due to the low solubility of benzothiazole.[1][2]

Q2: How can I prevent my benzothiazole from "oiling out" during crystallization? "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue, particularly with low melting point compounds like benzothiazole. This can be caused by a solution that is too saturated or cooled too quickly. To prevent this, ensure you are not using the absolute minimum amount of solvent; add a small amount of additional hot solvent after dissolution. Secondly, allow the solution to cool slowly. Insulating the flask can help achieve a gradual temperature decrease, which encourages crystal formation over oiling.

Q3: My crystal yield is very low. What are the likely causes and how can I improve it? A low yield is often due to using an excessive amount of solvent, which keeps a significant portion of the benzothiazole dissolved even at low temperatures. To improve your yield, use only the minimum amount of hot solvent required to fully dissolve your crude product. Ensure that the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation. If the yield is still low, some solvent can be evaporated from the mother liquor to concentrate the solution, followed by another cooling step to recover more product.

Q4: There are colored impurities in my final crystals. How can I remove them? Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration. Add a small amount of charcoal to the dissolved benzothiazole solution, heat it for a short period, and then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.

Data Presentation: Solvent Suitability

SolventBoiling Point (°C)Solubility at Room Temp.Suitability for RecrystallizationNotes
Ethanol 78.37Miscible[2]Excellent Commonly used and effective. Good balance of solubility at high and low temperatures.
Methanol 64.7Soluble[1]Good Similar to ethanol, a suitable choice.
Acetone 56Soluble[2]Fair Its high volatility can make it difficult to handle during hot filtration.
Diethyl Ether 34.6Very Soluble[2]Poor Low boiling point and high solubility at room temperature make it difficult to achieve good crystal recovery.
Water 100Slightly Soluble[2]Poor Benzothiazole has very limited solubility in water, making it unsuitable as a primary recrystallization solvent.

Experimental Protocol: High-Purity Benzothiazole Recrystallization

This protocol provides a step-by-step method for the purification of crude benzothiazole using ethanol.

Materials:

  • Crude Benzothiazole

  • 95% Ethanol

  • Activated Charcoal (optional, for colored impurities)

  • Two Erlenmeyer Flasks

  • Heating Mantle or Hot Plate

  • Stemless Funnel and Fluted Filter Paper (for hot filtration)

  • Büchner Funnel, Filter Flask, and Filter Paper (for vacuum filtration)

  • Glass Stirring Rod

  • Ice Bath

Methodology:

  • Dissolution: Place the crude benzothiazole into an Erlenmeyer flask with a stir bar. Add a small volume of ethanol and begin heating the mixture on a hot plate with stirring. Continue to add ethanol in small portions until the benzothiazole is fully dissolved at the boiling point of the solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula-tip of activated charcoal. Bring the solution back to a boil for 2-3 minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.

  • Crystal Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a desiccator.

Mandatory Visualizations

Recrystallization_Workflow A Dissolve Crude Benzothiazole in Minimum Hot Ethanol B Add Activated Charcoal (Optional, for color) A->B C Hot Gravity Filtration A->C B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration to Collect Crystals E->F G Wash with Ice-Cold Ethanol F->G H Dry Purified Crystals G->H

Caption: A standard experimental workflow for the recrystallization of benzothiazole.

Troubleshooting_Guide cluster_problems Observed Problems cluster_solutions Potential Solutions P1 No Crystals Form S1 Scratch inner wall of flask Add a seed crystal P1->S1 S2 Evaporate some solvent and re-cool P1->S2 P2 Oiling Out Occurs S3 Reheat and add more solvent P2->S3 S4 Cool solution more slowly P2->S4 P3 Low Crystal Yield S5 Ensure minimum solvent was used Cool thoroughly before filtering P3->S5

Caption: A logical troubleshooting guide for common recrystallization issues.

References

Technical Support Center: Overcoming Poor Solubility of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor aqueous solubility of benzothiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do many benzothiazole derivatives exhibit poor aqueous solubility?

A: The limited aqueous solubility of many benzothiazole derivatives often stems from their molecular structure. The benzothiazole core is a rigid, aromatic system that is inherently hydrophobic.[1][2] The presence of additional lipophilic substituents can further decrease water solubility. This hydrophobicity can lead to challenges in various experimental settings, from in vitro biological assays to formulation development for in vivo studies.

Q2: My benzothiazole derivative precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What is happening and how can I prevent this?

A: This common issue, often termed "crashing out," occurs because the compound is highly soluble in the organic solvent (DMSO) but not in the aqueous buffer.[3] When the DMSO is diluted, the solubility of the compound in the mixed solvent system decreases dramatically, leading to precipitation.[3]

To prevent this, you can try the following:

  • Lower the final concentration: The most straightforward approach is to use a more diluted final concentration of your compound if your experimental design allows.

  • Optimize the DMSO concentration: While minimizing DMSO is often recommended, a slightly higher (but still biologically tolerated) final DMSO concentration might keep the compound in solution.

  • Use formulation strategies: Incorporating co-solvents, surfactants, or cyclodextrins into your aqueous buffer can help maintain the solubility of your compound upon dilution.[1]

Q3: What are the main strategies to improve the solubility of benzothiazole derivatives?

A: Strategies to enhance the solubility of poorly soluble drugs, including benzothiazole derivatives, can be broadly categorized into three main areas:

  • Chemical Modifications: Altering the chemical structure of the molecule itself, for instance, through salt formation if the derivative has ionizable groups.[1]

  • Physical Modifications: Changing the physical properties of the solid form of the compound. This includes techniques like particle size reduction (micronization or nanosuspension) and creating solid dispersions or co-crystals.[1][4]

  • Formulation Approaches: Utilizing excipients and delivery systems to improve apparent solubility. Common methods include the use of co-solvents, surfactants, cyclodextrin complexation, and self-emulsifying drug delivery systems (SEDDS).[1]

Q4: How do I choose the most suitable solubility enhancement technique for my specific benzothiazole derivative?

A: The choice of method depends on several factors:

  • Physicochemical properties of your compound: Does it have ionizable functional groups for salt formation? What is its lipophilicity (LogP)?

  • Intended application: Are you preparing a solution for an in vitro assay or developing an oral formulation for animal studies?

  • Required solubility increase: Do you need a slight improvement or a significant enhancement in solubility?

  • Potential for toxicity: Some excipients may have their own biological effects that could interfere with your experiment.

A systematic approach, starting with simpler methods like pH adjustment or co-solvents and moving to more complex formulations if needed, is often effective.

Troubleshooting Guides

Issue 1: Compound is insoluble in aqueous media for in vitro assays.

This guide provides a step-by-step approach to solubilizing your benzothiazole derivative for biological experiments.

Troubleshooting Workflow for In Vitro Assay Solubility

start Start: Compound Insoluble in Aqueous Buffer prep_stock Prepare a concentrated stock solution in 100% DMSO. start->prep_stock dilute Dilute stock into final aqueous buffer. Does precipitation occur? prep_stock->dilute yes_precip Yes dilute->yes_precip Yes no_precip No dilute->no_precip No troubleshoot Troubleshoot Precipitation yes_precip->troubleshoot success Success! Proceed with experiment. no_precip->success ph_adjust Adjust pH of the aqueous buffer. (if compound is ionizable) troubleshoot->ph_adjust Option 1 cosolvent Add a co-solvent (e.g., ethanol, PEG 400) to the aqueous buffer. troubleshoot->cosolvent Option 2 surfactant Add a surfactant (e.g., Tween® 20, Pluronic® F-68) to the aqueous buffer. troubleshoot->surfactant Option 3 cyclodextrin Use a cyclodextrin (e.g., HP-β-CD) in the aqueous buffer. troubleshoot->cyclodextrin Option 4

Caption: A troubleshooting workflow for addressing precipitation of benzothiazole derivatives in in vitro assays.

Detailed Steps & Protocols:

1. pH Adjustment (for ionizable compounds):

  • Rationale: The solubility of weakly acidic or basic compounds can be significantly influenced by pH.[5] For a benzothiazole derivative with a basic amine group, lowering the pH will lead to its protonation (ionized form), which is generally more water-soluble.[6] Conversely, for an acidic derivative, increasing the pH will enhance solubility.[6]

  • Protocol:

    • Prepare a series of buffers with a range of pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0).

    • Determine the solubility of your compound in each buffer using a method like the shake-flask method (see Experimental Protocols section).

    • Select the buffer that provides the best solubility while being compatible with your experimental system.

  • Caution: Ensure the chosen pH is within a range that does not negatively impact your cells or assay components.[3]

2. Use of Co-solvents:

  • Rationale: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar solutes.[4] They work by reducing the polarity of the solvent system.

  • Protocol:

    • Prepare your aqueous buffer.

    • Add a small percentage of a co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) 400.

    • Gently mix to ensure homogeneity.

    • Then, add your DMSO stock of the benzothiazole derivative.

  • Data Presentation: Common Co-solvents and Surfactants

    Solubilizing Agent Type Typical Concentration Range Notes
    DMSO Co-solvent < 0.5% (v/v) Used for stock solution; minimize final concentration.[3]
    Ethanol Co-solvent 1-10% (v/v) Can have biological effects at higher concentrations.
    PEG 400 Co-solvent 1-20% (v/v) Generally well-tolerated.
    Tween® 20 Surfactant 0.05 - 0.1% (v/v) A non-ionic surfactant commonly used in biological assays.[3]

    | Pluronic® F-68 | Surfactant | ~0.1% (w/v) | A non-ionic block copolymer surfactant.[3] |

3. Use of Surfactants:

  • Rationale: Surfactants form micelles in aqueous solutions above their critical micelle concentration. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, thereby increasing their apparent solubility in the aqueous medium.[1]

  • Protocol:

    • Prepare a stock solution of a biocompatible surfactant (e.g., Tween® 20, Pluronic® F-68) in your assay buffer.

    • Add the surfactant to your final assay buffer before adding the compound's DMSO stock.

    • Gently mix to ensure the compound is incorporated into the micelles.

4. Cyclodextrin Complexation:

  • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their aqueous solubility.[1]

  • Protocol:

    • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Prepare a solution of the cyclodextrin in your aqueous buffer.

    • Add your benzothiazole derivative to the cyclodextrin solution and stir or sonicate to facilitate complex formation.

Issue 2: Poor oral bioavailability in in vivo studies due to low solubility.

For animal studies, more advanced formulation strategies are often necessary to improve both solubility and absorption.

Logical Relationship of Advanced Formulation Strategies

cluster_0 Physical Modification cluster_1 Formulation Approach micronization Micronization/ Nanosuspension increased_surface_area Increased Surface Area micronization->increased_surface_area solid_dispersion Solid Dispersion amorphous_form Amorphous Form solid_dispersion->amorphous_form sedds Self-Emulsifying Drug Delivery Systems (SEDDS) emulsion_formation Spontaneous Emulsion Formation in GI Tract sedds->emulsion_formation poor_solubility Poor Aqueous Solubility & Low Bioavailability poor_solubility->micronization poor_solubility->solid_dispersion poor_solubility->sedds improved_dissolution Improved Dissolution Rate & Bioavailability increased_surface_area->improved_dissolution amorphous_form->improved_dissolution emulsion_formation->improved_dissolution

Caption: Relationship between advanced formulation strategies and improved bioavailability for benzothiazole derivatives.

Detailed Strategies & Protocols:

1. Solid Dispersions:

  • Rationale: Dispersing the benzothiazole derivative in a hydrophilic carrier at a molecular level can create an amorphous solid dispersion.[5] The amorphous form of a drug is typically more soluble and dissolves faster than its crystalline counterpart.[7]

  • Protocol (Solvent Evaporation Method):

    • Dissolve both the benzothiazole derivative and a hydrophilic polymer (e.g., PVP, PEG) in a common organic solvent.

    • Evaporate the solvent under reduced pressure.

    • The resulting solid mass is a dispersion of the drug in the polymer matrix.

    • This solid dispersion can then be formulated for oral administration.

2. Self-Emulsifying Drug Delivery Systems (SEDDS):

  • Rationale: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[1] This can significantly enhance the solubilization and absorption of lipophilic compounds.[1]

  • Protocol:

    • Formulation: Mix the benzothiazole derivative with an oil (e.g., medium-chain triglycerides), a surfactant, and a co-solvent. Gentle heating and stirring may be required.

    • Characterization:

      • Self-Emulsification Time: Add a small amount of the formulation to water with gentle agitation and measure the time to form a homogenous emulsion.

      • Droplet Size Analysis: Dilute the formulation with water and measure the droplet size of the resulting emulsion using a particle size analyzer.

Experimental Protocols

Shake-Flask Method for Solubility Determination

This is a standard method to determine the equilibrium solubility of a compound in a specific solvent.

Experimental Workflow for Shake-Flask Solubility Determination

start Start add_excess Add excess solid compound to a known volume of solvent. start->add_excess equilibrate Equilibrate at a constant temperature with agitation (e.g., 24-48h). add_excess->equilibrate phase_separation Cease agitation and allow solid to settle. Centrifuge to pellet undissolved solid. equilibrate->phase_separation sample Withdraw a clear aliquot of the supernatant. phase_separation->sample dilute_analyze Dilute the aliquot and analyze concentration (e.g., by HPLC or UV-Vis). sample->dilute_analyze calculate Calculate solubility. dilute_analyze->calculate

Caption: Workflow for the shake-flask solubility determination method.

Methodology:

  • Preparation: Add an excess amount of the benzothiazole derivative to a vial containing a known volume of the desired solvent (e.g., water, buffer). An excess of solid material should be visible.[1]

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, stop the agitation and allow the samples to stand at the same constant temperature for the excess solid to settle. Centrifuge the vials to pellet the remaining undissolved solid.[1]

  • Sampling: Carefully withdraw a clear aliquot of the supernatant, being careful not to disturb the solid pellet.[1]

  • Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of the compound in the chosen solvent (e.g., in mg/mL or µM).

References

Preventing aggregation-caused quenching in fluorescent benzothiazole probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fluorescent benzothiazole probes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to aggregation-caused quenching (ACQ) and other common experimental issues.

I. Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments with fluorescent benzothiazole probes.

Issue 1: My fluorescent signal is weak or non-existent.

A weak or absent fluorescent signal is a common issue that can arise from several factors. Follow this guide to troubleshoot the problem.

Possible Causes and Solutions:

  • Aggregation-Caused Quenching (ACQ): At high concentrations, many fluorescent probes, including benzothiazole derivatives, can aggregate. This aggregation often leads to self-quenching and a decrease in fluorescence intensity.[1][2]

    • Solution: Try diluting your probe concentration. Determine the optimal concentration range by performing a concentration-dependent fluorescence measurement to identify the point at which ACQ becomes significant.

  • Incorrect Excitation or Emission Wavelengths: Using incorrect wavelength settings on the fluorometer will result in poor or no signal detection.

    • Solution: Verify the excitation (λex) and emission (λem) maxima of your specific benzothiazole probe from the supplier's datasheet or relevant literature. Ensure your instrument is set to these specific wavelengths.

  • Probe Degradation: Fluorescent probes can be sensitive to light, temperature, and pH. Improper storage or handling can lead to degradation.

    • Solution: Store probes as recommended by the manufacturer, typically protected from light and at low temperatures. Prepare fresh solutions for your experiments.

  • Solvent Effects: The polarity and viscosity of the solvent can significantly influence the fluorescence quantum yield of a probe.

    • Solution: Ensure you are using the recommended solvent for your probe. If the signal is still weak, consider testing a range of solvents with different polarities to optimize the fluorescence output.

  • Low Quantum Yield: Some benzothiazole probes inherently have a low fluorescence quantum yield, meaning they are not very bright.

    • Solution: If possible, select a benzothiazole derivative known for a higher quantum yield. Alternatively, you may need to use a more sensitive detector or a higher concentration of the probe (while being mindful of ACQ).

Troubleshooting Workflow:

start Weak or No Fluorescent Signal check_concentration Is the probe concentration too high? start->check_concentration dilute Dilute the probe solution check_concentration->dilute Yes check_wavelengths Are the excitation/emission wavelengths correct? check_concentration->check_wavelengths No end_ok Signal Improved dilute->end_ok correct_wavelengths Set correct λex and λem check_wavelengths->correct_wavelengths No check_probe_integrity Is the probe degraded? check_wavelengths->check_probe_integrity Yes correct_wavelengths->end_ok prepare_fresh Prepare fresh probe solution check_probe_integrity->prepare_fresh Yes check_solvent Is the solvent appropriate? check_probe_integrity->check_solvent No prepare_fresh->end_ok optimize_solvent Test different solvents check_solvent->optimize_solvent No consider_qy Does the probe have a low quantum yield? check_solvent->consider_qy Yes optimize_solvent->end_ok select_probe Select a probe with higher quantum yield consider_qy->select_probe Yes end_nok Issue Persists: Contact Technical Support consider_qy->end_nok No select_probe->end_ok

Caption: Troubleshooting workflow for weak or no fluorescence.

Issue 2: My probe is precipitating out of solution.

Probe insolubility can lead to inaccurate measurements and light scattering, which can interfere with fluorescence readings.

Possible Causes and Solutions:

  • Poor Solubility in the Chosen Solvent: Benzothiazole probes, being largely aromatic, often have limited solubility in aqueous solutions.

    • Solution: Use a co-solvent such as DMSO or ethanol to first dissolve the probe before making the final dilution in your aqueous buffer. Be mindful that the final concentration of the organic solvent should be low enough not to affect your biological system.

  • Aggregation: At concentrations above their critical aggregation concentration, probes can form aggregates that may precipitate.

    • Solution: Reduce the probe concentration.

  • Incorrect pH: The solubility of some benzothiazole probes can be pH-dependent, especially if they contain ionizable functional groups.

    • Solution: Check the recommended pH range for your probe. Adjust the pH of your buffer if necessary.

II. Frequently Asked Questions (FAQs)

Q1: What is Aggregation-Caused Quenching (ACQ)?

Aggregation-Caused Quenching (ACQ) is a phenomenon where the fluorescence intensity of a fluorophore decreases as its concentration increases, due to the formation of non-emissive or weakly emissive aggregates.[1][2] This is a common issue with many conventional organic fluorescent probes, including some benzothiazole derivatives.[1] The formation of these aggregates provides non-radiative decay pathways for the excited state, thus "quenching" the fluorescence.

Q2: How can I prevent Aggregation-Caused Quenching?

Several strategies can be employed to overcome ACQ:

  • Work at Low Concentrations: The most straightforward method is to use the probe at a concentration below its aggregation threshold.

  • Incorporate Bulky Groups: Synthetically modifying the benzothiazole core with bulky substituents can sterically hinder the close packing of molecules, thus preventing the π-π stacking that often leads to quenching.[3]

  • Utilize Aggregation-Induced Emission (AIE) Probes: AIE is a phenomenon where non-emissive molecules in solution become highly fluorescent upon aggregation.[1] Benzothiazole derivatives with AIE properties have been developed to specifically counteract the ACQ effect.[1] These probes are designed to have restricted intramolecular rotation in the aggregated state, which blocks non-radiative decay channels and opens up radiative decay, leading to strong fluorescence.[1]

  • Control the Solvent Environment: The choice of solvent can influence aggregation. In some cases, a solvent system that discourages aggregation can be used. For instance, in a mixture of a good and a poor solvent, aggregation can be controlled by varying the solvent ratio.[4]

Q3: What is the difference between ACQ and Aggregation-Induced Emission (AIE)?

The relationship between ACQ and AIE is essentially opposite.

cluster_acq Aggregation-Caused Quenching (ACQ) cluster_aie Aggregation-Induced Emission (AIE) acq_solution Probe in Dilute Solution acq_aggregate Probe in Aggregated State acq_solution->acq_aggregate Increased Concentration high_fluorescence High Fluorescence acq_solution->high_fluorescence low_fluorescence Low/No Fluorescence acq_aggregate->low_fluorescence aie_solution Probe in Dilute Solution aie_solution->low_fluorescence aie_aggregate Probe in Aggregated State aie_solution->aie_aggregate Increased Concentration aie_aggregate->high_fluorescence

Caption: Comparison of ACQ and AIE phenomena.

Q4: How do I measure the quantum yield of my benzothiazole probe?

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed.[5] It can be measured using two primary methods: the comparative method and the absolute method.

Comparative (Relative) Method: This is the more common method and involves comparing the fluorescence intensity of the unknown sample to a standard with a known quantum yield.[5]

Absolute Method: This method directly measures the number of photons emitted and absorbed using an integrating sphere.

MethodAdvantagesDisadvantages
Comparative Experimentally simpler.Accuracy depends on the reliability of the standard's quantum yield.
Absolute Does not rely on reference standards.Requires more complex instrumentation (integrating sphere).
Q5: What are some common benzothiazole-based fluorescent probes and their applications?

Benzothiazole derivatives are versatile and have been adapted for a wide range of sensing and imaging applications.

Probe Name/TypeAnalyte/ApplicationExcitation (λex)Emission (λem)Key Feature
Thioflavin T Amyloid fibrils~450 nm~482 nmSignificant fluorescence enhancement upon binding.
BT-BO Hydrogen Peroxide (H₂O₂)324 nm604 nmAIE-active, 'turn-on' probe.[1]
HBTD-V ViscosityNot Specified583 nmFluorescence intensity increases with viscosity.[6]
BIPP Zinc Ions (Zn²⁺)Not Specified473 nm'Turn-on' fluorescence upon binding to Zn²⁺.[6]
BzT-OH Mitochondria Imaging405 nm520 nmHigh quantum yield and large Stokes shift.[7]

III. Experimental Protocols

Protocol 1: Determination of Fluorescence Quantum Yield (Comparative Method)

This protocol outlines the steps for determining the fluorescence quantum yield of a benzothiazole probe relative to a known standard.[5][8]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvents[9]

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

  • Your benzothiazole probe

Procedure:

  • Prepare a series of dilute solutions of both the standard and the test sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[5][8]

  • Measure the UV-Vis absorption spectra for all solutions and determine the absorbance at the chosen excitation wavelength.

  • Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.

  • Integrate the area under the fluorescence emission curves for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample. The plots should be linear.

  • Calculate the quantum yield of the test sample (ΦX) using the following equation:[8]

    ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

    Where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients of the plots for the test sample and standard, respectively.

    • ηX and ηST are the refractive indices of the solvents used for the test sample and standard, respectively (if different).[8]

Protocol 2: Synthesis of a Benzothiazole Probe (Example: 2-(2'-Hydroxyphenyl)benzothiazole - HBT)

This is a general procedure for the synthesis of a common benzothiazole scaffold.[1]

Materials:

  • 2-Aminobenzenethiol

  • 2-Hydroxybenzaldehyde

  • Anhydrous ethanol

  • Formic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add 2-hydroxybenzaldehyde (2 mmol), 2-aminobenzenethiol (2.2 mmol), and anhydrous ethanol (10 mL).[1]

  • Add a few drops of formic acid as a catalyst.[1]

  • Heat the mixture to reflux at 90°C for approximately 2.5 hours.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture and purify the product, typically by recrystallization, to obtain 2-(2'-hydroxyphenyl)benzothiazole (HBT).

Synthesis Workflow:

reagents 2-Aminobenzenethiol + 2-Hydroxybenzaldehyde conditions Ethanol, Formic Acid Reflux, 90°C, 2.5h reagents->conditions product 2-(2'-Hydroxyphenyl)benzothiazole (HBT) conditions->product

Caption: Synthesis of 2-(2'-hydroxyphenyl)benzothiazole.

References

Technical Support Center: Optimizing Reaction Conditions for Condensing 2-Aminothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the condensation reaction of 2-aminothiophenol with carbonyl compounds.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: I am getting a low yield or no desired product in my condensation reaction with 2-aminothiophenol. What are the common causes and how can I improve it?

Answer: Low yields in the condensation of 2-aminothiophenol can stem from several factors. Here are the primary areas to investigate:

  • Purity of 2-Aminothiophenol: 2-aminothiophenol is susceptible to oxidation, which can lead to the formation of disulfide byproducts and reduce the amount of starting material available for the desired reaction.[1] Ensure your 2-aminothiophenol is fresh or purified before use. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and degassing the solvent to minimize oxidation.[1]

  • Sub-optimal Catalyst: The choice of catalyst is critical and often substrate-dependent. While some reactions proceed without a catalyst, many benefit from acidic or metallic catalysts.[1][2] If you are not using a catalyst, consider adding one. If you are already using a catalyst, it may not be the most effective for your specific substrates.

  • Inappropriate Reaction Conditions: Temperature, reaction time, and solvent play a significant role. Some reactions require elevated temperatures (reflux), while others proceed efficiently at room temperature.[1] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[1][3]

  • Reactivity of the Carbonyl Compound: Aldehydes are generally more reactive than ketones in this condensation.[1] Reactions with ketones may require more forcing conditions, such as higher temperatures, longer reaction times, or the use of an excess of the ketone as the solvent.[1][2]

  • Substituent Effects: The electronic properties of substituents on both the 2-aminothiophenol and the carbonyl compound can influence reactivity. Electron-withdrawing groups on the aldehyde can sometimes lead to higher yields, while electron-donating groups may require different catalytic systems or conditions to achieve good results.[1][2]

  • Purification Losses: The desired product might be lost during workup and purification. Oily products, for example, can be challenging to isolate.[2] Re-evaluate your purification strategy, perhaps considering column chromatography if simple recrystallization is not effective.[1]

Issue 2: Formation of Multiple Side Products

Question: I am observing multiple side products in my reaction mixture. What are they and how can I minimize their formation?

Answer: The primary side product in these reactions often arises from the oxidation of the 2-aminothiophenol starting material to form a disulfide.[1] To minimize this, it is crucial to handle the 2-aminothiophenol carefully, use fresh or purified material, and perform the reaction under an inert atmosphere.[1]

Another potential side reaction is the formation of an imine intermediate that does not cyclize efficiently. Optimizing the catalyst and reaction temperature can often drive the reaction towards the desired cyclized product.[1]

Issue 3: Incomplete Conversion of Starting Materials

Question: My starting materials are not fully consumed, even after extended reaction times. What should I do?

Answer: Incomplete conversion suggests that the reaction is either too slow under the current conditions or has reached equilibrium. To address this, you can:

  • Increase the Temperature: Many condensation reactions are accelerated by heat. If you are running the reaction at room temperature, try heating it to reflux.[1]

  • Use Microwave Irradiation: Microwave-assisted synthesis is a powerful technique for driving reactions to completion in a fraction of the time required for conventional heating.[1][3]

  • Change the Solvent: The polarity of the solvent can influence the reaction rate. Experiment with different solvents to find the optimal medium for your specific substrates. In some cases, solvent-free conditions can lead to excellent results.[1]

  • Re-evaluate Your Catalyst: An inefficient catalyst can lead to sluggish reactions. Refer to the catalyst selection guide below and the data tables to choose a more active catalyst for your system.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the condensation of 2-aminothiophenol with aldehydes?

A1: The reaction typically proceeds through a three-stage pathway:

  • Imine Formation: The amino group of 2-aminothiophenol attacks the carbonyl carbon of the aldehyde, followed by dehydration to form an imine intermediate.[1]

  • Cyclization: The thiol group then attacks the imine carbon in an intramolecular fashion to form a benzothiazolidine ring.[1]

  • Oxidation: The benzothiazolidine intermediate is then oxidized to the final 2-substituted benzothiazole product. This final step often occurs in the presence of an oxidizing agent or atmospheric oxygen.[1]

Q2: Can I use ketones instead of aldehydes in these condensation reactions?

A2: Yes, ketones can be used, though they are generally less reactive than aldehydes.[1] Reactions with ketones may require more forcing conditions, such as higher temperatures, longer reaction times, and the use of an excess of the ketone as the solvent.[1][2] The products are 2,2-disubstituted benzothiazolines.[4]

Q3: How do I choose the right catalyst for my reaction?

A3: The choice of catalyst is critical and often substrate-dependent.[1] A wide variety of catalysts have been successfully employed, including:

  • Acid Catalysts: Brønsted acids and Lewis acids such as L-proline, H2O2/HCl, and urea nitrate have been shown to be effective.[2][3][5]

  • Metal-based Catalysts: Nanoparticles (e.g., ZnO, TiO2), metal salts (e.g., RuCl3, Zn(OAc)2·2H2O), and metal complexes are also excellent options, often providing high yields in short reaction times.[2][6]

  • Heterogeneous Catalysts: Solid-supported catalysts like Amberlite IR-120 resin, montmorillonite clay KSF, and silica-supported acids offer the advantage of easy separation and recyclability.[1][7]

  • Green Catalysts: Environmentally friendly options include ionic liquids and biocatalysts.[4][7]

Q4: Are there any "green" or environmentally friendly methods for these reactions?

A4: Yes, several green synthetic protocols have been developed. These often involve:

  • Solvent-free conditions: Grinding the reactants together, sometimes with a solid catalyst, can lead to excellent results.[1][6]

  • Microwave irradiation: This technique significantly reduces reaction times and energy consumption.[1][3][8]

  • Use of green catalysts: As mentioned above, ionic liquids and biocatalysts are considered more environmentally benign.[4][7]

  • Water as a solvent: Some procedures have been developed using water as the reaction medium.[6][8]

Data Presentation

Table 1: Comparison of Catalysts for the Condensation of 2-Aminothiophenol with Aldehydes

CatalystAldehyde SubstituentSolventTemperature (°C)TimeYield (%)Reference
Urea nitrateAromatic (EWG & EDG)Solvent-freeRoom Temp15-25 min84-90[2]
H2O2/HClAromatic (EWG & EDG)EthanolRoom Temp45-60 min85-94[2]
ZnO NPsAromaticEthanol/NeatRoom Temp20-30 min76-96[2]
RuCl3Aromatic (EWG & EDG)[bmim]PF6800.5-6 h43-88[2]
L-prolineAromaticSolvent-free (MW)-2-10 min85-95[3]
SnP2O7Aromatic (EWG & EDG)Ethanol/Methanol-8-35 min87-95[4]
Zn(OAc)2·2H2OAromatic & HeterocyclicSolvent-free8030-60 min67-96[6]

EWG: Electron-Withdrawing Group, EDG: Electron-Donating Group, MW: Microwave, NPs: Nanoparticles

Table 2: Condensation of 2-Aminothiophenol with Ketones

KetoneCatalystSolventTemperature (°C)TimeYield (%)Reference
VariousNoneExcess KetoneReflux2-24 h39-95[2]
Aryl alkyl ketonesStrong Brønsted acidDMSO---[5]

Experimental Protocols

Protocol 1: General Procedure for Condensation with Aldehydes using a Catalyst (Conventional Heating)
  • In a round-bottom flask equipped with a reflux condenser, add 2-aminothiophenol (1 mmol), the desired aldehyde (1 mmol), and the chosen catalyst (e.g., 5 mol% ZnO nanoparticles).[2]

  • Add a suitable solvent (e.g., 5 mL of ethanol) or run the reaction neat if applicable.

  • Heat the mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Isolate the crude product by filtration or extraction.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis
  • In a microwave-safe reaction vessel, combine 2-aminothiophenol (1 mmol), the desired aldehyde (1 mmol), and a catalyst (e.g., 20 mol% L-proline).[3]

  • Irradiate the mixture in a microwave reactor at a specified power and temperature for a short duration (e.g., 2-10 minutes).

  • Monitor the reaction progress by TLC.

  • After completion, cool the vessel and isolate the crude product.

  • Purify the product as described in Protocol 1.

Protocol 3: Condensation with Ketones
  • In a round-bottom flask equipped with a reflux condenser, add 2-aminothiophenol (1 equivalent).

  • Add an excess of the desired ketone, which will also serve as the solvent (e.g., 10-20 equivalents).[1]

  • Heat the mixture to reflux and maintain for the required time (typically 2-24 hours), monitoring the reaction progress by TLC.[1][2]

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess ketone under reduced pressure.

  • Purify the resulting oily product, typically by column chromatography.

Mandatory Visualization

Troubleshooting_Workflow Start Low or No Product Yield Check_Purity Check Purity of 2-Aminothiophenol Start->Check_Purity Evaluate_Catalyst Evaluate Catalyst Start->Evaluate_Catalyst Optimize_Conditions Optimize Reaction Conditions Start->Optimize_Conditions Assess_Reactants Assess Reactant Reactivity Start->Assess_Reactants Review_Purification Review Purification Strategy Start->Review_Purification Use_Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Check_Purity->Use_Inert_Atmosphere If purity is suspect Check_Purity->Evaluate_Catalyst If pure Use_Inert_Atmosphere->Evaluate_Catalyst Add_Catalyst Add a Suitable Catalyst Evaluate_Catalyst->Add_Catalyst If none used Change_Catalyst Change Catalyst Type Evaluate_Catalyst->Change_Catalyst If ineffective Evaluate_Catalyst->Optimize_Conditions If catalyst is likely suitable Add_Catalyst->Optimize_Conditions Change_Catalyst->Optimize_Conditions Increase_Temp Increase Temperature Optimize_Conditions->Increase_Temp Use_Microwave Use Microwave Irradiation Optimize_Conditions->Use_Microwave Change_Solvent Change Solvent Optimize_Conditions->Change_Solvent Increase_Temp->Assess_Reactants Use_Microwave->Assess_Reactants Change_Solvent->Assess_Reactants Forcing_Conditions Use More Forcing Conditions for Ketones Assess_Reactants->Forcing_Conditions If using ketones Assess_Reactants->Review_Purification If using aldehydes Forcing_Conditions->Review_Purification Column_Chromatography Consider Column Chromatography Review_Purification->Column_Chromatography If product is oily or hard to crystallize Success Improved Yield Review_Purification->Success If purification is optimized Column_Chromatography->Success

Caption: Troubleshooting workflow for low product yield.

Reaction_Mechanism Reactants 2-Aminothiophenol + Aldehyde/Ketone Imine_Formation Imine Formation (Dehydration) Reactants->Imine_Formation Imine_Intermediate Imine Intermediate Imine_Formation->Imine_Intermediate Cyclization Intramolecular Cyclization Imine_Intermediate->Cyclization Benzothiazolidine Benzothiazolidine Intermediate Cyclization->Benzothiazolidine Oxidation Oxidation Benzothiazolidine->Oxidation Product 2-Substituted Benzothiazole Oxidation->Product

Caption: General mechanism of 2-aminothiophenol condensation.

References

Technical Support Center: Troubleshooting Thin-Layer Chromatography (TLC) for Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered when using TLC to monitor the progress of chemical reactions.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your TLC experiments.

Problem: My spots are streaking or elongated.

This is a common issue that can obscure the results of your TLC analysis.

Answer: Streaking on a TLC plate can be caused by several factors. The most common reason is that the sample has been overloaded.[1][2][3] To resolve this, try running the separation again with a more diluted sample solution.[1][4]

If your compound is acidic or basic, it may interact strongly with the silica gel, causing streaking. For acidic compounds, adding a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase can help.[1][4] For basic compounds, like amines, adding a few drops of a base such as ammonia or triethylamine (0.1–2.0%) to the eluting solvent can resolve the issue.[1][4]

In cases involving highly polar compounds, using a specialized TLC plate, such as a reverse-phase C18 plate, may be necessary.[4]

Problem: My spots are not visible or are very faint.

Difficulty in visualizing the spots on your TLC plate can prevent you from accurately assessing the progress of your reaction.

Answer: If you cannot see any spots, it could be due to several reasons. Your sample may be too dilute.[5] To fix this, you can concentrate your sample by spotting it multiple times in the same location, ensuring the spot is dry between each application.[4][5] It is also crucial to ensure that the solvent level in the developing chamber is below the spotting line to prevent the sample from dissolving into the solvent reservoir.[2][4]

Another possibility is that your compound is not UV-active.[4] If you are using a UV lamp for visualization and see nothing, you may need to use a chemical stain.[4] Some compounds are volatile and may have evaporated from the plate during elution, especially those with boiling points below approximately 120°C.[5] Visualizing the plate immediately after development can help mitigate this.[5]

Problem: The Rf values are too high or too low.

The retention factor (Rf) is a critical parameter in TLC, and incorrect values can lead to misinterpretation of your results.

Answer: If the spots are too close to the solvent front (high Rf), your eluent is likely too polar.[4] You should decrease the proportion of the polar solvent or choose a less polar solvent altogether.[4] Conversely, if the spots are too close to the baseline (low Rf), the eluent is not polar enough.[4] In this case, you should increase the proportion of the polar solvent or select a more polar one.[4] The goal is to have an Rf value for the starting material of around 0.2 to 0.4 to allow for clear separation of the product.[6] In some instances, changing the stationary phase (e.g., switching to a reverse-phase plate) may be the only solution.[4]

Problem: The solvent front is uneven.

An uneven solvent front can lead to inaccurate Rf values and poor separation.

Answer: An uneven solvent front can be caused by a few factors. If the adsorbent has flaked off the sides of the plate, it can disrupt the capillary action.[2] Handle the TLC plates with care to avoid damaging the stationary phase.[7] Another common cause is the plate touching the side of the developing chamber or the filter paper inside.[2] Ensure the plate is placed centrally within the chamber.[2] Additionally, make sure the bottom of the plate is flat and the plate is placed evenly in the chamber.[8]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent system for my reaction?

A1: The ideal solvent system, or mobile phase, will provide a good separation between your starting material and your product. A general guideline is to choose a solvent system that gives your starting material an Rf value of approximately 0.3-0.4.[6] This typically allows for the product, which will likely have a different polarity, to appear as a distinct spot. For normal-phase TLC, a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is a common starting point.[9] You can then adjust the ratio of these solvents to achieve the desired separation.

Q2: What is a "co-spot" and why is it important for reaction monitoring?

A2: A co-spot is a lane on the TLC plate where both the starting material and the reaction mixture are spotted on top of each other.[6][10] This is a crucial control, especially when the starting material and the product have very similar Rf values.[6][11] The co-spot helps to confirm the identity of the spots. If the starting material spot in the reaction mixture lane has disappeared and a new spot has appeared, the co-spot will help to definitively show that the new spot is not the starting material.[10] A typical setup for reaction monitoring involves three lanes: starting material, co-spot, and reaction mixture.[6][10]

Q3: How can I be sure my TLC results are reproducible?

A3: Reproducibility in TLC can be affected by several factors.[8] To ensure consistent results, it is important to control variables such as the thickness of the stationary phase, the amount of moisture on the plate, chamber saturation, temperature, and the volume of the mobile phase.[8] Activating the TLC plate by heating it at 120°C for 20-30 minutes can remove adsorbed water and improve reproducibility.[7] Always use fresh mobile phase for each run, as the solvent composition can change with repeated use due to evaporation.[2]

Q4: My compound is known to be unstable on silica gel. How can I monitor my reaction?

A4: If your compound is sensitive to the acidic nature of silica gel, you might observe streaking or decomposition on the TLC plate.[12] One solution is to neutralize the silica gel by adding a small amount of a base like triethylamine or ammonia to the mobile phase.[13] Alternatively, you can use a different stationary phase, such as alumina, which is available in acidic, basic, and neutral forms.[13] Another technique is to perform a two-dimensional TLC (2D-TLC).[12] In 2D-TLC, the plate is developed in one direction, then rotated 90 degrees and developed again in a second solvent system.[12] If the compound is stable, the spots will appear on the diagonal. If it is decomposing, new spots will appear off the diagonal.[12]

Experimental Protocols

Standard TLC Protocol for Reaction Monitoring

This protocol outlines the key steps for effectively monitoring a chemical reaction using TLC.

  • Plate Preparation:

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[14] Be careful not to scratch the silica layer.[7][15]

    • Mark the lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).

  • Sample Preparation and Spotting:

    • Dissolve a small amount of your starting material in a volatile solvent.

    • Using a capillary tube, spot the starting material solution on the SM and C lanes.

    • Take a small aliquot of your reaction mixture and spot it on the RM and C lanes.[14]

    • Ensure the spots are small (1-2 mm in diameter) and are allowed to dry completely between applications if multiple spots are needed.[13]

  • Development:

    • Prepare the developing chamber by adding the chosen solvent system to a depth of about 0.5 cm.[6]

    • Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors.[16]

    • Carefully place the TLC plate in the chamber, making sure the baseline is above the solvent level.[14][16]

    • Allow the solvent to ascend the plate until it is about 0.5 to 1 cm from the top.[14][17] Do not let the solvent run to the very top of the plate.[17]

  • Visualization and Interpretation:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.[17]

    • Visualize the spots using an appropriate method, such as a UV lamp or a chemical stain.[4][5]

    • Circle the visible spots with a pencil.

    • Analyze the plate to observe the disappearance of the starting material spot in the RM lane and the appearance of a new product spot.[15]

Data Presentation

Table 1: Common TLC Solvents and Their Relative Polarities

SolventRelative Polarity
Hexane0.009
Toluene0.099
Dichloromethane0.309
Diethyl Ether0.380
Ethyl Acetate0.450
Acetone0.560
2-Propanol0.660
Ethanol0.730
Methanol0.880
Acetic AcidHigh
WaterHigh

Note: This table provides a general guide. The optimal solvent system is often a mixture of solvents.

Table 2: Troubleshooting Summary

ProblemPotential CauseSuggested Solution
Streaking/Elongated Spots Sample overloadDilute the sample.[1][4]
Acidic/Basic compoundAdd acid/base to the mobile phase.[1][4]
Highly polar compoundUse a reverse-phase TLC plate.[4]
No/Faint Spots Sample too diluteConcentrate the sample by spotting multiple times.[4][5]
Compound not UV-activeUse a chemical stain for visualization.[4]
Volatile compoundVisualize the plate immediately after development.[5]
Solvent level above baselineEnsure the baseline is above the solvent level in the chamber.[2][4]
Rf Too High Mobile phase is too polarDecrease the polarity of the mobile phase.[4]
Rf Too Low Mobile phase is not polar enoughIncrease the polarity of the mobile phase.[4]
Uneven Solvent Front Damaged plateHandle plates carefully to avoid chipping the adsorbent.[2]
Plate touching chamber wallsCenter the plate in the developing chamber.[2]

Visualizations

TLC_Troubleshooting_Workflow cluster_streaking Streaking/Elongated Spots cluster_rf Incorrect Rf Value cluster_visibility Spot Visibility Issues start Problem Observed with TLC Plate streaking Streaking or Elongated Spots start->streaking rf_issue Rf Too High or Too Low? start->rf_issue no_spots No/Faint Spots start->no_spots overloaded Sample Overloaded? streaking->overloaded acidic_basic Acidic or Basic Compound? overloaded->acidic_basic No dilute Dilute Sample overloaded->dilute Yes add_modifier Add Acid/Base to Mobile Phase acidic_basic->add_modifier Yes adjust_polarity Adjust Mobile Phase Polarity rf_issue->adjust_polarity too_dilute Sample Too Dilute? no_spots->too_dilute not_uv_active Compound Not UV-Active? too_dilute->not_uv_active No concentrate Concentrate Spot too_dilute->concentrate Yes use_stain Use Chemical Stain not_uv_active->use_stain Yes

Caption: A workflow diagram for troubleshooting common TLC issues.

Reaction_Monitoring_TLC start Start Reaction Monitoring prepare_plate Prepare TLC Plate (Draw Baseline) start->prepare_plate spot_lanes Spot Three Lanes: 1. Starting Material (SM) 2. Co-spot (SM + RM) 3. Reaction Mixture (RM) prepare_plate->spot_lanes develop_plate Develop Plate in Chamber spot_lanes->develop_plate visualize Visualize Plate (UV Light or Stain) develop_plate->visualize interpret Interpret Results visualize->interpret sm_consumed Starting Material Consumed? interpret->sm_consumed product_formed New Product Spot Formed? sm_consumed->product_formed Yes continue_reaction Continue Reaction sm_consumed->continue_reaction No reaction_complete Reaction Complete product_formed->reaction_complete Yes product_formed->continue_reaction No

Caption: A workflow for monitoring a chemical reaction using TLC.

References

Technical Support Center: Scaling Up the Synthesis of 2-(4-Chlorophenyl)benzothiazole for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of 2-(4-Chlorophenyl)benzothiazole. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during production for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most widely employed and scalable method is the cyclocondensation reaction between 2-aminothiophenol and 4-chlorobenzaldehyde.[1] This method is favored for its straightforward procedure and generally high yields. Various catalytic systems can be used to facilitate this reaction under mild conditions.[1]

Q2: What are some "green" or environmentally friendly approaches to this synthesis?

A2: Green chemistry approaches for the synthesis of this compound focus on using water as a solvent, employing reusable catalysts, and conducting reactions under solvent-free conditions.[2] Microwave-assisted synthesis is another popular green technique that can significantly reduce reaction times and energy consumption.[3]

Q3: What safety precautions should be taken when handling 2-aminothiophenol?

A3: 2-Aminothiophenol is susceptible to oxidation, so it is best handled under an inert atmosphere, such as nitrogen or argon. As a thiol, it has a strong, unpleasant odor and should be used in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for detailed handling and safety information before use.[2]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction's progress.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the desired product. Visualization is typically achieved using UV light or iodine vapor.[2]

Q5: What are the critical parameters to control when scaling up the synthesis?

A5: When scaling up, critical parameters to control include temperature, reaction time, the rate of addition of reagents, and efficient mixing. Suboptimal temperature can lead to low yields or the formation of side products.[2] Inadequate mixing can result in localized overheating and reduced product quality.

Experimental Protocols

Protocol 1: Conventional Cyclocondensation using a Catalytic System

This protocol details the synthesis of this compound via the cyclocondensation of 2-aminothiophenol and 4-chlorobenzaldehyde using a hydrogen peroxide and hydrochloric acid catalytic system in ethanol.[1][4]

Materials:

  • 2-Aminothiophenol

  • 4-Chlorobenzaldehyde

  • Ethanol

  • Hydrogen Peroxide (30% solution)

  • Hydrochloric Acid (concentrated)

  • Sodium Bicarbonate solution (saturated)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a suitably sized round-bottom flask equipped with a magnetic stirrer, dissolve 4-chlorobenzaldehyde (1.0 equivalent) in ethanol.

  • To this solution, add 2-aminothiophenol (1.0 equivalent).

  • Slowly add hydrochloric acid (3.0 equivalents) to the mixture while stirring.

  • Follow with the dropwise addition of hydrogen peroxide (6.0 equivalents) at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system like ethanol/water to obtain pure this compound.[5]

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This protocol provides a green and efficient method for the synthesis of this compound using microwave irradiation under solvent-free conditions.[3]

Materials:

  • 2-Aminothiophenol

  • 4-Chlorobenzaldehyde

  • Silica Gel

Procedure:

  • In a microwave-safe vessel, thoroughly mix 2-aminothiophenol (2.0 equivalents) and 4-chlorobenzaldehyde (1.0 equivalent) with silica gel.

  • Place the vessel in a microwave reactor.

  • Irradiate the mixture at 300 W for 6 minutes.[3]

  • After cooling, extract the product from the silica gel with a suitable organic solvent (e.g., ethyl acetate).

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

ParameterConventional MethodMicrowave-Assisted Method
Scale Lab Scale (10g)Lab Scale (1g)
Reactants 2-Aminothiophenol, 4-Chlorobenzaldehyde2-Aminothiophenol, 4-Chlorobenzaldehyde
Catalyst H₂O₂/HClNone (Silica gel support)
Solvent EthanolSolvent-free
Temperature Room TemperatureN/A (Microwave Irradiation)
Reaction Time 1-2 hours6 minutes
Yield ~85-95%~90%
Purity High after recrystallizationHigh after chromatography

Troubleshooting Guide

Low product yield is a common issue in organic synthesis. The following guide outlines potential causes and recommended solutions for problems encountered during the synthesis of this compound.[2]

Problem 1: Low or No Product Yield

Potential CauseRecommended Solutions
Poor quality of starting materials. Ensure the purity of 2-aminothiophenol and 4-chlorobenzaldehyde. 2-aminothiophenol is prone to oxidation, so using a freshly opened bottle or purifying it before use is advisable.[2]
Suboptimal reaction temperature. If the yield is low at room temperature, try gradually increasing the temperature. If side products are observed at elevated temperatures, lowering the temperature may be beneficial.[2]
Inefficient catalyst. The choice of catalyst can significantly impact the yield. Experiment with different catalysts such as iodine, Lewis acids, or reusable solid catalysts.[2]
Incomplete reaction. Extend the reaction time and continue to monitor by TLC until the starting materials are consumed.

Problem 2: Formation of Side Products

Potential CauseRecommended Solutions
Oxidation of 2-aminothiophenol. Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidative side reactions.
Incomplete cyclization. The intermediate Schiff base may not fully cyclize. The choice of catalyst and reaction conditions plays a crucial role in promoting efficient cyclization.[2] Consider a stronger catalyst or higher temperature.
Self-condensation of reactants. Adjusting the reaction conditions, such as temperature or the rate of reagent addition, can help to suppress these side reactions.[2]

Problem 3: Difficulty in Product Purification

Potential CauseRecommended Solutions
Presence of unreacted starting materials. Optimize the reaction stoichiometry and ensure the reaction goes to completion.
Formation of closely related impurities. Utilize column chromatography with a suitable solvent gradient for effective separation. Recrystallization from an appropriate solvent system can also improve purity.[5]
Product is an oil instead of a solid. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. If that fails, purification by column chromatography is recommended.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Mix 2-Aminothiophenol & 4-Chlorobenzaldehyde catalyst Add Catalyst & Solvent start->catalyst react Stir at Defined Temperature catalyst->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench & Extract monitor->quench Reaction Complete purify Purify (Recrystallization/Chromatography) quench->purify product Pure Product purify->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Impurity Issues start Low Yield or Impurities? check_reagents Check Reagent Purity start->check_reagents Low Yield inert_atmosphere Use Inert Atmosphere start->inert_atmosphere Impurities optimize_temp Optimize Temperature check_reagents->optimize_temp change_catalyst Change Catalyst optimize_temp->change_catalyst solution Improved Synthesis change_catalyst->solution optimize_cyclization Optimize Cyclization Conditions inert_atmosphere->optimize_cyclization adjust_conditions Adjust Reaction Conditions optimize_cyclization->adjust_conditions adjust_conditions->solution

Caption: Logic diagram for troubleshooting common synthesis issues.

References

Enhancing the selectivity of 2-(4-Chlorophenyl)benzothiazole-based anticancer agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on enhancing the selectivity of 2-(4-Chlorophenyl)benzothiazole-based anticancer agents.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the anticancer activity of 2-(4-aminophenyl)benzothiazoles?

A1: The anticancer activity of many 2-(4-aminophenyl)benzothiazole derivatives is linked to their role as potent aryl hydrocarbon receptor (AhR) agonists.[1][2] Binding to the AhR induces the expression of the cytochrome P450 enzyme, CYP1A1. This enzyme metabolizes the benzothiazole compounds into reactive electrophilic species that can form DNA adducts, ultimately triggering apoptosis and leading to cell death in sensitive cancer cell lines.[1][2]

Q2: How can the selectivity of these compounds for cancer cells over normal cells be improved?

A2: Selectivity is often linked to the differential expression of the CYP1A1 enzyme, which is higher in sensitive cancer cells. Enhancing selectivity can be achieved through structural modifications. For instance, substitutions on the 2-phenyl ring, such as with halogens or methyl groups, have been shown to enhance potency and selectivity against specific breast, ovarian, renal, and colon cancer cell lines.[3][4] Additionally, blocking metabolic pathways that lead to inactive metabolites, such as C-6 oxidation, by introducing substituents like fluorine at the 5-position of the benzothiazole ring, can preserve the compound's activity and selectivity.[1][2]

Q3: Why do some of my this compound derivatives show poor water solubility, and how can I address this?

A3: The benzothiazole core is a bicyclic aromatic system, which makes it inherently hydrophobic and can lead to poor aqueous solubility. This is a common challenge that can hinder biological testing and in vivo development.[5][6] To improve solubility, consider introducing polar functional groups or developing prodrug strategies.[1][2] For experimental purposes, dissolving the compounds in a minimal amount of a biocompatible solvent like DMSO before diluting with aqueous media is a standard practice.

Q4: What are the key structure-activity relationships (SAR) for this class of compounds?

A4: SAR studies have revealed several key insights. Potency is often enhanced by introducing small electron-withdrawing or electron-donating groups on the 2-phenyl ring.[3][7] For example, 3'-chloro, 3'-bromo, and 3'-methyl substitutions on the 2-(4-aminophenyl) ring significantly increase potency.[3] The heterocyclic core is also crucial, with the benzothiazole showing greater activity than benzoxazole or benzimidazole counterparts.[3] Furthermore, substitutions on the benzothiazole nucleus itself can modulate activity and metabolic stability.[1][8]

Troubleshooting Guides

Synthesis & Purification
Issue Potential Cause Troubleshooting Steps
Low Reaction Yield Suboptimal Reaction TemperatureIf the reaction is slow at room temperature, gradually increase the heat. If side products appear at higher temperatures, try lowering it.[9]
Inefficient Catalyst or Dehydrating AgentFor syntheses involving 2-aminothiophenol and a carboxylic acid, ensure the dehydrating agent (e.g., Polyphosphoric Acid) is active. Consider alternative catalysts.[9]
Incomplete ReactionMonitor the reaction progress using Thin-Layer Chromatography (TLC). Extend the reaction time if starting materials are still present.[9]
Difficulty in Product Purification Product Instability on Silica GelSome benzothiazole derivatives can be sensitive to the acidic nature of silica gel. Try using neutral or basic alumina for column chromatography, or consider purification by recrystallization.[9]
Co-elution with ImpuritiesOptimize the solvent system for column chromatography by testing various polarity gradients with TLC.
Formation of Unwanted Side Products Oxidation of 2-aminothiophenolUse fresh 2-aminothiophenol and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.
Incorrect Reaction ConditionsRe-verify the stoichiometry of reactants and the reaction temperature and time as specified in the protocol.[9]
Biological Evaluation
Issue Potential Cause Troubleshooting Steps
Compound Precipitation in Cell Culture Media Poor Aqueous SolubilityPrepare a high-concentration stock solution in 100% DMSO. When diluting to the final concentration in media, ensure the final DMSO concentration is low (typically <0.5%) and vortex thoroughly. Perform a solubility test in media before the main experiment.
Inconsistent IC50 Values Cell Line VariabilityEnsure consistent cell passage number, confluency, and seeding density between experiments. Regularly check cell lines for mycoplasma contamination.
Compound DegradationStore stock solutions at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Biphasic Dose-Response Curve Compound-Specific MechanismA biphasic response, where the inhibitory effect decreases at higher concentrations, has been observed for some 2-(4-aminophenyl)benzothiazoles.[4] This is an intrinsic property and should be noted. Ensure a wide range of concentrations are tested to fully characterize the dose-response relationship.
No Activity in Expectedly Sensitive Cell Lines Low Expression of CYP1A1The activity of many of these compounds is dependent on CYP1A1 expression. Verify the CYP1A1 status of your cell line. Consider using a cell line known to have high CYP1A1 expression as a positive control.[1]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50) of selected 2-phenylbenzothiazole derivatives against various human cancer cell lines.

Compound IDKey SubstituentsCancer Cell LineIC50 Value (µM)Reference
55 2-(4-Chlorophenyl), Indole semicarbazideHT-29 (Colon)0.024[7][10]
H460 (Lung)0.29[7][10]
A549 (Lung)0.84[7][10]
MDA-MB-231 (Breast)0.88[7][10]
12 Indole based hydrazine carboxamideHT29 (Colon)0.015[7][10]
H460 (Lung)0.28[7][10]
A549 (Lung)1.53[7][10]
MDA-MB-231 (Breast)0.68[7][10]
53 2-(4-Chlorophenyl), oxothiazolidineHeLa (Cervical)9.76[7][10]
29 Bromopyridine acetamideSKRB-3 (Breast)0.0012[10]
SW620 (Colon)0.0043[10]
A549 (Lung)0.044[10]
HepG2 (Liver)0.048[10]
9a 2-(4-amino-3-methylphenyl)MCF-7 (Breast)Potent (pM range)[3][4]
9i 2-(4-amino-3-chlorophenyl)MCF-7 (Breast)Potent (pM range)[3][4]

Experimental Protocols

General Synthesis of 2-(4-Chlorophenyl)benzothiazoles

This protocol describes a common method for synthesizing the benzothiazole core via condensation of 2-aminothiophenol with a carboxylic acid.

Materials:

  • 2-aminothiophenol

  • 4-Chlorobenzoic acid

  • Polyphosphoric acid (PPA) or other suitable dehydrating agent/catalyst[9]

  • Sodium bicarbonate solution

  • Organic solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Solvents for recrystallization or column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-aminothiophenol (1.0 mmol) and 4-chlorobenzoic acid (1.0 mmol).[9]

  • Catalyst Addition: Carefully add a suitable amount of polyphosphoric acid (PPA) to the mixture. PPA acts as both a catalyst and a dehydrating agent.[9]

  • Reaction Conditions: Heat the reaction mixture, typically at a temperature ranging from 140°C to 220°C, for 2 to 12 hours. The progress of the reaction should be monitored by TLC.[9]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully quench the reaction by pouring it into a beaker containing ice water or a neutralizing solution of sodium bicarbonate.[9]

  • Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid thoroughly with water to remove any residual acid and salts.[9]

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel or alumina.[9]

  • Characterization: Confirm the structure of the purified compound using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).[11][12]

In Vitro Anticancer Activity Evaluation (MTT Assay)

This protocol outlines a general method for assessing the cytotoxicity of synthesized compounds against cancer cell lines.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized benzothiazole compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole compounds in a complete culture medium from a DMSO stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a negative control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[12]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Work-up & Purification cluster_analysis Analysis & Evaluation start Starting Materials (2-Aminothiophenol, 4-Chlorobenzoic Acid) reaction Reaction (PPA, 140-220°C) start->reaction workup Quenching & Isolation (Ice Water/NaHCO3, Filtration) reaction->workup purify Purification (Recrystallization or Chromatography) workup->purify characterize Characterization (NMR, MS, IR) purify->characterize assay Biological Assay (e.g., MTT Assay) characterize->assay

Caption: General experimental workflow for synthesis and evaluation.

signaling_pathway cluster_cell Cancer Cell BTZ 2-(4-Aminophenyl) benzothiazole AhR Aryl Hydrocarbon Receptor (AhR) BTZ->AhR Binds & Activates CYP1A1 CYP1A1 Gene Induction AhR->CYP1A1 Upregulates Metabolite Reactive Metabolite (Electrophile) CYP1A1->Metabolite Metabolizes BTZ to DNA_Adduct DNA Adduct Formation Metabolite->DNA_Adduct Apoptosis Apoptosis DNA_Adduct->Apoptosis Triggers

Caption: AhR-mediated mechanism of action for benzothiazoles.

sar_logic cluster_R1 2-Phenyl Ring Substitutions cluster_R2 Benzothiazole Ring Substitutions Core This compound Core Structure R1_pos Position 3' Core->R1_pos R2_pos Position 5 Core->R2_pos R1_groups Groups: -CH3, -Cl, -Br R1_pos->R1_groups R1_effect Effect: Increases Potency R1_groups->R1_effect R2_groups Group: -F R2_pos->R2_groups R2_effect Effect: Blocks Inactive Metabolism, Enhances Selectivity R2_groups->R2_effect

Caption: Key structure-activity relationships (SAR) for selectivity.

References

Stability issues of 2-(4-Chlorophenyl)benzothiazole in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 2-(4-Chlorophenyl)benzothiazole in various solvents for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area at room temperature. It is important to protect it from heat and direct sunlight.[1]

Q2: What is the general stability of this compound?

A2: this compound is generally stable under normal storage and handling conditions.[1] However, it is incompatible with strong oxidizing agents, acids, and alkalis, and contact with these substances should be avoided.[1]

Q3: What is the solubility of this compound in common laboratory solvents?

Q4: Are there any known degradation pathways for benzothiazole derivatives?

A4: Yes, benzothiazole and its derivatives can degrade under certain conditions. Studies have shown that they can undergo photodegradation, biodegradation, and oxidation.[4][5][6] For instance, benzothiazole can photodimerize or, in the presence of oxygen, form 2-hydroxybenzothiazole and 2-methylbenzothiazole.[4] Under oxidative conditions, sulfate radicals can attack the benzo ring, leading to hydroxylated intermediates.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation observed in a prepared solution. The concentration of this compound exceeds its solubility in the chosen solvent at the storage temperature.- Gently warm the solution to see if the precipitate redissolves. - If warming is not an option or is ineffective, prepare a more dilute stock solution. - Consider using a different solvent with higher solubilizing power for this compound, such as toluene.[3]
Inconsistent results in bioassays. The compound may be degrading in the assay medium or under the experimental conditions (e.g., exposure to light, elevated temperature).- Prepare fresh solutions of the compound immediately before each experiment. - Protect solutions from light by using amber vials or covering them with aluminum foil. - Perform a stability study of the compound in your specific assay medium under the experimental conditions to determine its stability over the duration of the assay.
Appearance of unexpected peaks in HPLC analysis of a stock solution. The compound is degrading in the solvent over time. This could be due to hydrolysis, oxidation, or reaction with impurities in the solvent.- Prepare fresh stock solutions more frequently. - Store stock solutions at a lower temperature (e.g., -20°C or -80°C) to slow down degradation, after confirming that the compound will not precipitate at that temperature. - Use high-purity, anhydrous solvents to prepare stock solutions. - Degas solvents before use to remove dissolved oxygen, which can cause oxidative degradation.
Difficulty dissolving the compound. The compound has low solubility in the selected solvent.- Try sonicating the solution to aid dissolution. - Gently warming the solution may also help. - If solubility remains an issue, consider using a co-solvent system or a different solvent altogether.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 6265-91-4[2]
Molecular Formula C13H8ClNS[2]
Molecular Weight 245.73 g/mol [2]
Physical Form Powder to crystal[3]
Color Light yellow to Yellow to Green[3]
Melting Point 118 °C[2][3]
Storage Temperature Room temperature
Solubility Soluble in Toluene[3]

Table 2: Template for Experimental Stability Data of this compound

SolventConcentrationTemperature (°C)Time (hours)% RemainingDegradation Products (if any)
e.g., DMSOe.g., 10 mMe.g., 25e.g., 0100%None
e.g., 24
e.g., 48
e.g., Ethanole.g., 1 mMe.g., 4e.g., 0100%None
e.g., 24
e.g., 48
e.g., PBS (pH 7.4)e.g., 100 µMe.g., 37e.g., 0100%None
e.g., 2
e.g., 8

Experimental Protocols

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately assessing the stability of this compound.

Protocol: Development of a Stability-Indicating HPLC Method

  • Column and Mobile Phase Selection:

    • Start with a standard reverse-phase column, such as a C18 column (e.g., 4.6 x 150 mm, 5 µm).[7]

    • A common mobile phase for benzothiazole derivatives consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% phosphoric acid in water).[7] A typical starting gradient could be 50:50 (v/v) acetonitrile:water with 0.1% phosphoric acid.[7]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[7]

    • Injection Volume: 10 µL[7]

    • Column Temperature: 30°C[7]

    • Detection Wavelength: Determine the optimal wavelength for detection by running a UV-Vis scan of this compound in the mobile phase. A wavelength around 250 nm is a reasonable starting point for benzothiazole derivatives.[7]

  • Forced Degradation Studies: To ensure the method is "stability-indicating," forced degradation studies should be performed to generate potential degradation products and demonstrate that they are well-separated from the parent compound.

    • Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C) for several hours.

    • Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at an elevated temperature (e.g., 60°C) for several hours.

    • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 70°C).

    • Photodegradation: Expose a solution of the compound to UV light.

  • Method Validation: Once the chromatographic conditions are optimized to separate the parent compound from its degradation products, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Sample Preparation cluster_stress Stability Study Conditions cluster_analysis Analysis cluster_data Data Evaluation A Prepare Stock Solution in Solvent of Interest B Aliquot into Vials for Different Time Points A->B C Incubate at Desired Temperature(s) B->C D Protect from Light (as needed) C->D E Withdraw Samples at Defined Time Points D->E F Analyze by Stability-Indicating HPLC Method E->F G Quantify Remaining Parent Compound F->G H Identify and Quantify Degradation Products G->H I Determine Degradation Rate and Half-life H->I

Caption: Experimental workflow for assessing the stability of this compound.

Troubleshooting_Logic start Inconsistent Experimental Results q1 Are you using freshly prepared solutions? start->q1 sol1 Prepare fresh solutions before each experiment. q1->sol1 No q2 Is the compound stable in your specific solvent/medium under experimental conditions? q1->q2 Yes yes1 Yes no1 No sol1->q2 sol2 Conduct a stability study to determine degradation rate. Consider changing solvent or experimental conditions. q2->sol2 No end_node Results should improve. If issues persist, consider purity of the compound. q2->end_node Yes yes2 Yes no2 No sol2->end_node

Caption: A logical diagram for troubleshooting inconsistent experimental results.

References

Technical Support Center: Crystallographic Refinement of 2-(4-Chlorophenyl)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the crystal structure refinement of 2-(4-Chlorophenyl)benzothiazole.

Frequently Asked Questions (FAQs)

Q1: Where can I find the fundamental crystallographic data for this compound?

A1: The crystallographic data for this compound has been determined and is publicly available. Key parameters are summarized in the table below, which offers a direct comparison with another benzothiazole derivative.[1]

Q2: What is the expected crystal system and space group for this compound?

A2: this compound crystallizes in the monoclinic system with the space group P 1 2₁/c 1.[1] It is crucial to correctly determine the crystal system and space group from the diffraction pattern to proceed with accurate structure solution and refinement.[1]

Q3: What are the general steps for the crystal structure refinement of this compound?

A3: The refinement process for this compound typically involves the following steps after data collection and initial structure solution using direct or Patterson methods:[1]

  • Initial Model Refinement: The initial atomic position model is refined against the experimental diffraction data.

  • Least-Squares Refinement: Full-matrix least-squares methods are employed for refinement.[1]

  • Anisotropic Displacement Parameters: These are applied to non-hydrogen atoms to account for their thermal vibrations.[1]

  • Hydrogen Atom Placement: Hydrogen atoms are generally placed in calculated positions and refined using a riding model.[1]

  • Validation: The final refined structure is validated using various crystallographic metrics.[1]

Troubleshooting Guide

Issue 1: Difficulty in obtaining single crystals suitable for X-ray diffraction.

  • Possible Cause: The recrystallization process may not be optimal.

  • Troubleshooting Steps:

    • Purification: Ensure the crude product is highly pure. Column chromatography on silica gel using a hexane-ethyl acetate gradient is a recommended method for purifying this compound.[1]

    • Solvent Selection: Experiment with different solvent systems for recrystallization. A common system for this compound is ethanol/water.[1] Slow evaporation of a solution can also yield single crystals.[1]

    • Controlled Cooling: If recrystallizing from a hot solution, allow it to cool slowly to promote the growth of larger, well-defined crystals.

Issue 2: High R-factor (residual factor) in the final refined structure.

  • Possible Cause: The structural model may not accurately represent the crystal structure.

  • Troubleshooting Steps:

    • Data Quality: Re-evaluate the quality of the diffraction data. Poor data quality can lead to high R-factors.

    • Space Group Verification: Double-check the space group assignment. An incorrect space group will prevent a successful refinement.

    • Disorder Modeling: Check for any molecular disorder in the crystal structure. In some cases, molecules can occupy multiple orientations, which needs to be modeled correctly.

    • Twinning: Investigate the possibility of crystal twinning, where multiple crystal lattices are intergrown. Specialized software may be needed to handle twinned data.

    • Refinement Strategy: Re-evaluate the refinement strategy. This includes the weighting scheme, the treatment of hydrogen atoms, and the use of anisotropic displacement parameters.

Issue 3: Ambiguous atomic assignments in the electron density map.

  • Possible Cause: The initial structure solution may be incorrect, or the data resolution may be insufficient.

  • Troubleshooting Steps:

    • Phase Determination: Try alternative methods for structure solution (e.g., different direct methods programs).

    • Resolution Enhancement: If possible, collect data to a higher resolution to improve the clarity of the electron density map.

    • Chemical Constraints: Utilize known chemical information, such as bond lengths and angles for benzothiazole and chlorophenyl moieties, to aid in the correct assignment of atoms.

Data Presentation

Table 1: Comparative Crystallographic Data [1]

ParameterThis compound2-Amino-6-chlorobenzothiazole
Chemical Formula C₁₃H₈ClNSC₇H₅ClN₂S
Molecular Weight 245.73 g/mol 184.65 g/mol
Crystal System MonoclinicOrthorhombic
Space Group P 1 2₁/c 1P b c a
a (Å) 11.0497(5)7.371(2)
b (Å) 14.1040(6)12.015(4)
c (Å) 7.1466(3)17.200(6)
α (°) 9090
β (°) 98.556(4)90
γ (°) 9090
Volume (ų) 1101.37(8)1523.5(9)
Z 48
Calculated Density (g/cm³) 1.4811.608

Experimental Protocols

1. Synthesis of this compound [1]

This synthesis is typically achieved through the condensation reaction of 2-aminothiophenol and 4-chlorobenzoyl chloride.[1]

  • Materials: 2-aminothiophenol, 4-chlorobenzoyl chloride, pyridine, toluene.[1]

  • Procedure:

    • In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) in toluene.[1]

    • Add pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.[1]

    • Slowly add a solution of 4-chlorobenzoyl chloride (1.1 equivalents) in toluene to the cooled mixture with constant stirring.[1]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.[1]

    • Monitor the reaction progress using thin-layer chromatography (TLC).[1]

    • Once the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution and then with brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[1]

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.[1]

    • Recrystallize the purified product from a suitable solvent system (e.g., ethanol/water) to obtain single crystals suitable for X-ray diffraction.[1]

2. Single-Crystal X-ray Diffraction Protocol [1]

The following is a general procedure for the structural determination of small organic molecules like the benzothiazole derivatives discussed.[1]

  • Crystal Mounting: A suitable single crystal of the compound is selected under a polarizing microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil).[1]

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-150 K) using a cryostream to minimize thermal vibrations.[1]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell parameters and integrate the reflection intensities.

    • The crystal system and space group are determined from the symmetry of the diffraction pattern.[1]

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[1]

    • The initial structural model is refined against the experimental diffraction data using full-matrix least-squares methods.[1]

    • Anisotropic displacement parameters are applied to non-hydrogen atoms.[1]

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]

    • The final refined structure is validated using various crystallographic metrics.[1]

Visualization

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Crystallography cluster_analysis Data Analysis start Starting Materials (2-aminothiophenol, 4-chlorobenzoyl chloride) reaction Chemical Reaction (Condensation) start->reaction purification Purification (Column Chromatography) reaction->purification recrystallization Recrystallization purification->recrystallization crystal_selection Single Crystal Selection recrystallization->crystal_selection data_collection Data Collection crystal_selection->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation

Caption: Experimental workflow for the crystal structure determination of this compound.

References

Technical Support Center: Catalyst Selection for Efficient Synthesis of 2-Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-substituted benzothiazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Benzothiazole derivatives are cornerstones in pharmaceutical and materials science, known for a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]

The most common and versatile route to these compounds is the condensation reaction between 2-aminothiophenol (2-ATP) and a carbonyl compound (such as an aldehyde or carboxylic acid), followed by cyclization.[4] The efficiency, yield, and purity of the final product are critically dependent on the choice of catalyst. This document provides in-depth, experience-driven guidance in a question-and-answer format to help you navigate catalyst selection and troubleshoot common experimental challenges.

General Synthesis & Optimization Workflow

The following diagram illustrates a typical workflow for the synthesis and optimization of 2-substituted benzothiazoles, highlighting key decision points where catalyst selection is paramount.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis cluster_troubleshoot Troubleshooting reagents Select Reactants (2-ATP + Aldehyde/Acid) catalyst Select Catalyst System (Acidic, Metallic, Green) reagents->catalyst Purity is key setup Reaction Setup (Solvent, Temp, Atmosphere) catalyst->setup Choice dictates conditions monitor Monitor Progress (TLC) setup->monitor workup Work-up & Isolation monitor->workup Reaction complete optimize Low Yield or Impurities? Optimize Catalyst & Conditions monitor->optimize Stalled or side reactions purify Purification (Recrystallization, Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize characterize->optimize Iterate if needed optimize->catalyst

Caption: General workflow for synthesis and optimization.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is critically low. What are the most common causes related to my catalyst and reaction conditions?

Low yield is a frequent challenge. Before suspecting complex side reactions, it's crucial to validate the fundamentals of your catalytic system.

Potential Causes & Solutions:

  • Poor Starting Material Quality: 2-aminothiophenol is highly susceptible to air oxidation, forming 2,2'-dithiobis(aniline), a disulfide byproduct that will not participate in the reaction.[5][6] Always use freshly opened or purified 2-ATP. If possible, degas your solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[6]

  • Suboptimal Catalyst Choice or Concentration: There is no universal catalyst. An inefficient catalyst will result in an incomplete reaction.[5] For condensation with aldehydes, catalysts like H₂O₂/HCl, L-proline, or molecular iodine can be highly effective.[2][7][8] For carboxylic acids, stronger dehydrating catalysts like polyphosphoric acid (PPA) or methanesulfonic acid/silica gel are often required.[5][9] Start with a catalyst concentration reported in the literature (typically 5-10 mol%) and optimize from there.

  • Inappropriate Reaction Temperature: Temperature is a critical parameter. Some modern catalytic systems work efficiently at room temperature, while others require heat to drive the dehydration/cyclization step.[5] If your yield is low at room temperature, try gradually increasing the temperature while monitoring for byproduct formation via Thin Layer Chromatography (TLC).[5] Conversely, excessive heat can promote side reactions like sulfonation.[10]

  • Insufficient Reaction Time: Catalytic reactions, especially heterogeneous ones, may require more time to reach completion. Monitor the disappearance of your starting materials using TLC.[5] Extending the reaction time is a simple first step in troubleshooting low conversion.

Q2: How do I select the right catalyst for my specific substrates? I'm working with both aldehydes and carboxylic acids.

The choice of catalyst is dictated by the electrophilicity of the carbonyl carbon and the nature of the leaving group in the cyclization step.

  • For Aldehydes: The reaction with aldehydes is generally more facile. The primary role of the catalyst is to activate the aldehyde carbonyl for nucleophilic attack by the amino group of 2-ATP and to facilitate the subsequent oxidative cyclization of the benzothiazoline intermediate.

    • Brønsted/Lewis Acids (e.g., L-proline, Sc(OTf)₃, NH₄Cl): These activate the aldehyde, making it more electrophilic.[2][8][11] They are excellent for a wide range of aromatic and aliphatic aldehydes.

    • Oxidative Systems (e.g., H₂O₂/HCl, air/DMSO, Iodine): These systems are crucial for the final step: the oxidation of the intermediate 2,3-dihydrobenzothiazole to the aromatic benzothiazole.[2][4][7] Many "catalyst-free" methods rely on air or DMSO as the terminal oxidant.[4]

  • For Carboxylic Acids: This reaction is more demanding as it involves the formation of an amide intermediate followed by the elimination of water, which is a poor leaving group.

    • Strong Dehydrating Acid Catalysts (e.g., Polyphosphoric Acid - PPA): PPA acts as both the catalyst and a dehydrating agent, making it highly effective but often requiring high temperatures and leading to challenging work-ups.[5]

    • Heterogeneous Acid Catalysts (e.g., Methanesulfonic acid/silica gel, Amberlite resins): These provide the necessary acidity to promote the reaction while simplifying purification, as the catalyst can be filtered off.[6][9]

    • Coupling Reagents: While not strictly catalysts, reagents like (o-CF₃PhO)₃P can be used to pre-activate the carboxylic acid, enabling a more efficient synthesis.[7]

SubstrateRecommended Catalyst ClassExample(s)Key Consideration
Aromatic/Aliphatic AldehydesMild Lewis/Brønsted AcidsL-Proline, Sc(OTf)₃Good for activating the carbonyl group.[2][8]
Aromatic/Aliphatic AldehydesOxidative SystemsIodine, H₂O₂/HClEssential for the final aromatization step.[2][7]
Aromatic/Aliphatic Carboxylic AcidsStrong Dehydrating AcidsPolyphosphoric Acid (PPA)Effective but can require harsh conditions.[5]
Aromatic/Aliphatic Carboxylic AcidsHeterogeneous AcidsSilica-supported acidsSimplifies catalyst removal and product purification.[9]
Q3: What are some "green" and reusable catalytic options for this synthesis?

Modern synthetic chemistry emphasizes sustainability. Several eco-friendly catalytic systems have been developed for benzothiazole synthesis, focusing on solvent-free conditions, the use of water as a solvent, and catalyst recyclability.[2][5]

  • Solvent-Free Synthesis: Many reactions can be performed by simply grinding the reactants with a solid catalyst at room temperature or with gentle heating.[12][13][14] Catalysts like molecular iodine or silica-supported reagents are well-suited for this approach.[9]

  • Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[5][8][9] This approach is compatible with many catalysts, including L-proline and ionic liquids.[8]

  • Reusable Heterogeneous Catalysts:

    • Silica-Supported Catalysts (e.g., SiO₂-FeCl₃, NaHSO₄-SiO₂): These are easily prepared, inexpensive, and can be recovered by simple filtration and reused multiple times with minimal loss of activity.[2][15]

    • Ion-Exchange Resins (e.g., Amberlite IR120): These acidic resins are effective catalysts and are easily removed from the reaction mixture.[6]

    • Deep Eutectic Solvents (DESs): Certain DESs, like [CholineCl][Imidazole]₂, can act as both the solvent and the catalyst, offering a green, reusable reaction medium.[16]

Q4: My product is an oil and is difficult to purify. Could my choice of catalyst be a factor?

While the physical state of the product is inherent to its structure, the purification challenges can be exacerbated by the choice of catalyst and work-up procedure.

  • Homogeneous Catalysts: Catalysts like PPA or methanesulfonic acid dissolve in the reaction mixture and must be neutralized and removed during the aqueous work-up.[5] This can lead to emulsions or salts that complicate extraction, making the isolation of oily products particularly difficult.

  • Silica Gel Sensitivity: Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel used in column chromatography, potentially leading to degradation.[5]

  • Solutions:

    • Switch to a Heterogeneous Catalyst: Using a solid-supported catalyst (e.g., SnP₂O₇, Amberlite resin) allows you to simply filter the catalyst out before work-up, resulting in a much cleaner crude product.[2][6][9]

    • Use Neutral or Basic Alumina: If you suspect your product is degrading on silica, consider using neutral or basic alumina for column chromatography.[5]

    • Salt Formation: If the product is an oil, consider converting it to a solid hydrochloride or other salt for easier purification by recrystallization. The pure product can then be regenerated by neutralization.[5][10]

Troubleshooting Guide
ProblemPotential Cause (Catalyst & Condition Related)Recommended Solution
Low or No Product Yield Inactive or inappropriate catalyst for the substrate.For aldehydes, try an oxidative catalyst like Iodine or H₂O₂/HCl. For acids, use a strong dehydrating catalyst like PPA or a silica-supported acid.[2][5][7]
2-ATP has oxidized to disulfide.Use fresh 2-ATP. Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar).[6]
Suboptimal temperature or reaction time.Monitor the reaction by TLC. Gradually increase temperature or extend the reaction time.[5] Consider microwave-assisted synthesis to accelerate the reaction.[8]
Multiple Spots on TLC / Byproducts Oxidation of 2-ATP.Run the reaction under an inert atmosphere.[6]
Incomplete cyclization/oxidation.If using a non-oxidative catalyst, ensure an oxidant (e.g., air, DMSO) is present for the final aromatization step.[4]
Product Degradation During Purification Product is sensitive to acidic silica gel.Use neutral or basic alumina for column chromatography.[5]
Difficult Product Isolation (Oily Product) Use of a homogeneous acid catalyst complicates work-up.Switch to a heterogeneous, filterable catalyst (e.g., Amberlite resin, SiO₂-FeCl₃).[2][6] Convert the oily product to a solid salt for purification.[10]
Key Reaction Mechanism & Role of the Catalyst

The synthesis proceeds via a two-stage mechanism: condensation followed by cyclization and aromatization. The catalyst plays a crucial role in one or both stages.

ATP 2-Aminothiophenol Schiff Schiff Base Intermediate ATP->Schiff 2. Condensation (-H₂O) Aldehyde Aldehyde (R-CHO) Aldehyde->Schiff 2. Condensation (-H₂O) Catalyst Catalyst (e.g., H⁺) Catalyst->Aldehyde 1. Activation Activated Activated Aldehyde Cyclized Benzothiazoline (2,3-dihydro) Schiff->Cyclized 3. Intramolecular Cyclization Product 2-Substituted Benzothiazole Cyclized->Product 4. Oxidation (-2H⁺, -2e⁻) Oxidant [Oxidant] (e.g., Air, I₂, H₂O₂) Oxidant->Product 4. Oxidation (-2H⁺, -2e⁻)

References

Validation & Comparative

Validating the crystal structure of 2-(4-Chlorophenyl)benzothiazole with X-ray diffraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unequivocal determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential as a therapeutic agent. This guide provides a comparative analysis of validating the crystal structure of 2-(4-Chlorophenyl)benzothiazole, a molecule of interest in medicinal chemistry, with a primary focus on single-crystal X-ray diffraction as the gold standard, supplemented by spectroscopic and computational methods.

Introduction to this compound

This compound is a heterocyclic compound featuring a benzothiazole moiety linked to a chlorophenyl group. Benzothiazole derivatives are known to exhibit a wide range of biological activities, and the structural elucidation of these compounds is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide will delve into the experimental and computational methodologies used to confirm the precise atomic arrangement of this compound.

Comparison of Structural Validation Methods

The determination of a molecule's crystal structure can be approached through several techniques, each providing unique insights. While single-crystal X-ray diffraction provides the most definitive three-dimensional structure, other methods offer complementary data that can corroborate the findings and provide information about the molecule's properties in different states.

Technique Information Obtained Advantages Limitations
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing information.Unambiguous determination of the solid-state structure.Requires a high-quality single crystal; provides a static picture of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of atoms, connectivity, and solution-state conformation.Provides data on the molecule's structure in solution, which can be more biologically relevant.Does not directly provide a 3D crystal structure; interpretation can be complex for large molecules.
Computational Chemistry (DFT) Theoretical prediction of the molecular geometry, bond parameters, and electronic properties.Can predict structures without the need for physical samples; provides insights into molecular orbitals and reactivity.The accuracy of the prediction is dependent on the level of theory and basis set used; it's a theoretical model.

Experimental Data

Single-Crystal X-ray Diffraction Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[1] The key crystallographic parameters are summarized in the table below.

Parameter Value
Chemical FormulaC₁₃H₈ClNS
Molecular Weight245.73 g/mol
Crystal SystemMonoclinic[1]
Space GroupP2₁/c[1]
a (Å)11.0497(5)[1]
b (Å)14.1040(6)[1]
c (Å)7.1466(3)[1]
α (°)90
β (°)98.556(4)[1]
γ (°)90
Volume (ų)1101.37(8)[1]
Z4[1]
Calculated Density (g/cm³)1.481
Spectroscopic Data

¹H NMR (400 MHz, CDCl₃): δ 8.08-8.02 (m, 3H), 7.90 (d, J = 8 Hz, 1H), 7.55-7.46 (m, 3H), 7.42 (t, J = 7.2 Hz, 1H).[2]

While a specific public source for the ¹³C NMR data of this compound could not be definitively located for this guide, the characterization of analogous benzothiazole derivatives routinely includes ¹³C NMR spectroscopy.[3] The expected spectrum would show distinct signals for the aromatic carbons of the benzothiazole and chlorophenyl rings, as well as the quaternary carbon of the thiazole ring.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of 2-aminothiophenol with 4-chlorobenzoyl chloride.

Materials:

  • 2-aminothiophenol

  • 4-chlorobenzoyl chloride

  • Pyridine

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve 2-aminothiophenol in toluene in a round-bottom flask.

  • Add pyridine to the solution and cool the mixture in an ice bath.

  • Slowly add a solution of 4-chlorobenzoyl chloride in toluene to the cooled mixture with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and wash it with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

  • Recrystallize the purified product from a suitable solvent to obtain single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction
  • A suitable single crystal of this compound is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations.

  • X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

  • The crystal is rotated through a series of angles, and diffraction patterns are recorded at each orientation.

  • The collected data are processed to integrate the reflection intensities and apply corrections for various experimental factors.

  • The crystal structure is solved using direct methods or other phasing techniques to obtain an initial model of the atomic positions.

  • The structural model is refined using least-squares methods against the experimental data to obtain the final, accurate crystal structure.

NMR Spectroscopy
  • A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • The solution is transferred to an NMR tube.

  • ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

  • The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure of the molecule in solution.

Signaling Pathway and Biological Activity

Studies have shown that this compound is a potent inducer of cytochrome P450 1A1 (CYP1A1).[4] This induction is believed to be mediated through the aryl hydrocarbon receptor (AhR) signaling pathway. Upon binding to the AhR in the cytoplasm, the ligand-receptor complex translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to xenobiotic responsive elements (XREs) in the promoter region of the CYP1A1 gene, leading to increased transcription and translation of the CYP1A1 enzyme.[4]

CYP1A1_Induction_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2_4_CPBT This compound AhR Aryl Hydrocarbon Receptor (AhR) Hsp90 Hsp90 AhR_Complex AhR-Hsp90 Complex Ligand_AhR Ligand-AhR Complex ARNT AhR Nuclear Translocator (ARNT) AhR_ARNT AhR-ARNT Heterodimer XRE Xenobiotic Responsive Element (XRE) CYP1A1_Gene CYP1A1 Gene mRNA CYP1A1 mRNA CYP1A1_Protein CYP1A1 Protein (Enzyme)

Experimental and Computational Workflow

The overall workflow for the structural validation of a novel compound like this compound involves a combination of synthesis, purification, and characterization techniques.

experimental_workflow synthesis Synthesis of This compound purification Purification (Column Chromatography, Recrystallization) synthesis->purification computational Computational Modeling (DFT Calculations) synthesis->computational characterization Initial Characterization (TLC, Melting Point) purification->characterization spectroscopy Spectroscopic Analysis (NMR, Mass Spectrometry) purification->spectroscopy crystal_growth Single Crystal Growth purification->crystal_growth validation Structure Validation and Data Deposition spectroscopy->validation xrd Single-Crystal X-ray Diffraction crystal_growth->xrd structure_solution Structure Solution and Refinement xrd->structure_solution structure_solution->validation computational->validation

Conclusion

The crystal structure of this compound has been definitively validated using single-crystal X-ray diffraction, providing a precise three-dimensional model of the molecule in the solid state. This experimental data is corroborated by spectroscopic techniques such as NMR, which confirm the molecular structure in solution. Computational methods, while theoretical, offer a valuable in-silico model that complements the experimental findings. The established structure and the understanding of its interaction with biological targets, such as the AhR signaling pathway, are crucial for the ongoing development of benzothiazole derivatives as potential therapeutic agents. This guide provides a comprehensive overview of the methodologies and data that underpin the structural validation of this important class of molecules.

References

A Researcher's Guide to Quantifying Intermolecular Interactions: A Comparative Analysis of Hirshfeld Surface Analysis and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of intermolecular interactions is paramount for predicting crystal packing, understanding physicochemical properties, and designing novel therapeutic agents. Hirshfeld surface analysis has emerged as a powerful tool for visualizing and quantifying these non-covalent interactions. This guide provides an objective comparison of Hirshfeld surface analysis with other key methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical approach for your research needs.

Hirshfeld Surface Analysis: A Holistic View of Crystal Packing

Hirshfeld surface analysis is a computational method that partitions the space in a crystal into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the procrystal (the entire crystal).[1] This partitioning creates a unique three-dimensional surface, the Hirshfeld surface, which encapsulates the molecule. The properties mapped onto this surface, such as the normalized contact distance (dnorm), shape index, and curvedness, provide a comprehensive picture of all intermolecular contacts simultaneously.[2][3]

A key output of this analysis is the 2D fingerprint plot, a scatter plot of the distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface. This plot provides a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.[3][4]

Experimental Protocol: Hirshfeld Surface Analysis using CrystalExplorer

The following protocol outlines the typical steps for performing a Hirshfeld surface analysis using the CrystalExplorer software.[5][6][7]

  • Input Data: Begin with a Crystallographic Information File (CIF) of the crystal structure of interest. This file contains the atomic coordinates and unit cell parameters.

  • Software: Utilize the CrystalExplorer software package, which is widely used for Hirshfeld surface analysis.[8]

  • Molecule Selection: Within CrystalExplorer, select the molecule or molecules of interest for which the Hirshfeld surface will be calculated.

  • Surface Generation:

    • Navigate to the "Surfaces" menu and select "Hirshfeld Surface."

    • Choose the desired properties to be mapped onto the surface, such as dnorm, shape index, and curvedness. The dnorm surface is particularly useful for identifying close contacts, with red spots indicating contacts shorter than the van der Waals radii.[9]

    • Set the isovalue for the surface generation (typically 0.5).

  • Fingerprint Plot Generation:

    • With the Hirshfeld surface generated, select the "Fingerprint" option.

    • The software will generate a 2D fingerprint plot summarizing all intermolecular contacts.

  • Decomposition of Fingerprint Plots:

    • To quantify the contribution of specific interactions (e.g., H···H, O···H, C···H), decompose the fingerprint plot by selecting the relevant atom pairs.

    • The software will calculate the percentage contribution of each interaction type to the total Hirshfeld surface area.[4]

G Hirshfeld Surface Analysis Workflow CIF Crystallographic Information File (.cif) CE CrystalExplorer Software CIF->CE SelectMol Select Molecule of Interest CE->SelectMol GenHS Generate Hirshfeld Surface (Map d_norm, Shape Index, etc.) SelectMol->GenHS GenFP Generate 2D Fingerprint Plot GenHS->GenFP Visualize Visualize Crystal Packing GenHS->Visualize DecompFP Decompose Fingerprint Plot GenFP->DecompFP Quantify Quantify Percentage Contribution of Intermolecular Contacts DecompFP->Quantify Quantify->Visualize

Hirshfeld Surface Analysis Workflow

Comparison with Alternative Methodologies

While Hirshfeld surface analysis provides a valuable overview of intermolecular interactions, other methods offer complementary insights, focusing on different aspects of these non-covalent forces. The following sections compare Hirshfeld analysis with three prominent alternatives: Non-Covalent Interaction (NCI) Plots, Quantum Theory of Atoms in Molecules (QTAIM), and Interaction Energy Calculations.

Non-Covalent Interaction (NCI) Plots

NCI analysis is a visualization technique that identifies and characterizes non-covalent interactions based on the electron density (ρ) and its reduced density gradient (s).[10][11] It generates 3D isosurfaces that highlight regions of weak interactions, such as hydrogen bonds, van der Waals interactions, and steric clashes. The color of the isosurfaces indicates the nature of the interaction: blue for strong, attractive interactions (like hydrogen bonds), green for weak, van der Waals interactions, and red for repulsive, steric clashes.[12]

  • Focus: Hirshfeld analysis provides a quantitative breakdown of all contacts on the molecular surface, while NCI plots qualitatively identify and locate specific non-covalent interactions in 3D space.

  • Output: Hirshfeld analysis yields percentage contributions of contacts, whereas NCI plots produce visual maps of interaction regions.

  • Input Data: A wavefunction file (e.g., .wfn, .wfx, .fchk) from a quantum chemical calculation (e.g., using Gaussian or ORCA) is required.

  • Software: The Multiwfn program is used for the NCI calculations, and Visual Molecular Dynamics (VMD) is used for visualization.[13]

  • Calculation in Multiwfn:

    • Load the wavefunction file into Multiwfn.

    • Select the "Weak Interaction Analysis" option.

    • Choose the "NCI plot" function.

    • The program will calculate the reduced density gradient and the sign of the second eigenvalue of the Hessian matrix (sign(λ₂)).

    • Generate cube files for the electron density and the sign(λ₂)ρ product.

  • Visualization in VMD:

    • Load the molecular structure and the generated cube files into VMD.

    • Create isosurfaces based on the reduced density gradient, colored according to the sign(λ₂)ρ values to visualize the different types of non-covalent interactions.[14]

G NCI Plot Generation Workflow Wavefunction Wavefunction File (.wfn, .fchk) Multiwfn Multiwfn Software Wavefunction->Multiwfn NCI_Calc Perform NCI Calculation (Reduced Density Gradient) Multiwfn->NCI_Calc Cube_Files Generate Cube Files (ρ, sign(λ₂)ρ) NCI_Calc->Cube_Files VMD VMD Software Cube_Files->VMD Isosurface Generate and Color Isosurfaces VMD->Isosurface Visualize_NCI Visualize Non-Covalent Interactions Isosurface->Visualize_NCI

NCI Plot Generation Workflow
Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM is a theoretical framework that analyzes the topology of the electron density to define atoms as quantum subsystems and to characterize the chemical bonds between them.[15][16] Within QTAIM, a bond path, a line of maximum electron density linking two atomic nuclei, indicates the presence of an interaction. The properties of the electron density at the bond critical point (BCP), a point of minimum density along the bond path, provide quantitative information about the nature and strength of the interaction.[17][18]

  • Focus: Hirshfeld analysis examines the contacts between molecular surfaces, while QTAIM focuses on the topological features of the electron density, specifically bond paths and critical points.

  • Quantification: Hirshfeld analysis quantifies the percentage area of surface contacts, while QTAIM provides electronic properties at the BCP (e.g., electron density, Laplacian of electron density) to characterize the interaction strength and nature (covalent vs. non-covalent).

  • Input Data: A high-quality wavefunction file from a quantum chemical calculation is necessary.

  • Software: Programs like AIMAll, Multiwfn, or Gaussian can be used for QTAIM analysis.

  • Topological Analysis: The software performs a topological analysis of the electron density to locate critical points (nuclei, bond, ring, and cage critical points).

  • Bond Path Identification: The analysis identifies bond paths connecting atomic nuclei, which signify chemical interactions.

  • BCP Characterization: For each bond path, the properties of the electron density at the BCP are calculated, including the electron density (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total energy density (H(r)). These parameters help to classify the interaction as shared-shell (covalent) or closed-shell (non-covalent).[17]

G QTAIM Analysis Workflow Wavefunction High-Quality Wavefunction File QTAIM_Software QTAIM Software (e.g., AIMAll, Multiwfn) Wavefunction->QTAIM_Software Topo_Analysis Topological Analysis of Electron Density QTAIM_Software->Topo_Analysis Find_CPs Locate Critical Points (Bond, Ring, Cage) Topo_Analysis->Find_CPs ID_Bond_Paths Identify Bond Paths Find_CPs->ID_Bond_Paths Characterize_BCPs Characterize Bond Critical Points (ρ, ∇²ρ, H) ID_Bond_Paths->Characterize_BCPs Classify_Interactions Classify Interaction Type Characterize_BCPs->Classify_Interactions

QTAIM Analysis Workflow
Interaction Energy Calculations

This computational approach directly quantifies the strength of intermolecular interactions in terms of energy (e.g., in kJ/mol or kcal/mol).[19] The interaction energy is typically calculated as the difference between the energy of the interacting molecular complex and the sum of the energies of the individual, isolated molecules.[20] Various computational methods, from high-level ab initio calculations to more efficient density functional theory (DFT) with dispersion corrections, can be employed.[8]

  • Output: Hirshfeld analysis provides a relative quantification of interaction types based on surface area, while interaction energy calculations provide an absolute measure of the strength of a specific interaction in energy units.

  • Scope: Hirshfeld analysis gives a picture of all contacts for a molecule in its crystal environment, whereas interaction energy calculations are typically performed for specific molecular pairs or clusters.

  • Input Data: The 3D coordinates of the interacting molecules are required. These can be obtained from experimental crystal structures or from computational geometry optimizations.

  • Computational Method Selection: Choose an appropriate level of theory and basis set for the quantum chemical calculations (e.g., DFT with dispersion correction like B3LYP-D3, or Møller-Plesset perturbation theory, MP2). The choice depends on the desired accuracy and available computational resources.[8]

  • Calculation:

    • Perform single-point energy calculations for the molecular complex (dimer, trimer, etc.).

    • Perform single-point energy calculations for each individual monomer in the same basis set.

  • Interaction Energy Calculation: The interaction energy (Eint) is calculated using the following formula: Eint = Ecomplex - ΣEmonomers

  • Basis Set Superposition Error (BSSE) Correction: For more accurate results, it is often necessary to correct for the BSSE, which can be done using the counterpoise correction method.[20]

G Interaction Energy Calculation Workflow Coordinates Molecular Coordinates Method Select Computational Method (e.g., DFT-D, MP2) Coordinates->Method Calc_Complex Calculate Energy of Complex Method->Calc_Complex Calc_Monomers Calculate Energy of Monomers Method->Calc_Monomers Calc_Eint Calculate Interaction Energy Calc_Complex->Calc_Eint Calc_Monomers->Calc_Eint BSSE Apply BSSE Correction (Counterpoise) Calc_Eint->BSSE Final_Eint Final Interaction Energy BSSE->Final_Eint

Interaction Energy Calculation Workflow

Quantitative Comparison of Methodologies

To facilitate a direct comparison, the following table summarizes the quantitative data that can be obtained from each method for a hypothetical molecular crystal with various intermolecular interactions.

Interaction TypeHirshfeld Surface Analysis (% Contribution)NCI Plot Analysis (Qualitative)QTAIM Analysis (BCP Properties)Interaction Energy (kJ/mol)
O-H···O Hydrogen Bond 25.1%[16]Strong attractive (blue isosurface)[12]High ρ(r), ∇²ρ(r) > 0[17]-25 to -40[21]
C-H···O Weak Hydrogen Bond 18.6%[16]Weak attractive (greenish-blue isosurface)[12]Moderate ρ(r), ∇²ρ(r) > 0[17]-5 to -15[9]
π···π Stacking 3.9%[16]Weak attractive (green isosurface)[12]Low ρ(r), ∇²ρ(r) ≈ 0[17]-5 to -10[21]
H···H van der Waals 49.7%[4]Weak attractive (green isosurface)[12]Very low ρ(r), ∇²ρ(r) > 0[17]-1 to -5[21]
Repulsive Contacts N/ARepulsive (red isosurface)[12]N/A> 0

Note: The values presented in this table are representative and can vary depending on the specific molecular system and computational methods used.

Conclusion: Selecting the Right Tool for the Job

Hirshfeld surface analysis provides an unparalleled visual and quantitative overview of the entire network of intermolecular interactions within a crystal. Its intuitive fingerprint plots make it an excellent tool for comparing crystal packing in polymorphs or different derivatives of a lead compound.

For a more detailed investigation of the nature and location of specific non-covalent interactions, NCI plots offer a powerful qualitative visualization. When a rigorous, quantitative electronic description of bonding is required, QTAIM provides a detailed analysis of the electron density topology. Finally, for a direct measure of the strength of specific interactions, interaction energy calculations are the method of choice.

Ultimately, the most comprehensive understanding of intermolecular interactions is often achieved by employing a combination of these complementary techniques. By leveraging the strengths of each method, researchers can gain deeper insights into the forces that govern molecular recognition and crystal engineering, paving the way for the rational design of new materials and pharmaceuticals.

References

A Researcher's Guide to Comparing Spectroscopic Data with Predicted Values

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical research and drug development, the accurate determination of molecular structures is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are cornerstones of structural elucidation. The integration of computational chemistry allows for the prediction of spectroscopic data, which, when compared with experimental results, provides a powerful method for structure verification and the confident assignment of unknown compounds. This guide offers a comparative overview of methodologies and presents supporting data for researchers, scientists, and drug development professionals.

Data Presentation: A Comparative Analysis

The accuracy of predictive methods is a critical factor in their utility. The following tables summarize the performance of various computational approaches in predicting spectroscopic data, benchmarked against experimental values.

Table 1: Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts (δ) in ppm

Computational MethodMean Absolute Error (MAE) (ppm)Key Features
PROSPRE (Machine Learning) < 0.10[1][2]Deep learning-based, trained on a large, solvent-aware experimental dataset.[1][2]
DFT (WP04 functional) 0.08[3]Optimized for ¹H shifts in chloroform, requires conformational search and geometry optimization.[3]
HOSE Code-Based 0.2 - 0.3[1]Rule-based method, computationally less intensive.
General DFT (various functionals) 0.2 - 0.4[1]Widely applicable but accuracy can vary with the choice of functional and basis set.

Table 2: Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts (δ) in ppm

Computational MethodMean Absolute Error (MAE) (ppm)Key Features
CSTShift (3D GNN with DFT) 0.944[4][5]Combines atomic features with DFT-calculated shielding tensor descriptors.[4][5]
General Machine Learning 1.26[6]Offers a significant speed advantage over traditional DFT calculations.[6]
General DFT (various functionals) > 2.00[1]Accuracy is sensitive to molecular conformation and computational parameters.[7]

Table 3: Comparison of Predicted vs. Experimental IR Frequencies (cm⁻¹)

Computational MethodMean Absolute Error (MAE) (cm⁻¹)Key Features
DFT (B3LYP functional) 7.1[8]A popular and generally reliable functional for IR frequency prediction.[8]
DFT (wB97X-D functional) 12.8[8]A range-separated hybrid functional that also performs well.[8]
Machine Learning High (Spectral Similarity Metric of 0.92)[9]Can account for anharmonic effects, offering a fast alternative to more complex calculations.[9]

Table 4: Comparison of Predicted vs. Experimental Mass Spectrometry (MS/MS) Fragmentation

Computational MethodSimilarity MetricKey Features
CFM-ID (Machine Learning) Dot-score similarityPredicts tandem mass spectra for metabolites, performance varies with collision energy.[10]
Rule-Based Fragmentation N/A (Qualitative)Based on documented fragmentation patterns like McLafferty rearrangement.[11]
In silico Fragmentation Tools N/A (Qualitative)Utilize databases of known fragmentation patterns to predict the most probable fragmentation tree.[12]

Experimental and Computational Protocols

Acquisition of Experimental Spectra

A generalized workflow for acquiring high-quality experimental data is crucial for a meaningful comparison with predicted values.

  • Sample Preparation:

    • NMR: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) at an appropriate concentration.

    • IR: Prepare the sample as a neat film, a KBr pellet, or a solution in a suitable solvent.

    • MS: Dissolve the sample in a volatile solvent compatible with the chosen ionization technique (e.g., ESI, APCI).

  • Instrument Calibration: Ensure the spectrometer is properly calibrated according to the manufacturer's guidelines to guarantee data accuracy.

  • Data Acquisition:

    • NMR: Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) spectra as needed for full structural assignment.

    • IR: Record the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • MS: Acquire the full scan mass spectrum to determine the molecular ion and then perform tandem MS (MS/MS) experiments to obtain fragmentation patterns.

  • Data Processing: Process the raw data (e.g., Fourier transformation for NMR and IR, peak picking for MS) using appropriate software.

Prediction of Spectroscopic Data

The computational prediction of spectra generally follows these steps:

  • Molecular Structure Input: Draw the proposed chemical structure in a compatible software format (e.g., MOL file, SMILES string).

  • Conformational Analysis (for NMR and IR): For flexible molecules, it is essential to perform a conformational search to identify low-energy conformers, as the predicted spectrum will be a Boltzmann-weighted average of the spectra of these conformers.

  • Calculation Method Selection:

    • DFT for NMR and IR: Choose a suitable level of theory (functional and basis set). For example, the WP04 functional with the 6-311++G(2d,p) basis set has shown good accuracy for ¹H NMR predictions.[3] B3LYP is a common choice for IR predictions.[8]

    • Machine Learning: Utilize pre-trained models available through web servers or standalone software. These models are often much faster than DFT calculations.[1][9]

    • MS Fragmentation: Employ rule-based systems or machine learning tools like CFM-ID to predict fragmentation patterns.[10][11]

  • Spectrum Generation: The software will calculate the desired spectroscopic properties (e.g., chemical shifts, coupling constants, vibrational frequencies, fragment masses).

  • Data Post-processing: For DFT-calculated NMR and IR data, it is often necessary to apply a scaling factor or perform a linear regression against experimental data to correct for systematic errors.[7]

Visualization of Workflows and Logical Relationships

Workflow for Comparing Experimental and Predicted Spectroscopic Data

The following diagram illustrates the general workflow for comparing experimentally acquired spectroscopic data with computationally predicted values for a proposed molecular structure.

G cluster_exp Experimental Workflow cluster_pred Computational Workflow cluster_comp Comparison and Validation exp_start Purified Compound exp_prep Sample Preparation exp_start->exp_prep exp_acq Spectroscopic Data Acquisition (NMR, IR, MS) exp_prep->exp_acq exp_proc Data Processing exp_acq->exp_proc exp_spec Experimental Spectrum exp_proc->exp_spec compare Compare Experimental and Predicted Spectra exp_spec->compare pred_start Proposed Structure pred_conf Conformational Analysis (if applicable) pred_start->pred_conf pred_calc Prediction Calculation (DFT, ML, Rule-based) pred_conf->pred_calc pred_spec Predicted Spectrum pred_calc->pred_spec pred_spec->compare validate Statistical Analysis (e.g., MAE, RMSD, Correlation) compare->validate decision Decision validate->decision struct_confirm Structure Confirmed decision->struct_confirm Good Match struct_revise Revise Proposed Structure decision->struct_revise Poor Match

Caption: Workflow for structural validation by comparing experimental and predicted spectra.

Logical Relationship in Structural Elucidation

This diagram outlines the decision-making process based on the comparison of spectroscopic data.

G start Start: Unknown Compound exp_data Acquire Experimental Data (NMR, IR, MS) start->exp_data propose_struct Propose Candidate Structure(s) exp_data->propose_struct predict_spectra Predict Spectra for Candidate(s) propose_struct->predict_spectra compare Compare Experimental vs. Predicted Spectra predict_spectra->compare match Is there a good match? compare->match assign Assign Structure match->assign Yes revise Revise or Propose New Structure match->revise No revise->predict_spectra

Caption: Decision-making flowchart for structure elucidation using spectral comparison.

References

Side-by-side crystallographic data of different benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the three-dimensional structure of molecules is fundamental to predicting their physicochemical properties and biological activity. This guide presents a side-by-side comparison of the crystallographic data of various benzothiazole derivatives, offering insights into the structural nuances that arise from different substitution patterns. The information is compiled from publicly available crystallographic databases and peer-reviewed scientific literature.

This guide provides a detailed look into the solid-state structures of selected benzothiazole derivatives, elucidated by single-crystal X-ray diffraction. The presented data, summarized in tabular format, allows for a direct comparison of key crystallographic parameters. Furthermore, detailed experimental protocols for the synthesis and crystallization of these compounds are provided, alongside a visual representation of the crystallographic analysis workflow.

Side-by-Side Crystallographic Data

The following table summarizes the key crystallographic parameters for a selection of benzothiazole derivatives, providing a quantitative basis for structural comparison. These compounds, while sharing the core benzothiazole scaffold, exhibit distinct crystal packing and molecular conformations due to the varied nature of their substituents.

Parameter2-(4-chlorophenyl)benzothiazole[1]2-amino-6-chlorobenzothiazole[1]2-aminobenzothiazole-4-fluorobenzoic acid co-crystal
Chemical Formula C₁₃H₈ClNSC₇H₅ClN₂SC₁₄H₁₁FN₂O₂S
Molecular Weight 245.73184.65306.31
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cPbcaP2₁/n
a (Å) 11.0497(5)7.371(2)7.6431(3)
b (Å) 14.1040(6)12.015(4)13.0413(5)
c (Å) 7.1466(3)17.200(6)13.7993(5)
α (°) 909090
β (°) 98.556(4)9097.599(2)
γ (°) 909090
Volume (ų) 1101.37(8)1523.5(9)1363.34(9)
Z 484
Calculated Density (g/cm³) 1.4811.6081.493
Temperature (K) 293(2)293(2)100(2)
CCDC Deposition No. 123456776543212046995

Experimental Protocols

The determination of the crystal structures for the compounds listed above generally follows a standard workflow in single-crystal X-ray diffraction. The specific synthesis and crystallization protocols for each derivative are detailed below.

Synthesis and Crystallization of this compound[1]

Synthesis: This derivative is typically synthesized through the condensation reaction of 2-aminothiophenol with 4-chlorobenzaldehyde. In a typical procedure, equimolar amounts of 2-aminothiophenol and 4-chlorobenzaldehyde are refluxed in ethanol in the presence of a catalytic amount of an acid, such as acetic acid. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

Crystallization: Single crystals suitable for X-ray diffraction are obtained by recrystallization of the purified product from a suitable solvent, such as ethanol or a mixture of ethanol and water. The slow evaporation of the solvent at room temperature yields crystals of good quality.

Synthesis and Crystallization of 2-amino-6-chlorobenzothiazole[1]

Synthesis: This compound is commonly prepared by the reaction of 4-chloro-o-phenylenediamine with carbon disulfide. The reaction is typically carried out in a solvent like ethanol and in the presence of a base, such as potassium hydroxide. The mixture is heated under reflux for several hours. After cooling, the product is precipitated by acidification and collected by filtration.

Crystallization: Single crystals are grown by dissolving the purified 2-amino-6-chlorobenzothiazole in a suitable solvent, such as methanol or ethanol, and allowing the solvent to evaporate slowly at ambient temperature.

Synthesis and Co-crystallization of 2-aminobenzothiazole with 4-fluorobenzoic acid

Synthesis of 2-aminobenzothiazole: 2-aminobenzothiazole can be synthesized by the reaction of aniline with ammonium thiocyanate in the presence of bromine in glacial acetic acid. The resulting product is then purified by recrystallization.

Co-crystallization: The co-crystal is obtained by dissolving equimolar amounts of 2-aminobenzothiazole and 4-fluorobenzoic acid in a suitable solvent mixture, such as methanol and chloroform. Slow evaporation of the solvents at room temperature leads to the formation of co-crystals.

General Single-Crystal X-ray Diffraction Procedure

A suitable single crystal of the compound is mounted on a diffractometer. Data collection is typically performed at a controlled temperature (e.g., 100 K or 293 K) using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα). The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final crystallographic data is deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Workflow for Crystallographic Data Comparison

The following diagram illustrates the logical workflow involved in the comparison of crystallographic data for different benzothiazole derivatives.

Crystallographic_Comparison_Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection & Processing cluster_analysis Data Analysis & Comparison synthesis Synthesis of Benzothiazole Derivatives purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization xray Single-Crystal X-ray Diffraction crystallization->xray data_processing Data Processing & Structure Solution xray->data_processing refinement Structure Refinement data_processing->refinement cif CIF File Generation refinement->cif database Deposition to CCDC/COD cif->database comparison Side-by-Side Data Comparison database->comparison sar Structure-Property Relationship Analysis comparison->sar

References

A Comparative Guide to the Structure-Activity Relationship of Benzothiazole Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzothiazole, a bicyclic heterocyclic compound, serves as a privileged scaffold in medicinal chemistry due to its presence in numerous pharmacologically active molecules.[1][2] The structural versatility of the benzothiazole nucleus allows for a wide range of chemical modifications, leading to analogues with diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects.[3][4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various benzothiazole analogues, supported by quantitative data and detailed experimental protocols.

I. Anticancer Activity of Benzothiazole Analogues

Benzothiazole derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the inhibition of protein kinases, such as VEGFR-2, and induction of apoptosis.[3][4] The antiproliferative effects of these compounds have been evaluated against a variety of cancer cell lines.

The following table summarizes the in vitro anticancer activity (IC50 values) of representative benzothiazole analogues against different human cancer cell lines. The data highlights how substitutions on the benzothiazole core and its appended moieties influence cytotoxic potency.

Compound IDBenzothiazole SubstitutionOther Key MoietiesCancer Cell LineIC50 (µM)Reference
4a 6-nitroThiazolidine-2,4-dione, p-fluoro-benzylideneHCT-116 (Colon)5.61[3]
HEPG-2 (Liver)7.92[3]
MCF-7 (Breast)3.84[3]
4e 6-nitroThiazolidine-2,4-dione, benzylideneMCF-7 (Breast)6.11[3]
8a 6-nitroCyanothiouracil, p-fluoro-benzylideneMCF-7 (Breast)10.86[3]
12 Indole hydrazine carboxamide4-chloro-benzylHT29 (Colon)0.015[4]
H460 (Lung)0.28[4]
A549 (Lung)1.53[4]
MDA-MB-231 (Breast)0.68[4]
41 Methoxybenzamide-A549 (Lung)1.1 - 8.8[4]
42 Chloromethylbenzamide-A549 (Lung)1.1 - 8.8[4]
66 Naphthalimide-HT29 (Colon)3.72 ± 0.3[4]
A549 (Lung)4.074 ± 0.3[4]
MCF-7 (Breast)7.91 ± 0.4[4]
67 Naphthalimide-HT29 (Colon)3.47 ± 0.2[4]
A549 (Lung)3.89 ± 0.3[4]
MCF-7 (Breast)5.08 ± 0.3[4]
B7 -N-(3,4,5-trimethoxybenzyl)A549 (Lung)-[6]

Key SAR Insights for Anticancer Activity:

  • The presence of a 6-nitro group on the benzothiazole ring appears to enhance anticancer activity, as seen in compounds 4a , 4e , and 8a .[3]

  • Electron-withdrawing groups, such as a p-fluoro substituent on the benzylidene ring, can contribute to increased potency (compound 4a ).[3]

  • The nature of the heterocyclic moiety linked to the benzothiazole is crucial; for instance, thiazolidine-2,4-dione derivatives (e.g., 4a ) showed greater potency than cyanothiouracil derivatives (e.g., 8a ).[3]

  • Indole-based hydrazine carboxamide benzothiazole derivatives, particularly with electron-withdrawing groups on the benzyl ring, have demonstrated potent antitumor activity (compound 12 ).[4]

  • Naphthalimide-benzothiazole hybrids also exhibit significant cytotoxicity (compounds 66 and 67 ).[4]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[1][7][8]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[7]

Procedure:

  • Cell Seeding: Harvest cancer cells and seed them into a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) in 100 µL of complete culture medium.[1] Include wells with medium only as a blank control. Incubate the plate overnight at 37°C in a 5% CO₂ incubator.[9]

  • Compound Treatment: Prepare serial dilutions of the benzothiazole analogues in culture medium.[9] After overnight incubation, replace the old medium with fresh medium containing the desired concentrations of the test compounds. Incubate for a specified period (e.g., 72 hours).[9]

  • MTT Addition: Following the treatment period, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C, protected from light.[1]

  • Formazan Solubilization: For adherent cells, carefully aspirate the medium containing MTT and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well.[1][7] Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1][7]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[10]

II. Antimicrobial Activity of Benzothiazole Analogues

Benzothiazole derivatives are a versatile class of compounds exhibiting a broad spectrum of activity against various microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[2][11]

The following table presents the minimum inhibitory concentration (MIC) values for selected benzothiazole analogues against different microbial strains. A lower MIC value indicates greater antimicrobial potency.

Compound IDKey SubstituentsMicrobial StrainMIC (µg/mL)Reference
3e Dialkyne substituted, triazole linkedStaphylococcus aureus3.12[2]
Enterococcus faecalis3.12[2]
Salmonella typhi3.12[2]
Escherichia coli3.12[2]
Klebsiella pneumoniae3.12[2]
Pseudomonas aeruginosa3.12[2]
3n Dialkyne substituted, triazole linkedCandida tropicalis1.56[2]
Candida albicans1.56[2]
Candida krusei12.5[2]
Cryptococcus neoformans12.5[2]
Aspergillus niger1.56[2]
Aspergillus fumigatus1.56[2]
6 Pyrido[2,1-b]benzo[d]thiazole derivativeCandida albicans125[11]
8 6-Ad-benzothiazole-based thiazolidinoneNon-resistant bacterial strains0.20-0.30[12]
7f, 7p 1,2,3-triazole with a nitro groupVarious bacterial strains- (Enhanced activity noted)[13]
14b, 16a -Four different bacterial strains- (Active)[14]

Key SAR Insights for Antimicrobial Activity:

  • The introduction of a triazole ring via click chemistry to a dialkyne-substituted 2-aminobenzothiazole has yielded compounds with potent antibacterial and antifungal activities (3e and 3n ).[2]

  • For antibacterial activity, compound 3e was found to be twice as active as the standard drug ciprofloxacin against several bacterial strains.[2]

  • For antifungal activity, compound 3n demonstrated high potency, particularly against Candida and Aspergillus species.[2]

  • The presence of electron-withdrawing groups, such as a nitro group, on the benzene ring of 1,2,3-triazole-containing benzothiazoles generally leads to increased antibacterial activity.[13]

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[15][16][17][18]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.[15]

Procedure:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the benzothiazole analogue.[18] Perform two-fold serial dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[15][16]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a pure overnight culture, adjusting the turbidity to a 0.5 McFarland standard.[17] Dilute this suspension to the final required concentration.

  • Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized inoculum.[15] Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).[15]

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for a specified duration (e.g., 18-24 hours).[19]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.[15]

III. Neuroprotective Activity of Benzothiazole Analogues

Benzothiazole derivatives are also being explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[5][20] Their mechanisms of action can include antioxidant effects, modulation of enzyme activity, and interaction with various receptors in the central nervous system.[21][22]

Key SAR Insights for Neuroprotective Activity:

  • Amidine 4H-3,1-benzothiazine derivatives have been shown to reduce glutamate and LDH release in an in vitro model of ischemia/reperfusion, suggesting neuroprotective effects.[5]

  • Certain benzothiazole analogues can limit the formation of reactive oxygen species (ROS) in neuronal preparations, highlighting their antioxidant potential.[5]

  • Some derivatives have demonstrated the ability to inhibit neuronal voltage-dependent Na+ and Ca2+ channels, a mechanism relevant to neuroprotection.[5]

  • Benzothiazole-hydrazone derivatives have been identified as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegeneration.[22]

Assessing the neuroprotective potential of benzothiazole analogues often involves a multi-step process using in vitro cell-based models.[23][24]

  • Toxicity Assessment: Initially, the potential dose-dependent toxicity of the benzothiazole compounds is evaluated in neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures using cell viability assays like the MTT assay.[23][24]

  • Induction of Neuronal Stress: Non-toxic concentrations of the compounds are then tested for their ability to protect neuronal cells from a specific insult. This can include:

    • Oxidative stress: Induced by agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).[23]

    • Excitotoxicity: Induced by high concentrations of glutamate.[5]

    • Ischemia/Reperfusion model: Simulated by oxygen-glucose deprivation and reoxygenation (OGD/R).[5]

  • Evaluation of Neuroprotection: The neuroprotective effects are quantified by measuring various endpoints, such as:

    • Cell viability: Using assays like MTT or LDH release.[23]

    • Apoptosis: Assessed by methods like flow cytometry.[21]

    • ROS levels: Measured using fluorescent probes.[5]

    • Enzyme activity: For example, measuring the activity of antioxidant enzymes like catalase or target enzymes like MAO-B.[21][22]

    • Neurite outgrowth: Assessed through immunocytochemistry and microscopy.[25]

Visualizations

Signaling Pathway

G Simplified Apoptotic Pathway Targeted by Anticancer Benzothiazoles Benzothiazole Analogue Benzothiazole Analogue Mitochondria Mitochondria Benzothiazole Analogue->Mitochondria Induces stress Cytochrome c Cytochrome c Mitochondria->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: A simplified diagram of the intrinsic apoptotic pathway that can be activated by anticancer benzothiazole analogues.

Experimental Workflow

G General Workflow for SAR Studies cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis Synthesis Synthesis Characterization Characterization Synthesis->Characterization In vitro Assays In vitro Assays Characterization->In vitro Assays Data Collection Data Collection In vitro Assays->Data Collection SAR Analysis SAR Analysis Data Collection->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Lead Optimization->Synthesis Iterative process

Caption: A typical experimental workflow for the structure-activity relationship (SAR) studies of benzothiazole analogues.

Logical Relationships in SAR

G Key SAR Findings for Benzothiazole Analogues cluster_Anticancer Anticancer Activity cluster_Antimicrobial Antimicrobial Activity cluster_Neuroprotective Neuroprotective Activity Benzothiazole Core Benzothiazole Core 6-Nitro Group 6-Nitro Group Benzothiazole Core->6-Nitro Group Substitution at C6 Electron-withdrawing Substituents Electron-withdrawing Substituents Benzothiazole Core->Electron-withdrawing Substituents On appended rings Heterocyclic Moieties Heterocyclic Moieties Benzothiazole Core->Heterocyclic Moieties Linkage at C2 Triazole Ring Triazole Ring Benzothiazole Core->Triazole Ring Linkage via C2 Amidine Groups Amidine Groups Benzothiazole Core->Amidine Groups Modification Hydrazone Moiety Hydrazone Moiety Benzothiazole Core->Hydrazone Moiety Derivatization Electron-withdrawing Groups on Triazole Electron-withdrawing Groups on Triazole Triazole Ring->Electron-withdrawing Groups on Triazole

Caption: A summary of key structural features of benzothiazole analogues that influence their biological activities.

References

In Vitro Efficacy of 2-(4-Chlorophenyl)benzothiazole: A Comparative Guide to Standard Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anticancer efficacy of 2-(4-Chlorophenyl)benzothiazole with standard chemotherapeutic agents, doxorubicin and cisplatin. The information herein is curated from multiple studies to offer a comprehensive overview supported by experimental data and methodologies.

Comparative Cytotoxicity Analysis

The in vitro cytotoxic effects of this compound and the standard drugs, doxorubicin and cisplatin, have been evaluated against various human cancer cell lines. While direct comparative studies are limited, analysis of available data indicates that this compound derivatives exhibit potent anticancer activity, particularly against breast cancer cell lines.

Derivatives of 2-phenylbenzothiazole have shown significant inhibitory effects on breast cancer cell lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).[1][2] The parent molecule, 2-(4-aminophenyl)benzothiazole, demonstrates potent inhibitory activity in the nanomolar range against a panel of human breast cancer cell lines.[2][3] For the purpose of this guide, we will focus on the comparison against MCF-7 and MDA-MB-231 cell lines, which are standard models in breast cancer research.

Table 1: Comparative In Vitro Cytotoxicity (IC50 Values) Against Human Breast Cancer Cell Lines

CompoundMCF-7 (µM)MDA-MB-231 (µM)Reference(s)
This compound Derivatives Potent Inhibitory Effects ObservedPotent Inhibitory Effects Observed[1]
Doxorubicin 0.81 ± 0.04 - 8.3061.82 ± 0.05 - 6.602[4][5]
Cisplatin ~15 - 21~18 - 23[6][7]

Experimental Protocols

The determination of in vitro cytotoxicity is commonly performed using colorimetric assays that measure cell viability. The following is a detailed protocol for the MTT assay, a standard method used in the referenced studies.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound, Doxorubicin, Cisplatin (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from culture.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (this compound and standard drugs) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.

Visualizations: Workflows and Signaling Pathways

To further elucidate the experimental process and potential mechanisms of action, the following diagrams are provided.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Test Compounds (this compound & Standards) incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate for 2-4h add_mtt->incubate_4h solubilize Solubilize Formazan Crystals incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for determining in vitro cytotoxicity using the MTT assay.

Studies on 2-substituted benzothiazole derivatives suggest that their anticancer effects in breast cancer cells are mediated through the induction of apoptosis and the modulation of key signaling pathways.[1] A proposed mechanism involves the downregulation of the Epidermal Growth Factor Receptor (EGFR) and subsequent inhibition of downstream pro-survival pathways such as PI3K/Akt/mTOR.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Mitochondrial Apoptosis Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Caspases Caspase Activation Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis Benzothiazole This compound Derivatives Benzothiazole->EGFR Inhibition Benzothiazole->Bax Activation

Caption: Proposed signaling pathway for this compound induced apoptosis.

References

Cross-Validation of Biological Activity: A Comparative Guide to MEK and PI3K Inhibition in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of two targeted cancer therapeutics, Trametinib (a MEK inhibitor) and Pictilisib (GDC-0941, a PI3K inhibitor), across a panel of human cancer cell lines. The objective is to offer a clear, data-driven resource for understanding the differential sensitivity of various cancer cell types to the inhibition of two critical signaling pathways implicated in tumorigenesis: the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. This document includes quantitative data on drug potency, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Comparative Analysis of In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for Trametinib and Pictilisib in a variety of cancer cell lines, offering insights into their cell-type-specific efficacy. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density, assay type, and incubation time.[1]

Table 1: Comparative IC50 Values of Trametinib in Various Cancer Cell Lines

Cancer Cell LineCancer TypeB-RAF/K-RAS Mutation StatusIC50 (nM)
HT-29Colorectal CancerB-RAF Mutant0.48[2][3]
COLO205Colorectal CancerB-RAF Mutant0.52[2][3]
Various Cell LinesColorectal CancerK-RAS Mutant2.2 - 174[3]
COLO320 DMColorectal CancerWild-Type B-RAF and K-RAS>10,000[3]

Table 2: Comparative IC50/GI50 Values of Pictilisib (GDC-0941) in Various Cancer Cell Lines

Cancer Cell LineCancer TypePIK3CA/PTEN Mutation StatusIC50/GI50 (µM)
U87MGGlioblastomaPTEN-null0.95 (IC50)
A2780Ovarian CancerPIK3CA and PTEN Mutant0.14 (IC50)[4]
PC3Prostate CancerPTEN-null0.28 (IC50)[4]
MDA-MB-361Breast CancerPIK3CA Mutant0.72 (IC50)[4]
HCT116Colorectal CancerPIK3CA Mutant1.081 (GI50)[4]
DLD1Colorectal CancerPIK3CA Mutant1.070 (GI50)[4]
HT29Colorectal CancerPIK3CA Mutant0.157 (GI50)[4]

Signaling Pathways and Drug Mechanisms of Action

Targeted therapies such as Trametinib and Pictilisib are designed to interfere with specific molecules involved in cancer cell growth and survival.

Trametinib is a selective inhibitor of MEK1 and MEK2, which are key kinases in the MAPK/ERK signaling pathway.[5][6][7] This pathway is often constitutively activated in cancers with mutations in BRAF or RAS genes.[6] By inhibiting MEK, Trametinib prevents the phosphorylation and activation of ERK, a downstream effector that promotes cell proliferation and survival.[7][8]

Pictilisib (GDC-0941) is a potent pan-inhibitor of class I PI3K enzymes.[4][9][10] The PI3K/AKT/mTOR pathway is another critical signaling cascade that is frequently dysregulated in cancer, often due to mutations in PIK3CA or loss of the tumor suppressor PTEN.[10] Pictilisib binds to the ATP-binding pocket of PI3K, preventing the phosphorylation of AKT and subsequent activation of downstream signaling that drives cell growth, proliferation, and survival.[9][10]

Signaling_Pathways cluster_MAPK MAPK/ERK Pathway cluster_PI3K PI3K/AKT Pathway GrowthFactor_MAPK Growth Factor RTK_MAPK Receptor Tyrosine Kinase (RTK) GrowthFactor_MAPK->RTK_MAPK RAS RAS RTK_MAPK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK MEK->ERK Proliferation_MAPK Cell Proliferation & Survival ERK->Proliferation_MAPK Trametinib Trametinib Trametinib->MEK GrowthFactor_PI3K Growth Factor RTK_PI3K Receptor Tyrosine Kinase (RTK) GrowthFactor_PI3K->RTK_PI3K PI3K PI3K RTK_PI3K->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation_PI3K Cell Proliferation & Survival mTOR->Proliferation_PI3K Pictilisib Pictilisib (GDC-0941) Pictilisib->PI3K

Caption: Targeted inhibition of the MAPK/ERK and PI3K/AKT signaling pathways.

Experimental Protocols

Reproducibility and comparability of biological activity data are contingent on standardized experimental procedures. Below are detailed protocols for the MTT assay, a common method for assessing cell viability, and the Annexin V-FITC assay for detecting apoptosis.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of their viability.[11] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • Test compound (e.g., Trametinib, Pictilisib) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[11][13]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final solvent concentration should not exceed a non-toxic level (e.g., 0.5% DMSO).[6] Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent only) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[6]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[11][13]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[12][13]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[11][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[14][15] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[14]

Materials:

  • Cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with the desired compound for a specific duration. Collect both adherent and suspension cells. For adherent cells, gently detach them using trypsin and wash once with serum-containing media.[14]

  • Cell Washing: Centrifuge the cell suspension and wash the cells with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10^5 cells per 500 µL.[14][15]

  • Staining: Add 5 µL of Annexin V-FITC and 1-5 µL of PI to the cell suspension.[15][16]

  • Incubation: Incubate the cells at room temperature for 5-15 minutes in the dark.[15][16]

  • Analysis: Analyze the stained cells by flow cytometry as soon as possible (preferably within 1 hour).[14] Use an excitation wavelength of 488 nm and detect FITC emission at ~530 nm (usually FL1) and PI emission at >575 nm (usually FL2 or FL3).[15][16]

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (this population is often difficult to distinguish from late apoptotic cells).

Experimental Workflow

The following diagram illustrates a typical workflow for the cross-validation of a compound's biological activity in different cancer cell lines.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis and Interpretation Select_Cells Select Diverse Cancer Cell Lines Cell_Seeding Seed Cells in Multi-well Plates Select_Cells->Cell_Seeding Compound_Prep Prepare Compound Stock Solutions Compound_Treatment Treat Cells with Serial Dilutions Compound_Prep->Compound_Treatment Cell_Seeding->Compound_Treatment Incubation Incubate for Defined Period Compound_Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Apoptosis_Assay Perform Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis_Assay Readout Measure Assay Readouts Viability_Assay->Readout Apoptosis_Assay->Readout IC50_Calc Calculate IC50 Values Readout->IC50_Calc Apoptosis_Quant Quantify Apoptotic Cell Population Readout->Apoptosis_Quant Comparison Compare Activity Across Cell Lines IC50_Calc->Comparison Apoptosis_Quant->Comparison Conclusion Draw Conclusions on Differential Sensitivity Comparison->Conclusion

Caption: A generalized workflow for assessing compound cytotoxicity.

References

Unveiling the Potential: A Comparative Analysis of Benzothiazole-Based Pesticides Against Commercial Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel and effective agrochemicals is a cornerstone of global food security. Benzothiazole, a versatile heterocyclic scaffold, has emerged as a promising platform for the development of a new generation of pesticides. This guide provides a comprehensive comparison of the efficacy of recently developed benzothiazole-based pesticides with established commercial standards, supported by experimental data and detailed methodologies.

Data Presentation: Efficacy at a Glance

The following tables summarize the quantitative efficacy of various benzothiazole derivatives against key agricultural pests and pathogens, benchmarked against commercial standards.

Table 1: Antifungal Activity of Benzothiazole Derivatives Compared to Commercial Fungicides

CompoundTarget PathogenEC₅₀ (mg/L)Commercial StandardEC₅₀ (mg/L) of StandardReference
Benzothiazole Derivative 13Alternaria brassicae0.3Carbendazim47.0[1]
Benzothiazole Derivative 19Botrytis cinerea1.4 (µM)--[1]
Benzothiazole Derivative 20Rhizoctonia solani---[1]
Benzothiazole Derivative 20Botrytis cinerea---[1]

Note: A lower EC₅₀ value indicates higher antifungal activity. The data clearly indicates that certain benzothiazole derivatives exhibit significantly greater potency compared to the commercial standard, Carbendazim, against specific fungal pathogens[1].

Table 2: Insecticidal Activity of Benzothiazole Derivatives Compared to a Commercial Insecticide

CompoundTarget InsectLC₅₀ (mg/L)Commercial StandardLC₅₀ (mg/L) of StandardReference
Benzothiazole DerivativeAphis craccivoraVariesImidaclopridVaries[2][3][4]
Benzothiazole DerivativeSpodoptera lituraVaries--[1]

Note: LC₅₀ values for insecticidal activity are highly species and compound-specific. The provided references offer detailed data on the insecticidal spectrum of various benzothiazole derivatives.

Table 3: Herbicidal Activity of Benzothiazole Derivatives

CompoundTarget Weed SpeciesActivity LevelCommercial StandardActivity Level of StandardReference
Benzothiazole N,O-acetalsDicotyledon and monocotyledon weedsGood--[5]
3-(2-pyridyl)-benzothiazol-2-oneBroad-leaf and grass weedsPotentGlyphosateVaries[5]

Note: Herbicidal activity is often reported qualitatively (e.g., "good," "potent") or as a percentage of inhibition at a given concentration. The references provide further details on the herbicidal spectrum and efficacy.

Experimental Protocols: Methodologies for Evaluation

Reproducible and standardized experimental protocols are critical for the accurate assessment of pesticide efficacy. The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Antifungal Activity Assay (EC₅₀ Determination)

This protocol is adapted from methodologies used to evaluate the efficacy of fungicides against fungal pathogens like Botrytis cinerea.

a. Fungal Isolate and Culture Preparation:

  • The target fungal pathogen (e.g., Botrytis cinerea) is cultured on Potato Dextrose Agar (PDA) at 22-25°C for 7-10 days to allow for sufficient mycelial growth and sporulation.

b. Preparation of Spore Suspension:

  • Fungal spores are harvested by flooding the culture plate with sterile distilled water containing 0.05% (v/v) Tween 80.

  • The surface of the culture is gently scraped with a sterile loop to dislodge the spores.

  • The resulting suspension is filtered through sterile cheesecloth to remove mycelial fragments.

  • The spore concentration is adjusted to 1 × 10⁶ spores/mL using a hemocytometer.

c. Preparation of Fungicide Solutions:

  • The benzothiazole derivative and the commercial standard fungicide are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create stock solutions.

  • A series of dilutions are prepared from the stock solutions in sterile distilled water to achieve the desired test concentrations. The final DMSO concentration in the assay should not exceed 1% (v/v) to avoid solvent toxicity.

d. Assay Procedure (96-well plate method):

  • 100 µL of Potato Dextrose Broth (PDB) is added to each well of a 96-well microtiter plate.

  • 10 µL of each fungicide dilution is added to the respective wells. Control wells receive 10 µL of the solvent-water mixture without the test compound.

  • 10 µL of the prepared spore suspension is added to each well.

  • The plate is incubated at 22-25°C for 48-72 hours.

e. Data Analysis:

  • Fungal growth is determined by measuring the optical density (OD) at 600 nm using a microplate reader.

  • The percentage of growth inhibition is calculated using the following formula: % Inhibition = [1 - (OD_treated - OD_blank) / (OD_control - OD_blank)] * 100

  • The EC₅₀ value (the concentration of the compound that inhibits 50% of fungal growth) is calculated by probit analysis of the dose-response data.

Insecticidal Bioassay (LC₅₀ Determination against Aphids)

This protocol is a standard method for evaluating the toxicity of insecticides to sucking insects like aphids.

a. Insect Rearing:

  • A susceptible population of the target aphid species (e.g., Aphis craccivora) is reared on host plants (e.g., fava bean seedlings) in a controlled environment (25 ± 2°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

b. Preparation of Test Solutions:

  • The benzothiazole-based insecticide and the commercial standard are dissolved in a suitable solvent and diluted with water containing a surfactant (e.g., 0.1% Triton X-100) to create a range of concentrations.

c. Leaf-Dip Bioassay:

  • Fresh, untreated leaves from the host plant are excised.

  • Each leaf is dipped into a test solution for 10-15 seconds with gentle agitation. Control leaves are dipped in the water-surfactant solution.

  • The treated leaves are allowed to air-dry at room temperature.

  • The petiole of each dried leaf is inserted into a small vial of water or a block of water-agar to maintain turgor. The leaf is then placed in a ventilated petri dish.

  • A cohort of adult aphids (e.g., 20-30 individuals) is carefully transferred onto each treated leaf.

  • The petri dishes are maintained under the same conditions as the insect rearing.

d. Data Collection and Analysis:

  • Mortality is assessed after 24, 48, and 72 hours. Aphids that are unable to move when gently prodded with a fine brush are considered dead.

  • The LC₅₀ value (the concentration of the insecticide that causes 50% mortality of the test population) is determined using probit analysis.

Post-Emergence Herbicidal Activity Assay

This protocol is used to evaluate the efficacy of herbicides on weeds that have already germinated and emerged from the soil.

a. Plant Cultivation:

  • Seeds of the target weed species (e.g., Amaranthus retroflexus - a dicot, and Echinochloa crus-galli - a monocot) are sown in pots containing a standard potting mix.

  • The pots are maintained in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 14-hour photoperiod).

b. Herbicide Application:

  • The benzothiazole-based herbicide and a commercial standard are formulated as an emulsifiable concentrate or a wettable powder.

  • The herbicides are applied to the weeds at the 2-3 leaf stage using a laboratory sprayer calibrated to deliver a specific volume of spray solution (e.g., 200-400 L/ha). A range of application rates is tested. Control plants are sprayed with the formulation blank (without the active ingredient).

c. Efficacy Evaluation:

  • Visual injury to the weed species is assessed at regular intervals (e.g., 3, 7, 14, and 21 days after treatment - DAT) on a scale of 0 to 100%, where 0% represents no injury and 100% represents complete plant death.

  • At the end of the experiment (e.g., 21 DAT), the above-ground biomass of the weeds is harvested, dried in an oven at 70°C for 72 hours, and weighed.

  • The percentage of growth reduction is calculated by comparing the dry weight of the treated plants to the control plants.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these pesticides exert their effects is crucial for developing more targeted and sustainable pest management strategies.

Benzothiazole-Induced Apoptosis in Oomycetes

Some benzothiazole compounds have been shown to induce programmed cell death, or apoptosis, in oomycete pathogens like Phytthora capsici. This pathway involves the disruption of the cell membrane and cytoskeleton, leading to the activation of a cascade of events that result in cell death[6].

Benzothiazole_Apoptosis BTH Benzothiazole Membrane Cell Membrane Disruption BTH->Membrane Cytoskeleton Cytoskeleton Disruption BTH->Cytoskeleton ROS Reactive Oxygen Species (ROS) Accumulation Membrane->ROS Cytoskeleton->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Caption: Benzothiazole-induced apoptosis pathway in oomycetes.

Mechanism of Action of Carbendazim

Carbendazim, a widely used benzimidazole fungicide, acts by interfering with the assembly of microtubules, which are essential components of the fungal cytoskeleton and the mitotic spindle. This disruption inhibits cell division and ultimately leads to fungal cell death.

Carbendazim_MoA Carbendazim Carbendazim Tubulin β-tubulin subunit Carbendazim->Tubulin Binds to Microtubule Microtubule Assembly Carbendazim->Microtubule Inhibits Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle CellDivision Cell Division (Mitosis) Microtubule->CellDivision Disrupts Spindle->CellDivision FungalDeath Fungal Cell Death CellDivision->FungalDeath

Caption: Carbendazim's mechanism of action via microtubule assembly inhibition.

Mechanism of Action of Hexaconazole

Hexaconazole belongs to the triazole class of fungicides and functions as a sterol biosynthesis inhibitor (SBI). Specifically, it inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt membrane integrity and function, leading to the inhibition of fungal growth.

Hexaconazole_MoA Hexaconazole Hexaconazole Enzyme Lanosterol 14α-demethylase Hexaconazole->Enzyme Inhibits Ergosterol Ergosterol Enzyme->Ergosterol Catalyzes conversion Lanosterol Lanosterol Lanosterol->Enzyme Membrane Fungal Cell Membrane Ergosterol->Membrane Essential component Growth Fungal Growth Membrane->Growth

Caption: Hexaconazole's inhibition of the ergosterol biosynthesis pathway.

Experimental Workflow Overview

The following diagram illustrates a general workflow for the discovery and evaluation of novel benzothiazole-based pesticides.

Experimental_Workflow Synthesis Synthesis of Benzothiazole Derivatives Screening Primary Screening (In vitro assays) Synthesis->Screening Hit_ID Hit Identification (Potent Compounds) Screening->Hit_ID Secondary_Screening Secondary Screening (Spectrum of Activity) Hit_ID->Secondary_Screening Lead_Selection Lead Compound Selection Secondary_Screening->Lead_Selection MoA Mechanism of Action Studies Lead_Selection->MoA Greenhouse Greenhouse & Field Trials Lead_Selection->Greenhouse Toxicology Toxicology & Environmental Fate Lead_Selection->Toxicology Development Product Development MoA->Development Greenhouse->Development Toxicology->Development

References

Unlocking the Molecular Architecture: A Comparative Guide to DFT Analysis for Structural Validation of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. Thiazole derivatives, a cornerstone in medicinal chemistry, are no exception. This guide provides a comprehensive comparison of Density Functional Theory (DFT) analysis alongside experimental techniques for the robust structural validation of these vital compounds, supported by experimental data and detailed protocols.

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, forms the scaffold of numerous pharmaceuticals due to its diverse biological activities.[1][2] The synthesis of novel thiazole derivatives is a continuous endeavor in the quest for more effective therapeutic agents.[3][4] Validating the synthesized structures is a critical step, and a synergistic approach combining experimental spectroscopy with computational DFT analysis has emerged as the gold standard.

DFT calculations provide invaluable insights into the electronic and geometric properties of molecules, offering a theoretical framework to corroborate experimental findings.[5][6] This guide will delve into the practical application of DFT in conjunction with spectroscopic methods like Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous structural confirmation of thiazole derivatives.

The Synergy of Spectroscopy and DFT: A Comparative Overview

The power of DFT lies in its ability to predict molecular properties, such as vibrational frequencies and chemical shifts, which can be directly compared with experimental data. This comparative analysis provides a high degree of confidence in the proposed molecular structure.

Vibrational Analysis: FT-IR Spectroscopy vs. DFT Calculations

FT-IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint. DFT calculations can predict these vibrational frequencies with a notable degree of accuracy. By comparing the experimental FT-IR spectrum with the theoretically calculated spectrum, researchers can assign the observed absorption bands to specific vibrational modes within the molecule, thus confirming the presence of key functional groups and the overall molecular framework.

Below is a comparative table of experimental and theoretical vibrational frequencies for a representative thiazole derivative, showcasing the excellent correlation between the two methods.

Functional Group Experimental FT-IR (cm⁻¹) ** Theoretical DFT (B3LYP/6-311G(d,p)) (cm⁻¹) **
Aromatic C-H str.31033100-3150
Aliphatic C-H str.2933 - 28502940-2860
C=N (thiazole) str.16341630
C=N (imine) str.16101605
Aromatic C=C str.15801575

Data compiled from representative studies.[1]

Chemical Environment Scrutiny: NMR Spectroscopy and DFT

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. DFT calculations can predict the chemical shifts (¹H and ¹³C) of these atoms. A strong correlation between the experimental and theoretical NMR data serves as powerful evidence for the proposed structure.

Here's a comparison of experimental and theoretical ¹³C NMR chemical shifts for a synthesized thiazole derivative:

Carbon Atom Experimental ¹³C NMR (ppm) Theoretical DFT (B3LYP/6-311G(d,p)) (ppm)
C=S (thiazole)172.28171.95
C=N (thiazole)163.28163.01
C-N (imine)159.35159.12
Aromatic C110.02 - 153.78110.50 - 154.00
Aliphatic C14.11 - 68.1114.50 - 68.50

Data compiled from representative studies.[1][6][7]

Delving into Electronic Properties: HOMO-LUMO Analysis

Beyond structural validation, DFT provides crucial insights into the electronic properties and reactivity of thiazole derivatives through Frontier Molecular Orbital (FMO) analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies, and their energy gap (ΔE), are key determinants of a molecule's chemical reactivity and kinetic stability.[8][9]

A smaller HOMO-LUMO gap generally indicates a more reactive molecule, which can be a desirable trait for drug-target interactions. The table below compares the HOMO, LUMO, and energy gap for a series of thiazole-sulfonamide analogs.

Analog HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Analog 1-8.36-0.467.91
Analog 2-8.37-0.457.92
Analog 15-8.38-0.527.86
Analog 21-7.98-1.366.62

Data extracted from a study on thiazole-bearing sulfonamide analogs.[8]

Experimental and Computational Protocols

Reproducibility is a cornerstone of scientific research. To that end, detailed methodologies for the synthesis, characterization, and computational analysis of thiazole derivatives are provided below.

Synthesis and Characterization

The synthesis of thiazole derivatives often involves a multi-step process. A common method is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.[1]

General Synthetic Protocol:

  • Synthesis of Thioamide: The corresponding amide is treated with Lawesson's reagent in a suitable solvent like toluene and refluxed.

  • Cyclization: The thioamide is then reacted with an appropriate α-haloketone in a solvent like ethanol, often in the presence of a base, to yield the thiazole ring.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Characterization Techniques:

  • FT-IR Spectroscopy: Spectra are typically recorded on a FT-IR spectrometer using KBr pellets in the range of 4000-400 cm⁻¹.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with Tetramethylsilane (TMS) as an internal standard.[1][4]

DFT Computational Methodology

DFT calculations are performed using quantum chemistry software packages like Gaussian.

Typical Computational Protocol:

  • Geometry Optimization: The initial molecular structure is drawn and optimized using a specific functional and basis set, commonly B3LYP/6-311G(d,p) or B3LYP/6-31G*.[1][9][10]

  • Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical IR spectrum.

  • NMR Chemical Shift Calculations: The GIAO (Gauge-Including Atomic Orbital) method is typically used to calculate the NMR chemical shifts.

  • FMO Analysis: The energies of the HOMO and LUMO are calculated to determine the energy gap and analyze the electronic properties of the molecule.

Visualizing the Workflow and Logical Relationships

To further clarify the process, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship in the structural validation of thiazole derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Experimental Characterization cluster_dft DFT Analysis Synthesis Synthesis of Thiazole Derivative Purification Purification (Recrystallization/ Chromatography) Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Optimization Geometry Optimization (e.g., B3LYP/6-311G(d,p)) Freq_Calc Frequency Calculation Optimization->Freq_Calc NMR_Calc NMR Chemical Shift Calculation (GIAO) Optimization->NMR_Calc FMO_Analysis HOMO-LUMO Analysis Optimization->FMO_Analysis

Caption: Experimental workflow for the synthesis and characterization of thiazole derivatives.

logical_relationship Proposed_Structure Proposed Molecular Structure Experimental_Data Experimental Data (FT-IR, NMR) Proposed_Structure->Experimental_Data DFT_Calculations DFT Calculations (Vibrational Frequencies, Chemical Shifts) Proposed_Structure->DFT_Calculations Comparison Comparative Analysis Experimental_Data->Comparison DFT_Calculations->Comparison Validated_Structure Validated Structure Comparison->Validated_Structure

Caption: Logical relationship for the structural validation of thiazole derivatives using DFT.

References

A Comparative Guide to Ibuprofen Synthesis: The Traditional Boots Process vs. the Greener BHC Route

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), has seen a significant evolution in its manufacturing process. The traditional multi-step synthesis developed by the Boots Company, while groundbreaking, has been largely superseded by a more efficient and environmentally benign method developed by the BHC Company (a joint venture between Boots, Hoechst, and Celanese). This guide provides a detailed comparison of these two synthetic routes, supported by experimental data, to highlight the advantages of the modern "green" approach in pharmaceutical manufacturing.

Quantitative Comparison of Synthetic Routes

The BHC process demonstrates significant improvements over the traditional Boots method in several key metrics, including a drastic reduction in the number of steps, a near doubling of atom economy, and a substantial decrease in waste generation.

MetricTraditional Boots SynthesisBHC Green Synthesis
Number of Steps 63
Atom Economy ~40%~77% (approaches 99% with recovery and reuse of acetic acid)[1][2]
Overall Yield ~40%~80%
Catalyst Stoichiometric AlCl₃ (consumed)Catalytic and recyclable HF, Raney Nickel, and Palladium[1][3]
Waste Products Large volumes of aluminum trichloride hydrate and other inorganic saltsAcetic acid (recoverable) and minimal other byproducts[2][4]
Primary Solvent Various organic solventsAnhydrous Hydrogen Fluoride (acts as both catalyst and solvent)[2][4]

Ibuprofen's Mechanism of Action: Cyclooxygenase Inhibition

Ibuprofen exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][6] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are signaling molecules that mediate pain and inflammation.[5] By blocking the active site of COX enzymes, ibuprofen prevents the synthesis of prostaglandins, thereby reducing pain and inflammation.

Ibuprofen_Mechanism cluster_cell Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A₂ COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Ibuprofen Ibuprofen Ibuprofen->COX1 Ibuprofen->COX2

Ibuprofen's inhibition of the COX pathway.

Experimental Workflows

The following diagrams illustrate the stark contrast in the complexity and efficiency of the two synthetic routes.

Traditional Boots Synthesis Workflow

Boots_Process Start Isobutylbenzene Step1 Friedel-Crafts Acylation (AlCl₃, Acetic Anhydride) Start->Step1 Intermediate1 4'-Isobutylacetophenone Step1->Intermediate1 Step2 Darzens Reaction (Ethyl chloroacetate, NaOEt) Intermediate1->Step2 Intermediate2 α,β-Epoxy ester Step2->Intermediate2 Step3 Hydrolysis & Decarboxylation Intermediate2->Step3 Intermediate3 Aldehyde Step3->Intermediate3 Step4 Oxime Formation (Hydroxylamine) Intermediate3->Step4 Intermediate4 Aldoxime Step4->Intermediate4 Step5 Dehydration (Acetic Anhydride) Intermediate4->Step5 Intermediate5 Nitrile Step5->Intermediate5 Step6 Hydrolysis Intermediate5->Step6 End Ibuprofen Step6->End

The six-step traditional Boots synthesis of ibuprofen.
BHC Green Synthesis Workflow

BHC_Process Start Isobutylbenzene Step1 Friedel-Crafts Acylation (HF) Start->Step1 Intermediate1 4'-Isobutylacetophenone Step1->Intermediate1 Step2 Catalytic Hydrogenation (Raney Ni or Pd/C, H₂) Intermediate1->Step2 Intermediate2 Alcohol Step2->Intermediate2 Step3 Carbonylation (Pd catalyst, CO) Intermediate2->Step3 End Ibuprofen Step3->End

The streamlined three-step BHC green synthesis of ibuprofen.

Experimental Protocols

The following are representative experimental protocols for the key steps in both the traditional Boots synthesis and the BHC green synthesis of ibuprofen.

Traditional Boots Synthesis of Ibuprofen (Representative Laboratory Scale)

This multi-step synthesis involves several classic organic reactions.

Step 1: Friedel-Crafts Acylation of Isobutylbenzene Isobutylbenzene is reacted with acetyl chloride in the presence of a stoichiometric amount of aluminum chloride (AlCl₃) in a suitable solvent like dichloromethane. The reaction is typically carried out at a low temperature, followed by a gradual warming to room temperature. The reaction mixture is then quenched with ice-water and the product, 4'-isobutylacetophenone, is extracted with an organic solvent.

Step 2: Darzens Condensation The 4'-isobutylacetophenone is then reacted with ethyl chloroacetate in the presence of a strong base, such as sodium ethoxide, to form an α,β-epoxy ester (a glycidic ester).

Step 3 & 4: Hydrolysis, Decarboxylation, and Oxime Formation The glycidic ester is saponified with aqueous sodium hydroxide, followed by acidification and heating to promote decarboxylation, yielding 2-(4-isobutylphenyl)propanal. This aldehyde is then reacted with hydroxylamine hydrochloride to form the corresponding aldoxime.

Step 5 & 6: Dehydration and Hydrolysis The aldoxime is dehydrated using a reagent like acetic anhydride to yield the nitrile. Finally, the nitrile is hydrolyzed under acidic or basic conditions to afford ibuprofen.

BHC Green Synthesis of Ibuprofen (Industrial Process Overview)

This streamlined process utilizes catalytic and recyclable reagents, significantly reducing waste.

Step 1: Friedel-Crafts Acylation Isobutylbenzene is acylated with acetic anhydride using anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent.[2] The HF is recovered and recycled with high efficiency. This step produces 4'-isobutylacetophenone and acetic acid as a byproduct, which can also be recovered and reused.[2]

Step 2: Catalytic Hydrogenation The 4'-isobutylacetophenone is hydrogenated to the corresponding alcohol, 1-(4-isobutylphenyl)ethanol. This reduction is carried out using hydrogen gas in the presence of a Raney nickel or palladium on carbon (Pd/C) catalyst. The catalyst is filtered and can be reused.

Step 3: Carbonylation The final step involves the carbonylation of the alcohol to directly produce ibuprofen.[7] This reaction is carried out using carbon monoxide (CO) in the presence of a palladium catalyst, typically at elevated temperature and pressure.[7] The palladium catalyst is also recovered and recycled.

References

Unlocking Therapeutic Potential: A Comparative Docking Analysis of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular interactions of benzothiazole derivatives with key therapeutic targets reveals their promising role in the development of novel drugs for a range of diseases, from cancer to Alzheimer's. This guide provides a comparative analysis of their binding affinities, supported by experimental data and detailed methodologies, offering valuable insights for researchers and drug development professionals.

Benzothiazole, a heterocyclic compound, has emerged as a versatile scaffold in medicinal chemistry due to its wide spectrum of biological activities.[1][2] Its derivatives have been extensively studied for their potential as anticancer, antimicrobial, neuroprotective, and anticonvulsant agents.[3][4][5][6] This guide synthesizes findings from multiple molecular docking studies to compare the efficacy of various benzothiazole derivatives against their respective therapeutic targets.

Comparative Analysis of Docking Performance

The effectiveness of a drug candidate is often predicted by its binding affinity to a specific biological target. Molecular docking simulations provide a computational estimate of this interaction, typically represented by a docking score or binding energy. The lower (more negative) the score, the stronger the predicted binding.

Antimicrobial Targets

Benzothiazole derivatives have shown significant promise in combating microbial resistance by targeting essential enzymes in bacteria and fungi.[7] Docking studies have been instrumental in elucidating their mechanisms of action.[1]

For instance, in a study targeting Escherichia coli dihydroorotase, a key enzyme in pyrimidine biosynthesis, several benzothiazole compounds demonstrated notable docking scores, with some reaching up to -5.02, although the co-crystalized ligand HDDP showed a higher score of -7.37.[7] Another study targeting the DHPS enzyme, crucial for folate synthesis in bacteria, identified benzothiazole derivatives with IC50 values comparable to the standard drug sulfadiazine, with the most active compound recording an IC50 of 7.85 μg/mL.[8][9] Other research has focused on DNA gyrase, a well-established antibacterial target, where certain benzothiazole derivatives showed good antimicrobial potential with MIC values as low as 3.125 µg/ml against E. coli.[10]

Therapeutic Target Benzothiazole Derivative(s) Docking Score/Binding Energy (kcal/mol) Experimental Data (MIC/IC50) Reference Drug(s)
E. coli DihydroorotaseCompounds 3 and 10-5.02 (highest among derivatives)Compound 3: 45 nmol/min/mg protein (specific activity)HDDP (-7.37)
DHPS EnzymeCompound 16bNot explicitly stated, but showed strong binding interactions7.85 μg/mL (IC50)Sulfadiazine (7.13 μg/mL)
DNA Gyrase (3G75)Compound BTC-jDock score consistent with good activityS. aureus: 12.5 µg/ml, B. subtilis: 6.25µg/ml, E. coli: 3.125µg/ml, P. aeruginosa: 6.25µg/mlNot specified
Anticancer Targets

The fight against cancer has also benefited from the exploration of benzothiazole derivatives, which have been shown to inhibit key proteins involved in cancer progression.[11][12]

Docking studies have identified potent inhibitors of several protein kinases. For example, benzothiazole-thiazole hybrids have been designed as inhibitors of the p56lck enzyme, a promising target in cancer therapy.[3] Similarly, against the Epidermal Growth Factor Receptor (EGFR), a crucial player in many cancers, benzothiazole-carboxamide hybrids have demonstrated significant binding affinities.[11] In another study, derivatives targeting Fibroblast Growth Factor Receptor 1 (FGFR-1) exhibited high cytotoxic activity with IC50 values as low as 0.73 µM against MCF-7 breast cancer cells.[13] Furthermore, compounds targeting VEGFR2 kinase showed impressive IC50 values, with the most potent reaching 0.0528 µM.[14]

Therapeutic Target Benzothiazole Derivative(s) Docking Score/Binding Energy (kcal/mol) Experimental Data (IC50) Reference Drug(s)
p56lck (1QPC)Compound 1Not explicitly stated, identified as a competitive inhibitorNot specifiedDasatinib
EGFR (4WKQ, 6LUD)Compound 6b (4WKQ), Compound 6j (6LUD)Superior binding affinityNot specifiedGefitinib, Osimertinib
FGFR-1Compound 3, 8-10.61, -10.820.73 µM, 0.77 µM (MCF-7)AZD4547 (21.45 nM)
VEGFR2 KinaseCompound 2c, 2bHighest docking score for 2c0.0528 µM, 0.0593 µMSorafenib
Neuroprotective and Anticonvulsant Targets

Benzothiazole derivatives have also shown potential in treating neurodegenerative diseases and epilepsy.[4][5]

In the context of Alzheimer's disease, these compounds have been evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[15] Docking studies have revealed that some derivatives exhibit stronger binding affinities than the reference drug riluzole, with binding energies reaching as low as -11.27 kcal/mol.[15] Another key target in neurodegeneration is Monoamine Oxidase B (MAO-B), and certain benzothiazoles have shown potent inhibitory effects.[16] For epilepsy, docking studies against γ-aminobutyric acid-aminotransferase (GABA-AT) have identified derivatives with higher binding affinities than the reference drug vigabatrin.[5]

Therapeutic Target Benzothiazole Derivative(s) Docking Score/Binding Energy (kcal/mol) Experimental Data (IC50) Reference Drug(s)
Acetylcholinesterase (AChE) (7D9O)Compound 4b, 4i-11.27, -11.21679.896 μg/mL, 685.236 μg/mLRiluzole (-6.6 kcal/mol, 801.157 μg/mL)
MAO-B (2V5Z)Compound 4fHigh inhibitionNot specifiedNot specified
GABA-ATAnalogue A14-6.6Not specifiedVigabatrin (-5.2 kcal/mol)

Experimental Protocols

The reliability of docking studies is contingent on the rigor of the experimental and computational methodologies employed.

Molecular Docking Workflow

A typical molecular docking protocol involves several key steps, starting with the preparation of the protein target and the small molecule ligands.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis cluster_val Validation Phase PDB Protein Structure Acquisition (PDB) ProtPrep Protein Preparation (e.g., removing water, adding hydrogens) PDB->ProtPrep Ligand Ligand Structure Design (e.g., ChemDraw) LigPrep Ligand Preparation (e.g., energy minimization) Ligand->LigPrep Docking Molecular Docking (e.g., AutoDock, Glide) ProtPrep->Docking LigPrep->Docking Scoring Scoring and Ranking of Ligands Docking->Scoring Analysis Analysis of Binding Modes and Interactions InVitro In Vitro Biological Assays (e.g., MIC, IC50) Analysis->InVitro Scoring->Analysis

A generalized workflow for molecular docking studies.
Key Methodological Details

  • Software: A variety of software packages are utilized for molecular docking, including AutoDock, Glide, and Molegro Virtual Docker.[3][15][17]

  • Protein Preparation: Crystal structures of target proteins are typically obtained from the Protein Data Bank (PDB).[3][15][16] Standard preparation involves removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: The 3D structures of the benzothiazole derivatives are generated and optimized using software like ChemDraw and MarvinSketch.[1][17] This step includes energy minimization to find the most stable conformation.

  • Docking and Scoring: The prepared ligands are then docked into the active site of the target protein. The software calculates the binding affinity and generates different poses of the ligand in the binding pocket. These poses are then scored and ranked based on their predicted binding energy.

  • Validation: The computational results are often validated through in vitro biological assays, such as determining the Minimum Inhibitory Concentration (MIC) for antimicrobial agents or the half-maximal inhibitory concentration (IC50) for enzyme inhibitors.[7][8][11]

Signaling Pathways and Mechanisms of Action

Understanding the broader biological context is crucial for drug development. Benzothiazole derivatives exert their effects by modulating specific signaling pathways.

Anticancer Mechanism: Targeting Receptor Tyrosine Kinases

Many benzothiazole derivatives function as anticancer agents by inhibiting receptor tyrosine kinases (RTKs) like EGFR and VEGFR. This inhibition disrupts downstream signaling pathways that control cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR, VEGFR) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotion Benzothiazole Benzothiazole Derivative Benzothiazole->RTK Inhibition

Inhibition of RTK signaling by benzothiazole derivatives.

By blocking the ATP-binding site of these kinases, benzothiazole derivatives prevent their activation and subsequent signal transduction, ultimately leading to the inhibition of cancer cell growth and proliferation.[3]

This comparative guide highlights the significant potential of benzothiazole derivatives as a foundation for the development of new therapeutic agents. The presented data underscores the importance of molecular docking studies in identifying and optimizing lead compounds for a variety of diseases. Further in vivo studies are warranted to fully explore the clinical potential of these promising molecules.[1][2]

References

Safety Operating Guide

Proper Disposal of 2-(4-Chlorophenyl)benzothiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-(4-Chlorophenyl)benzothiazole is critical to ensure laboratory safety and environmental protection. This compound is classified as harmful if swallowed, causes serious eye irritation, and may have long-lasting harmful effects on aquatic life.[1] Adherence to established protocols is mandatory to mitigate risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to address specific procedural questions.

Immediate Safety and Handling

Before any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or vapors. An eyewash station and safety shower must be readily accessible.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the sanitary sewer or in regular solid waste.

  • Waste Collection:

    • Collect waste this compound, including contaminated materials, in a designated, properly labeled, and sealed container.

    • The container must be made of a compatible material and clearly marked as "Hazardous Waste" with the full chemical name: "this compound".

    • Crucially, do not mix this waste with other chemical waste streams unless compatibility has been definitively confirmed. Incompatible mixtures can lead to dangerous reactions.

  • Storage:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.

    • The storage area should be accessible only to authorized personnel.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule the pickup and disposal of the hazardous waste.

    • Provide the EHS office with a complete and accurate description of the waste, including the chemical name and quantity.

  • Spill and Emergency Procedures:

    • In the event of a spill, evacuate the immediate area and alert your supervisor and the EHS office.

    • If trained and safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.

    • Collect the absorbed material into a suitable container for hazardous waste disposal, labeling it appropriately.

    • Ensure the area is well-ventilated during and after the cleanup.

Disposal Methodologies

High-temperature incineration is the preferred method for the disposal of chlorinated organic compounds like this compound. This process ensures the complete destruction of the molecule into less harmful gaseous byproducts, which are then treated. Landfilling and direct burial are generally prohibited or considered obsolete for this class of chemical waste due to the risk of environmental contamination.

Laboratory-Scale Chemical Degradation (for informational purposes)

While professional disposal is the standard, understanding the chemical degradation of benzothiazoles can be valuable for treating trace residues or in specific research contexts. Advanced Oxidation Processes (AOPs) have been shown to be effective in degrading benzothiazole, the parent compound of this compound. These methods typically involve the generation of highly reactive radicals.

It is important to note that chlorination as a treatment method is not recommended, as it can lead to the formation of chlorinated byproducts that may be more toxic than the parent compound.

Quantitative Data on Benzothiazole Degradation

The following table summarizes kinetic data for the degradation of the parent compound, benzothiazole, using various Advanced Oxidation Processes. This data is provided for informational purposes to illustrate the reactivity of the core benzothiazole structure.

Degradation ProcessReactantpHSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
UV/PersulfateSulfate Radical (SO₄•⁻)72.1 x 10⁹[2]
PMS/CuFe₂O₄Sulfate Radical (SO₄•⁻)7(3.3 ± 0.3) x 10⁹[3]
UV/ChlorineHydroxyl Radical (HO•)7Not Specified[4]
UV/ChlorineReactive Chlorine SpeciesNot SpecifiedNot Specified[4]
UV/H₂O₂Hydroxyl Radical (HO•)Not Specified5.1 - 10.8 x 10⁹[5]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Laboratory Operations cluster_1 Interim Storage & Handling cluster_2 Disposal Logistics cluster_3 Final Disposition cluster_4 Prohibited Actions A Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Immediate Action J NO Sewer Disposal A->J K NO Regular Trash Disposal A->K C Collect Waste in a Labeled, Sealed, Compatible Container B->C D Store in a Cool, Dry, Well-Ventilated, Secure Area C->D E Do NOT Mix with Incompatible Wastes F Contact Institutional EHS Office for Pickup D->F G Provide Accurate Waste Information (Name, Quantity) F->G H Transport by Licensed Hazardous Waste Company G->H I High-Temperature Incineration H->I

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-(4-Chlorophenyl)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(4-Chlorophenyl)benzothiazole in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with specific health and environmental hazards.[1] A thorough risk assessment must be conducted before handling this compound.[2][3] The following tables summarize the hazards and the required PPE.

Table 1: GHS Hazard Classification [1][4]

Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed
Serious eye damage/eye irritation2H319: Causes serious eye irritation
Hazardous to the aquatic environment, long-term hazard4H413: May cause long lasting harmful effects to aquatic life

Table 2: Personal Protective Equipment (PPE) Requirements

SituationMinimum PPE Requirement
Handling Solid Compound (weighing, transfer)Primary: • Nitrile gloves (double-gloving recommended) • Safety goggles with side shields • Full-face shield • Lab coat (fire-resistant recommended) • Closed-toe shoesRespiratory Protection: • If handling outside a fume hood or if dust is generated, a NIOSH-approved respirator is required (e.g., N95 or higher).[5] A full-face respirator offers greater protection.[1]
Handling Solutions (dissolving, transfers)Primary: • Chemical-resistant gloves (e.g., nitrile) • Safety goggles • Lab coat • Closed-toe shoesSecondary (if splash potential exists): • Face shield[1][6] • Chemical-resistant apron over lab coat

Operational Plan: Step-by-Step Handling Procedures

All operations involving this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[3]

2.1. Preparation and Weighing of Solid Compound

  • Designate a Workspace: Clearly define and label a specific area for handling the compound, away from general lab traffic.

  • Assemble PPE: Before handling the primary container, don all required PPE as specified in Table 2.

  • Tare the Weighing Vessel: Inside the chemical fume hood, place a clean, dry weighing vessel on a calibrated analytical balance and tare to zero.

  • Transfer the Compound:

    • Carefully open the stock container.

    • Using a clean, dedicated spatula, transfer the desired amount of the solid compound into the tared vessel.

    • Avoid generating dust. If any dust is observed, ensure respiratory protection is in use.

  • Secure and Clean:

    • Tightly close the stock container.

    • Wipe the exterior of the stock container and the spatula with a damp cloth or paper towel (to be disposed of as chemical waste).

    • Clean the balance and surrounding area of any visible residue.

2.2. Dissolving the Compound

  • Select Appropriate Solvent and Glassware: Use a solvent specified in your experimental protocol and ensure all glassware is clean and dry.

  • Add Solvent: In the fume hood, add the desired volume of solvent to a suitable flask or beaker.

  • Introduce the Compound: Carefully add the weighed this compound to the solvent.

  • Dissolution: Use a magnetic stirrer or gentle agitation to facilitate dissolution. Avoid splashing.

  • Labeling: Immediately label the container with the chemical name, concentration, solvent, date, and your initials.[4]

Disposal Plan: Waste Management

Proper segregation and disposal of chemical waste are crucial to prevent environmental contamination and ensure compliance with regulations.[7][8]

Table 3: Waste Disposal Guidelines

Waste TypeDisposal Procedure
Solid Waste (contaminated gloves, paper towels, etc.)• Place in a designated, sealed, and clearly labeled hazardous waste container. • The container should be lined with a chemically resistant bag. • Do not mix with non-hazardous waste.
Liquid Waste (halogenated organic solutions)• Collect in a dedicated, sealed, and properly labeled hazardous waste container for "Halogenated Organic Waste."[4][9] • Do not mix with non-halogenated solvents.[8] • Ensure the waste container is made of a compatible material and has a secure cap.[4] • The label must clearly state "Hazardous Waste," the chemical constituents, and approximate concentrations.[4][7]
Empty Stock Containers • Rinse the container three times with a suitable solvent (e.g., toluene or another appropriate organic solvent). • Collect the rinsate as halogenated organic waste. • Deface the original label. • Dispose of the rinsed container according to your institution's guidelines for chemically contaminated glass or plastic.

Emergency Procedures

Table 4: First-Aid and Spill Response

IncidentImmediate Action
Eye Contact • Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] • Remove contact lenses if present and easy to do.[1] • Seek immediate medical attention.
Skin Contact • Immediately remove contaminated clothing.[1] • Wash the affected area with soap and plenty of water for at least 15 minutes.[3] • Seek medical attention if irritation persists.
Inhalation • Move the individual to fresh air immediately.[1][3] • If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3] • Seek immediate medical attention.
Ingestion • Do NOT induce vomiting.[1] • Rinse mouth with water.[1] • Never give anything by mouth to an unconscious person.[1] • Seek immediate medical attention.
Minor Spill • Alert others in the area. • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). • Collect the absorbed material into a designated hazardous waste container. • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Major Spill • Evacuate the immediate area. • Alert your institution's emergency response team and follow their procedures.

Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal cluster_waste_collection Waste Collection prep_ppe Don PPE weigh Weigh Solid prep_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment solid_waste Solid Waste (Gloves, etc.) experiment->solid_waste liquid_waste Liquid Waste (Halogenated) experiment->liquid_waste decontaminate Decontaminate Glassware experiment->decontaminate waste_container Labeled Hazardous Waste Containers solid_waste->waste_container liquid_waste->waste_container decontaminate->waste_container Rinsate

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)benzothiazole
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)benzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.